Pyocyanin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylphenazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMLFHHXWETLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041108 | |
| Record name | Pyocyanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-66-5 | |
| Record name | Pyocyanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyocyanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyocyanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Blue Toxin: An In-depth Technical Guide to the Early Research on Pyocyanin's Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin, a vibrant blue phenazine pigment produced by the bacterium Pseudomonas aeruginosa, has a rich history of scientific investigation dating back to the late 19th century. Initially noted for the characteristic blue-green coloration it imparted to wound dressings, early researchers were intrigued by its apparent antimicrobial properties. This technical guide delves into the foundational research that first elucidated the diverse biological activities of this compound, from its potent antimicrobial and antifungal effects to its cytotoxic impact on mammalian cells. Understanding this early work provides a crucial context for contemporary research into this compound's role in pathogenesis and its potential as a therapeutic agent.
Core Biological Properties Established in Early Research
Early investigations into this compound revealed a molecule with a dual nature: a potent weapon against microbial competitors and a significant virulence factor in human infections. The foundational research established several key biological properties that remain central to our understanding of this compound today.
Antimicrobial and Antifungal Activity
Some of the earliest therapeutic explorations of microbial products involved a crude mixture containing this compound, known as "pyocyanase," which was used before the advent of penicillin.[1] Later, more systematic studies with purified this compound confirmed its broad-spectrum antimicrobial activity. Early work consistently demonstrated that Gram-positive bacteria were generally more susceptible to this compound than Gram-negative bacteria.[2][3] The producing organism, Pseudomonas aeruginosa, was found to be largely resistant to its own toxin.[2] The bactericidal effect was observed to be concentration-dependent, leading to significant reductions in viable cell counts.[2][3]
The antifungal properties of this compound were also recognized in early studies, with research demonstrating its ability to inhibit the growth of various fungal species.[4][5] This activity was also found to be concentration-dependent.
Cytotoxicity to Mammalian Cells
Beyond its effects on microbes, early researchers discovered that this compound exerted toxic effects on mammalian cells. A key focus of this early work was its impact on cellular respiration. Studies on isolated mouse-liver mitochondria revealed that this compound and its precursor, 1-hydroxyphenazine, could inhibit oxygen uptake.[6][7] This line of inquiry established that this compound's toxicity was linked to its ability to interfere with fundamental cellular processes.
Data Presentation: Quantitative Antimicrobial and Cytotoxic Effects
The following tables summarize the quantitative data from early research on the antimicrobial and cytotoxic effects of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 62.5 | Baron & Rowe, 1981[2] |
| Streptococcus pyogenes | 31.2 | Baron & Rowe, 1981[2] |
| Bacillus subtilis | 15.6 | Baron & Rowe, 1981[2] |
| Escherichia coli | 125 | Baron & Rowe, 1981[2] |
| Salmonella typhimurium | >250 | Baron & Rowe, 1981[2] |
| Proteus vulgaris | >250 | Baron & Rowe, 1981[2] |
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Type | Effect | Concentration | Reference |
| Mouse Liver Mitochondria | Inhibition of Oxygen Uptake | Not specified | Armstrong & Stewart-Tull, 1971[6] |
| Human Nasal Epithelium | Ciliary Slowing | Physiologically relevant concentrations | Wilson et al., 1987 (referencing earlier work) |
Experimental Protocols from Early Research
The following sections detail the methodologies employed in the foundational studies on this compound's biological properties.
Protocol 1: Extraction and Purification of this compound
Early methods for obtaining this compound for biological testing involved its extraction from P. aeruginosa cultures, followed by purification. The following is a generalized protocol based on methods described in the mid-20th century.[8][9]
1. Culture and Harvest:
-
Pseudomonas aeruginosa was cultured in a suitable liquid medium (e.g., King's A medium) under aerobic conditions at 37°C for 48-72 hours to allow for pigment production.
-
The bacterial cells were then removed from the culture broth by centrifugation.
2. Chloroform Extraction:
-
The cell-free supernatant was acidified with hydrochloric acid (HCl), which turns the blue this compound to a red color.
-
An equal volume of chloroform was added to the acidified supernatant, and the mixture was shaken vigorously. The red-colored this compound partitions into the chloroform layer.
-
The chloroform layer was separated from the aqueous layer.
3. Back Extraction and Neutralization:
-
A small volume of 0.2 N HCl was added to the chloroform extract, and the mixture was shaken. The this compound moves back into the acidic aqueous layer, which appears red.
-
The red aqueous layer was then carefully neutralized with sodium hydroxide (NaOH) until the blue color of this compound reappeared.
4. Crystallization and Storage:
-
The purified this compound solution was often concentrated, and the pigment was crystallized.
-
For experimental use, the purified this compound was dissolved in a suitable solvent, and its concentration was determined spectrophotometrically by measuring its absorbance at approximately 520 nm.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound was often quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial species. The following protocol is representative of the tube dilution method used in early studies.[2]
1. Preparation of this compound Dilutions:
-
A stock solution of purified this compound was prepared in a suitable sterile broth medium.
-
A series of twofold dilutions of the this compound stock solution were made in sterile test tubes, each containing the same volume of broth.
2. Inoculation:
-
Each bacterial species to be tested was grown in broth to a standardized turbidity.
-
A standardized inoculum of each bacterial culture was added to each tube in the this compound dilution series.
3. Incubation:
-
The inoculated tubes were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the tubes were visually inspected for turbidity.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Protocol 3: Assessment of Effects on Mitochondrial Respiration
Early investigations into this compound's cytotoxicity focused on its impact on cellular respiration, often using isolated mitochondria. The following outlines the general approach used in these studies.[6][7]
1. Isolation of Mitochondria:
-
Mitochondria were isolated from mouse liver tissue by differential centrifugation. The liver was homogenized in a buffered sucrose solution, and the homogenate was subjected to a series of centrifugation steps to pellet the mitochondria.
2. Measurement of Oxygen Consumption:
-
The respiratory activity of the isolated mitochondria was measured using an oxygen electrode (polarography) or a Warburg respirometer.
-
The mitochondria were suspended in a respiration buffer containing a substrate for the electron transport chain, such as succinate.
3. Treatment with this compound:
-
A solution of purified this compound was added to the mitochondrial suspension.
-
The rate of oxygen consumption was measured before and after the addition of this compound.
4. Data Analysis:
-
The inhibitory effect of this compound on mitochondrial respiration was determined by comparing the rate of oxygen uptake in the presence and absence of the pigment.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key mechanisms of action of this compound as understood from early and subsequent research.
Caption: Redox cycling of this compound within a host cell, leading to the generation of reactive oxygen species (ROS).
Caption: Proposed mechanisms of this compound's antimicrobial action on a bacterial cell.
Conclusion
The early research on this compound laid a robust foundation for our current understanding of this fascinating and biologically active molecule. The pioneering work in its extraction, purification, and the characterization of its antimicrobial, antifungal, and cytotoxic properties highlighted its significance in both microbial competition and host-pathogen interactions. The elucidation of its redox-active nature and its ability to generate reactive oxygen species provided a key mechanistic insight that continues to be a central theme in this compound research. For scientists and drug development professionals, a thorough appreciation of this historical context is invaluable for informing new avenues of research, whether aimed at inhibiting this compound's virulence or harnessing its potent biological activities for novel therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Characterisation of the Pseudomonas aeruginosa factor that inhibits mouse-liver mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 9. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to Pyocyanin: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyocyanin, a redox-active phenazine pigment and virulence factor produced by Pseudomonas aeruginosa. It covers the molecule's core chemical properties, biosynthetic pathway, mechanisms of action, and its influence on host cellular signaling. Detailed experimental protocols for its extraction and quantification are also provided to support further research and development.
Core Chemical and Physical Properties
This compound (5-methylphenazin-1(5H)-one) is a blue-green secondary metabolite that plays a significant role in the pathogenicity of P. aeruginosa.[1][2] Its ability to easily cross cell membranes is attributed to its zwitterionic nature at physiological pH.[1] this compound is redox-active and can exist in an oxidized (blue), monovalently reduced (colorless), or divalently reduced (red) state.[1] Below pH 4.9, it turns red.[1]
Chemical Structure and Identifiers
The fundamental chemical identity and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀N₂O | [1][3][4] |
| Molar Mass | 210.236 g·mol⁻¹ | [1][3] |
| IUPAC Name | 5-methylphenazin-1(5H)-one | [1][3] |
| CAS Number | 85-66-5 | [1][3] |
| PubChem CID | 6817 | [1][3] |
| Appearance | Blue solid | [1] |
| Solubility | Sparingly soluble in aqueous buffers; soluble in ethanol. | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process beginning with chorismic acid, a key intermediate in the shikimate pathway.[1] The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized by enzymes encoded by two nearly identical operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2.[1][5] The conversion of PCA to this compound is then completed in two final steps catalyzed by the enzymes PhzM and PhzS.[1][6] The entire process is tightly regulated by quorum sensing systems.[1][7]
Mechanism of Action: A Redox Warfare Agent
This compound's virulence is primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within host cells.[1][7] This process disrupts the host's cellular redox balance and triggers oxidative stress.
Generation of Reactive Oxygen Species (ROS)
Inside the host cell, this compound oxidizes cellular reductants like NADPH and glutathione (GSH).[1][8] In its reduced form, this compound then reacts with molecular oxygen to produce superoxide (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂).[1][9] This continuous cycle depletes essential cellular antioxidants and damages a wide range of cellular components, including DNA, lipids, and proteins.[1][8]
Impact on Host Cellular Signaling Pathways
This compound is a potent modulator of host immune and inflammatory responses. It activates multiple signaling cascades, often leading to a pro-inflammatory state that contributes to tissue damage, particularly in the context of chronic infections like those in cystic fibrosis lungs.[1][8]
Pro-inflammatory Signaling (IL-8 Production)
This compound stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in immune cells like macrophages.[8][10] This induction is mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK, and the subsequent activation of the transcription factor NF-κB.[8][10]
Mucus Hypersecretion Pathway
In airway epithelial cells, this compound drives mucus hypersecretion by activating pathways linked to the IL-4/IL-13 receptors and the Epidermal Growth Factor Receptor (EGFR).[11] These pathways converge to suppress the transcription factor FOXA2, a key regulator of mucus homeostasis, leading to increased expression of mucin genes (MUC5AC, MUC5B) and subsequent goblet cell hyperplasia.[11]
Quantitative Biological Activity
This compound exhibits a broad range of biological activities, including antimicrobial effects and cytotoxicity towards host cells. Its potency varies depending on the target organism or cell type.
| Activity | Target | Concentration / Value | Source |
| Neutrophil Apoptosis | Human Neutrophils | ≥ 10 µM | [8] |
| Lymphocyte Toxicity | Human Lymphocytes | ≥ 40 µM | [8] |
| Ciliary Beat Slowing | Human Nasal Epithelium | Up to 10⁻⁴ M (100 µM) | [12] |
| Antibacterial MIC | P. aeruginosa ΔphzM strain | 5 µg/mL (for AgNO₃ resistance) | [13] |
| Antibacterial MIC | S. pneumoniae | 15.6 µg/mL | [14] |
| Antibacterial MIC | P. vulgaris | 500 µg/mL | [14] |
Experimental Protocols
Extraction and Quantification of this compound from P. aeruginosa Cultures
This protocol is adapted from methodologies for extracting this compound from bacterial cultures for quantitative analysis.[15][16][17]
Methodology:
-
Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth or Minimal Media) until the characteristic blue-green pigment is visible.
-
Cell Separation: Centrifuge the bacterial culture at high speed (e.g., 17,000 x g for 10 minutes) to pellet the cells.[16] Carefully collect the supernatant, which contains the secreted this compound.
-
Chloroform Extraction: Transfer the supernatant to a separation funnel or a suitable tube. Add an equal volume of chloroform and shake vigorously for several minutes.[15][16] Allow the layers to separate. The this compound will partition into the lower chloroform phase, coloring it blue.
-
Acidic Back-Extraction: Carefully collect the blue chloroform layer and transfer it to a new tube. Add approximately half the volume of 0.2 N HCl.[16]
-
Phase Separation: Shake the mixture vigorously. The protonated this compound will move from the organic phase to the acidic aqueous (top) phase, which will turn a distinct red or pink color.[16] Allow the layers to separate completely.
-
Quantification: Carefully collect the red/pink aqueous layer. Measure its absorbance at a wavelength of 520 nm using a spectrophotometer or plate reader.[16] The concentration (in µg/mL) can be calculated using the specific extinction coefficient for this compound at this wavelength.[16]
-
Normalization (Optional): For comparing production across different conditions, the this compound concentration can be normalized to the total protein content of the cell pellet or the optical density of the initial culture.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C13H10N2O | CID 6817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Functional Analysis of Genes for Biosynthesis of this compound and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analysis of the this compound Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of the antibiotic action pyocyanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of Pseudomonas aeruginosa this compound on human ciliary beat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] this compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 16. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 17. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
An In-depth Technical Guide to the Pyocyanin Biosynthesis Pathway in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a ubiquitous, opportunistic human pathogen renowned for its metabolic versatility and its ability to cause a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key characteristic of this bacterium is its production of a diverse array of virulence factors, among which is the redox-active phenazine pigment, pyocyanin. This blue-green compound is not merely a colorful metabolic byproduct; it is a crucial molecule in the pathogenesis of P. aeruginosa, contributing to oxidative stress in host cells, modulating the host immune response, and possessing antimicrobial activity against competing microorganisms.[1][2] The biosynthesis of this compound is a complex, multi-step process tightly regulated by the bacterium's sophisticated quorum sensing networks. Understanding this pathway in detail is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, its intricate regulatory mechanisms, quantitative data on its production, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway: From Chorismic Acid to this compound
The journey to this compound begins with a central metabolite in the shikimate pathway, chorismic acid. The biosynthesis can be broadly divided into two major stages: the formation of the phenazine core structure, phenazine-1-carboxylic acid (PCA), and the subsequent modification of PCA to yield this compound.[3][4]
Synthesis of Phenazine-1-Carboxylic Acid (PCA)
The synthesis of PCA is orchestrated by enzymes encoded by two nearly identical and redundant operons, phzA1B1C1D1E1F1G1 (the phz1 operon) and phzA2B2C2D2E2F2G2 (the phz2 operon).[1][5] These operons are located at different positions on the P. aeruginosa chromosome and are subject to differential regulation, allowing the bacterium to fine-tune phenazine production in response to varying environmental cues.[5] Although both operons contribute to PCA production, their relative contributions can vary depending on growth conditions, such as in planktonic cultures versus biofilms.[5]
The enzymatic cascade from chorismic acid to PCA involves the following key steps:
-
PhzE: This enzyme catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[3]
-
PhzD: PhzD acts on ADIC to produce 6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (DHHA).[3]
-
PhzF: This isomerase converts DHHA to its reactive enol tautomer.
-
PhzB and PhzG: These enzymes are involved in the dimerization and subsequent oxidation and aromatization of the intermediate from the PhzF-catalyzed reaction to form the tricyclic phenazine core of PCA.
The final product of these operons is phenazine-1-carboxylic acid (PCA), a yellow, redox-active compound that serves as the precursor for all other phenazine derivatives produced by P. aeruginosa.
Conversion of PCA to this compound
The transformation of PCA into the blue pigment this compound is a two-step process mediated by two additional enzymes, PhzM and PhzS, which are encoded by genes located adjacent to the phz1 operon.[1][5]
-
PhzM: This S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase methylates PCA at the N5 position to form 5-methylphenazine-1-carboxylic acid (5-Me-PCA).[4]
-
PhzS: A flavin-dependent hydroxylase, PhzS, then catalyzes the oxidative decarboxylation of 5-Me-PCA to produce the final product, 1-hydroxy-5-methylphenazine, commonly known as this compound.[4]
Interestingly, PhzS can also act directly on PCA to produce 1-hydroxyphenazine, another phenazine derivative.[1]
References
- 1. Enzyme Kinetics 7 to 13 [iubmb.qmul.ac.uk]
- 2. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]
- 3. The histidine kinase NahK regulates this compound production through the PQS system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Terminal Signal: An In-depth Technical Guide to the Role of Pyocyanin in Pseudomonas aeruginosa Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen renowned for its metabolic versatility, intrinsic antibiotic resistance, and its ability to form biofilms, contributing to chronic and difficult-to-treat infections. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows individual bacteria to coordinate their gene expression in a population density-dependent manner, leading to the collective production of virulence factors. Among the arsenal of secreted molecules, the blue-green phenazine pigment, pyocyanin, stands out not only as a potent virulence factor but also as a crucial signaling molecule within the QS cascade. This technical guide provides a comprehensive overview of the multifaceted role of this compound in P. aeruginosa quorum sensing, detailing the regulatory pathways, presenting quantitative data on its effects, and outlining key experimental protocols for its study.
The Hierarchical Quorum Sensing Network Regulating this compound Production
The production of this compound is tightly controlled by a hierarchical and interconnected network of at least three main quorum-sensing systems: las, rhl, and pqs.[1][2] This hierarchy ensures a sequential and coordinated expression of virulence genes.
The las system , considered at the top of the hierarchy, is initiated by the synthesis of the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) by LasI.[3] Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then upregulates the expression of numerous genes, including those of the rhl and pqs systems.[2][4]
The rhl system is controlled by the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), synthesized by RhlI. C4-HSL activates its cognate receptor, RhlR. The expression of both rhlI and rhlR is positively regulated by the las system.[2]
The Pseudomonas quinolone signal (PQS) system utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) as its primary signaling molecule. The biosynthesis of PQS is mediated by the products of the pqsABCDE operon and PqsH.[5] PQS binds to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of the pqs operon in a positive feedback loop and also influences the rhl system.[5][6]
This compound biosynthesis itself is primarily encoded by two homologous operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2) .[3][7] These operons direct the synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid.[7] PCA is then converted to this compound by the sequential action of two enzymes, PhzM and PhzS.[7] The expression of both phz operons is under the complex control of the QS network, with key regulators including LasR, RhlR, and PqsE playing crucial roles.[3][8]
This compound as a Signaling Molecule: A Redox-Active Regulator
Beyond being a terminal output of the QS cascade, this compound itself functions as a signaling molecule, creating a feedback loop that influences gene expression.[9] This signaling is primarily mediated through its redox activity. This compound can undergo redox cycling, generating reactive oxygen species (ROS) which can act as intracellular messengers.
A key target of this compound-mediated signaling is the transcription factor SoxR .[9][10] SoxR is a [2Fe-2S] cluster-containing protein that is sensitive to redox changes.[1] this compound can directly oxidize the [2Fe-2S] cluster of SoxR, leading to its activation.[1] Activated SoxR then upregulates a specific set of genes, including the operon encoding the MexGHI-OpmD resistance-nodulation-division (RND) efflux pump.[3][10] This efflux pump is involved in the transport of various molecules, including phenazines, suggesting a role in self-resistance and the modulation of phenazine-based signaling.[3][11]
Quantitative Data on this compound and Quorum Sensing
The interplay between this compound and the QS network has been quantified in numerous studies. The following tables summarize key findings on this compound production in various QS mutants and the effect of this compound on gene expression.
Table 1: this compound Production in P. aeruginosa Quorum Sensing Mutants
| Strain | Relevant Genotype | This compound Production (µg/mL) | Fold Change vs. Wild Type | Reference |
| PAO1 | Wild Type | 5.13 | 1.00 | [12] |
| ΔlasR | lasR deletion | Significantly reduced | < 0.1 | [6] |
| ΔrhlR | rhlR deletion | Significantly reduced | < 0.1 | [6] |
| ΔpqsA | PQS biosynthesis knockout | Significantly reduced | ~0.2 | [6] |
| ΔphzM | This compound biosynthesis knockout | Not detectable | 0 | [13] |
Table 2: Effect of Exogenous this compound on Gene Expression in P. aeruginosa
| Gene | Function | Fold Change in Expression | Reference |
| mexG | RND efflux pump component | ~10-fold increase | [10] |
| PA2274 | Putative monooxygenase | ~8-fold increase | [10] |
| pvcA | Putative oxidoreductase | ~5-fold increase | [10] |
Experimental Protocols
A thorough understanding of the role of this compound in quorum sensing relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in this guide.
Protocol 1: Quantification of this compound Production
This protocol is adapted from the chloroform-HCl extraction method.[2][9]
Materials:
-
P. aeruginosa liquid culture
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., LB or Pseudomonas Broth P) under appropriate conditions to allow for this compound production.
-
Centrifuge 5 mL of the bacterial culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The this compound will be extracted into the chloroform layer, which will turn blue.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous layer.
-
Add 1 mL of 0.2 N HCl to the chloroform layer and vortex again. The this compound will move to the acidic aqueous (top) layer, which will turn pink to red.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Transfer the upper pink/red aqueous layer to a new tube.
-
Measure the absorbance of this layer at 520 nm (OD520).
-
Calculate the concentration of this compound in micrograms per milliliter (µg/mL) using the following formula: This compound concentration (µg/mL) = OD520 x 17.072
-
To normalize this compound production to cell density, the optical density of the original culture at 600 nm (OD600) can be measured.
Protocol 2: Quorum Sensing Reporter Assay using lux Fusions
This protocol describes the use of a luminescent reporter to quantify the activity of QS-regulated promoters.[3]
Materials:
-
P. aeruginosa strain containing a luxCDABE reporter fusion to a QS-regulated promoter (e.g., PlasI-lux)
-
Luminometer or microplate reader with luminescence detection
-
Appropriate growth medium and supplements
-
Test compounds (if screening for QS inhibitors or inducers)
Procedure:
-
Grow the P. aeruginosa reporter strain overnight in a suitable medium.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium in a 96-well microplate.
-
If testing compounds, add them to the appropriate wells at the desired concentrations. Include appropriate controls (e.g., solvent control, positive control with known inducer).
-
Incubate the microplate at the optimal growth temperature for P. aeruginosa (e.g., 37°C) with shaking.
-
Measure both the optical density (OD600) and luminescence (in relative light units, RLU) at regular intervals (e.g., every 30-60 minutes) for a specified period (e.g., 24 hours).
-
Analyze the data by plotting RLU/OD600 over time to determine the specific activity of the promoter.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring the expression levels of QS-related genes.[14]
Materials:
-
P. aeruginosa culture grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., lasI, rhlI, pqsA, phzA1) and a housekeeping gene (e.g., rpoD, proC)
Procedure:
-
RNA Extraction: Harvest P. aeruginosa cells from the culture and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the appropriate qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt of the experimental condition to a control condition.
-
Conclusion
This compound is far more than a simple pigment or virulence factor in Pseudomonas aeruginosa. It is a key player in the intricate web of quorum sensing, acting as both a regulated output and a regulatory input. The hierarchical control of its biosynthesis by the las, rhl, and pqs systems ensures its production at appropriate population densities to contribute to the pathogenic lifestyle of this bacterium. Furthermore, its ability to act as a redox-active signaling molecule, particularly through the activation of the SoxR transcription factor, adds another layer of complexity to the regulatory network, allowing the bacterial population to fine-tune its gene expression in response to its own metabolic state. A thorough understanding of the multifaceted role of this compound in quorum sensing is crucial for the development of novel anti-virulence strategies aimed at disarming this formidable pathogen. The experimental protocols provided herein offer a foundation for researchers to further investigate this fascinating aspect of P. aeruginosa biology.
References
- 1. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbead-Encapsulated Luminescent Bioreporter Screening of P. aeruginosa via Its Secreted Quorum-Sensing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Restricts Social Cheating in Pseudomonas aeruginosa [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to Pyocyanin's Contribution to Oxidative Stress in Host Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyocyanin, a redox-active virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa, plays a pivotal role in the pathogenesis of infections, particularly in the lungs of cystic fibrosis patients. Its ability to readily cross host cell membranes and engage in redox cycling leads to the generation of reactive oxygen species (ROS), overwhelming the host's antioxidant defenses and inducing a state of oxidative stress. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to oxidative stress in host cells. We will detail the core biochemical reactions, their impact on cellular components, and the subsequent activation of key signaling pathways. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing this compound-induced oxidative stress, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the fields of infectious disease, cell biology, and drug development.
The Core Mechanism: this compound-Mediated Redox Cycling and ROS Production
This compound's pro-oxidant effects are primarily attributed to its ability to act as a molecular shuttle for electrons, engaging in a continuous redox cycle within the host cell. As a zwitterion at physiological pH, this compound can easily diffuse across cellular membranes.[1] Once inside the cytoplasm, it readily accepts electrons from reduced nicotinamide adenine dinucleotide (NADH) and, more predominantly, reduced nicotinamide adenine dinucleotide phosphate (NADPH).[2] This reaction reduces this compound and simultaneously oxidizes the host's vital reducing equivalents.
The reduced this compound then rapidly donates these electrons to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[2] This process regenerates the oxidized form of this compound, allowing it to participate in another round of electron shuttling. The continuous nature of this cycle leads to a sustained production of superoxide radicals.
The superoxide anion is subsequently dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂).[3] H₂O₂ can further react in the presence of transition metals, such as iron, via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). This cascade of ROS production is the foundational mechanism of this compound-induced oxidative stress.
Impact on Host Cell Antioxidant Systems
The sustained production of ROS by this compound places a significant burden on the host cell's antioxidant defense mechanisms, with the glutathione system being a primary target.
Depletion of Glutathione
Reduced glutathione (GSH) is a crucial intracellular antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase. This compound has been shown to directly oxidize GSH, contributing to its depletion.[4] Furthermore, the H₂O₂ generated through this compound's redox cycling is detoxified by glutathione peroxidase, a process that consumes GSH and produces oxidized glutathione (GSSG).
This leads to a significant decrease in the total intracellular glutathione levels and a shift in the GSH/GSSG ratio, a key indicator of cellular oxidative stress.[2][5] Studies have demonstrated a concentration-dependent loss of cellular GSH, with reductions of up to 50% in airway epithelial cells.[4]
Activation of Host Cell Signaling Pathways
The state of oxidative stress induced by this compound triggers the activation of several host cell signaling pathways, contributing to inflammation and cellular damage.
NF-κB and MAPK Signaling
This compound-induced ROS can lead to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] This activation results in the increased expression and secretion of pro-inflammatory cytokines, such as interleukin-8 (IL-8), a potent neutrophil chemoattractant.[8][9] The influx of neutrophils, while part of the immune response, can also contribute to tissue damage through the release of proteases and more ROS.
Quantitative Data on this compound-Induced Effects
The following tables summarize quantitative data from various studies on the effects of this compound on host cells.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| L-132 (Human Lung) | Mitochondrial Activity (XTT) | 112.01 ± 23.73 | [10] |
| L-132 (Human Lung) | Plasma Membrane Damage | 21.79 ± 14.23 | [10] |
| L-132 (Human Lung) | Protein Synthesis Inhibition | 32.57 ± 16.52 | [10] |
| Sf9 (Insect) | Mitochondrial Activity (XTT) | 106.39 ± 13.92 | [10] |
| RTG-2 (Fish) | Mitochondrial Activity (XTT) | 146.19 ± 28.78 | [10] |
| HePG2 (Human Liver) | Cytotoxicity | 46.45 ± 2.7 | [11] |
| HCT-116 (Human Colon) | Cytotoxicity | 32.34 ± 2.1 | [11] |
| Hela (Human Cervical) | Cytotoxicity | 39.27 ± 2.3 | [11] |
| MCF-7 (Human Breast) | Cytotoxicity | 28.85 ± 1.9 | [11] |
| PC-3 (Human Prostate) | Cytotoxicity | 41.31 ± 2.3 | [11] |
| A549 (Human Lung) | Cytotoxicity | 130 | [12] |
| MDA-MB-231 (Human Breast) | Cytotoxicity | 105 | [12] |
| Caco-2 (Human Colon) | Cytotoxicity | 187.9 | [12] |
| Panc-1 (Human Pancreatic) | Cytotoxicity (from clinical isolate) | >3 (exact value not provided) | [13] |
| HL-60 (Human Leukemia) | Cytotoxicity | ~1.22 (5.82 µM) | [14] |
Table 2: Effect of this compound on Cellular Components and Processes
| Cell Type | This compound Concentration | Effect | Reference |
| Human Endothelial Cells | 1-50 µM | Dose-dependent decrease in total intracellular glutathione (from 19.9 to 10.0 nmol/mg protein) | [5] |
| Human Endothelial Cells | 1-50 µM | Up to 2.4-fold increase in intracellular NADPH | [5] |
| Human Bronchial Epithelial (HBE) and A549 cells | Up to 100 µM (24h) | Concentration-dependent loss of cellular GSH (up to 50%) | [4] |
| L-132, RTG-2, Sf9 cells | 25 µg/mL | Increase in H₂O₂ production (53.8%, 54.2%, and 46.2% from base level, respectively) | [10] |
| Differentiated U937 cells | 5-50 µM | Concentration-dependent increase in IL-8 release (strongest at 50 µM) | [6][7] |
| Differentiated U937 cells | 50 µM (8h) | Increase in IL-8 release observed | [6][7] |
| Neutrophils | 50 µM (5h) | 10-fold increase in apoptosis | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced oxidative stress. Below are protocols for key experiments.
General Experimental Workflow
A typical experiment to assess the impact of this compound on host cells follows a standardized workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound effects on respiratory epithelium: relevance in Pseudomonas aeruginosa airway infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pseudomonas aeruginosa this compound directly oxidizes glutathione and decreases its levels in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces oxidative stress in human endothelial cells and modulates the glutathione redox cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pseudomonas this compound Increases Interleukin-8 Expression by Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas this compound increases interleukin-8 expression by human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming microbial pigment into therapeutic revelation: extraction and characterization of this compound from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effect of this compound on human pancreatic cancer cell line (Panc-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Pyocyanin in Microbial Competition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyocyanin, a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a critical virulence factor and a key mediator of microbial competition. Its significance extends beyond its characteristic color; it is a redox-active secondary metabolite that plays a multifaceted role in the pathogenesis of P. aeruginosa infections and the structuring of microbial communities. Through its ability to undergo redox cycling, this compound generates substantial oxidative stress in competing microbes and host cells, disrupting cellular respiration, damaging macromolecules, and ultimately leading to cell death. Furthermore, it functions as a signaling molecule within the P. aeruginosa population, influencing gene expression and promoting biofilm formation. This guide provides an in-depth examination of this compound's mechanisms of action, its quantitative effects on microbial competitors, and the experimental protocols used to investigate its function, offering a critical resource for researchers and professionals in microbiology and drug development.
Core Mechanism of Action: Redox Cycling and Oxidative Stress
The primary mechanism underpinning this compound's antimicrobial activity is its ability to act as a mobile electron carrier, effectively short-circuiting cellular electron transport chains and generating reactive oxygen species (ROS).[1][2] As a zwitterion at physiological pH, this compound readily diffuses across the cell membranes of competing microbes.[1][3]
Once inside a target cell, this compound's core function involves a process known as redox cycling:
-
Reduction : this compound oxidizes cellular reductants, primarily NADPH and NADH, accepting electrons and becoming reduced itself.[2][4] This depletes the target cell's pool of essential reducing power.
-
Auto-oxidation and ROS Generation : The reduced this compound rapidly reacts with molecular oxygen (O₂) in the cellular environment. This auto-oxidation process regenerates the original oxidized form of this compound, allowing it to repeat the cycle. Crucially, this reaction transfers electrons to oxygen, producing highly toxic ROS, including superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[2][3]
-
Cellular Damage : The massive increase in intracellular ROS overwhelms the competitor's antioxidant defenses, such as catalase and superoxide dismutase.[1] This leads to widespread oxidative stress, causing damage to DNA, proteins, and lipids, disrupting membrane potential, and ultimately triggering cell death.[3][5]
Beyond direct ROS-mediated killing, this compound also inhibits the cell membrane-associated respiratory chain, preventing efficient energy production and nutrient transport.[5] In some bacteria, such as Staphylococcus aureus, this forces a switch to less efficient fermentation pathways, resulting in a growth-impaired, small-colony variant (SCV) phenotype.[6]
Role in Microbial Competition: Quantitative Data
This compound provides P. aeruginosa with a significant competitive advantage by inhibiting a broad spectrum of bacteria and fungi.[3][7] Its efficacy varies depending on the target organism's metabolic and defense capabilities.
Antibacterial Activity
This compound is generally potent against both Gram-positive and Gram-negative bacteria, although some studies report higher efficacy against Gram-positive species due to differences in cell wall structure.[8][9]
| Target Organism | Activity Measure | Concentration / Zone | Reference |
| Staphylococcus aureus (MRSA) | MIC | 38.05 µM | [3] |
| Staphylococcus aureus (MRSA) | MIC | 40–70 µg/ml | [8] |
| Bacillus cereus | MIC | 11.89 µM | [3] |
| Bacillus cereus | MIC | 33.3 µg/ml | [10] |
| Escherichia coli | MIC | 4.76 µM | [3] |
| Escherichia coli | MIC | 20–60 µg/ml | [8] |
| Salmonella typhi | Zone of Inhibition | 26 mm (at 25 mg/µl) | |
| Salmonella typhi | MIC | 21.7 µg/ml | [10] |
| Klebsiella pneumoniae | MIC | 11.89 µM | [3] |
| Klebsiella pneumoniae | MIC | 150-300 µg/ml | [8] |
| Acinetobacter baumannii | MIC | 70–100 µg/ml | [8] |
| Proteus mirabilis | Zone of Inhibition | 45 mm | [9] |
Antifungal Activity
This compound is a powerful antifungal agent, a crucial function in polymicrobial infections where P. aeruginosa coexists with fungi like Aspergillus fumigatus and Candida albicans.[11][12]
| Target Organism | Activity Measure | Concentration / Zone | Reference |
| Trichophyton rubrum | MIC | 9.51 mM | [3] |
| Aspergillus species (A. niger, A. fumigatus) | MIC Range | 47.56 µM to 475.65 µM | [3] |
| Candida albicans | MIC Range | 47.56 µM to 475.65 µM | [3] |
| Candida albicans | MIC Range | 250–300 µg/ml | [8] |
| Candida albicans | Zone of Inhibition | 24 mm (at 3.2 µg/ml) | [11] |
| Cryptococcus neoformans | MIC Range | 47.56 µM to 475.65 µM | [3] |
| Mycotoxigenic Fungi | MIC Range | 58.3 to 250 µg/ml | [10] |
Anti-Biofilm Activity
This compound plays a dual role in biofilm dynamics. It contributes to the P. aeruginosa biofilm matrix by inducing lysis in a subpopulation of cells, releasing extracellular DNA (eDNA) which is a key structural component.[3] Concurrently, it can inhibit and eradicate biofilms formed by competing microbes.
| Target Organism | Activity Measure | Concentration & Effect | Reference |
| Staphylococcus aureus (MRSA) | Biofilm Eradication | 47.56 µM: 29.7–56.8% | [3] |
| Staphylococcus aureus (MRSA) | Biofilm Eradication | 95.13 µM: 69–79.4% | [3] |
| Staphylococcus aureus (MRSA) | Biofilm Eradication | 190.26 µM: 83–88% | [3] |
| Candida albicans | Biofilm Inhibition | Significant inhibition observed | [11] |
Regulation and Intrinsic Functions for P. aeruginosa
This compound production is not merely an offensive weapon; it is tightly integrated into the physiology and regulatory networks of P. aeruginosa. Its synthesis is controlled by the complex quorum sensing (QS) system, a cell-density-dependent communication network.[13][14] The las, rhl, and pqs signaling pathways converge to activate the expression of the phz operons, which encode the enzymes for phenazine biosynthesis.[3][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular mechanism of the antimicrobial action of this compound (1989) | Stephen S. Baron | 71 Citations [scispace.com]
- 6. Mechanisms of this compound Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.proindex.uz [journals.proindex.uz]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Frontiers | Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing this compound for candida growth inhibition [frontiersin.org]
- 12. Under nonlimiting iron conditions this compound is a major antifungal molecule, and differences between prototypic Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Pyocyanin's Crucial Role in Pseudomonas aeruginosa Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin, a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a key virulence factor intricately involved in the bacterium's pathogenesis. Beyond its direct toxic effects on host cells, this compound plays a multifaceted and critical role in the formation and maturation of biofilms. These structured microbial communities are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical settings. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences biofilm development, offering insights for researchers and professionals in drug development seeking to target these persistent infections.
Core Mechanisms of this compound in Biofilm Formation
This compound's involvement in biofilm formation is not monolithic; it influences the process through several interconnected mechanisms, primarily revolving around its redox activity and its role as a signaling molecule.
1. Redox Cycling and Generation of Reactive Oxygen Species (ROS):
This compound is a redox-active molecule that can accept and donate electrons.[1] This property allows it to interact with molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[1] This ROS generation has a dual effect on biofilm formation:
-
eDNA Release: The localized oxidative stress caused by this compound-generated ROS can induce the lysis of a subpopulation of P. aeruginosa cells within the biofilm.[2] This programmed cell death releases extracellular DNA (eDNA), a critical structural component of the biofilm matrix.[2]
-
Host Cell Damage: this compound-mediated ROS production also damages host tissues, creating a more favorable environment for bacterial colonization and biofilm establishment.[3]
2. Interaction with Extracellular DNA (eDNA):
eDNA released through cell lysis serves as a scaffold for the biofilm matrix, promoting cell-to-cell adhesion and providing structural stability. This compound directly interacts with eDNA, enhancing its structural role. It has been shown that this compound intercalates with DNA, which may alter its physical properties and strengthen the biofilm matrix.
3. Quorum Sensing (QS) Regulation:
The production of this compound is tightly regulated by the intricate quorum-sensing (QS) networks of P. aeruginosa. The hierarchical QS systems, including the las, rhl, and pqs systems, coordinate gene expression in a cell-density-dependent manner.[4] The las system, at the top of the hierarchy, activates the rhl and pqs systems. The pqs system, in turn, directly controls the expression of the phz operons, which are responsible for this compound biosynthesis.[4] Therefore, this compound production is a hallmark of a mature, functioning QS network, which is essential for robust biofilm formation.[5]
Quantitative Data on this compound and Biofilm Formation
The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on biofilm-related parameters.
| Parameter | Wild-Type Strain | This compound-Deficient Mutant (e.g., Δphz) | This compound Overproducing Strain | Reference |
| This compound Production (µg/mL) | Varies by strain and conditions | Undetectable or significantly reduced | Significantly increased | [6] |
| Biofilm Biomass (OD₅₉₅) | Baseline | Significantly reduced | Often increased | [6] |
| eDNA Concentration (ng/mL) | Baseline | Significantly reduced | Significantly increased | [7] |
| Biofilm Thickness (µm) | Varies by strain and conditions | Reduced | Often increased | [8] |
Table 1: Impact of this compound Production on Biofilm Parameters. This table provides a comparative summary of how the presence, absence, or overproduction of this compound affects key biofilm metrics. The data consistently show a positive correlation between this compound levels and the robustness of the biofilm.
| Condition | This compound Concentration (µM) | Biofilm Biomass (Relative Units) | eDNA Release (Relative Units) | Reference |
| Control (Low this compound) | ~5 | Low | Low | [9] |
| High this compound Isolate | ~130 | High | High | [9] |
| This compound Overproducer | ~155 | High | High | [9] |
| Exogenous this compound Addition | 200 | Increased | Increased | [9] |
Table 2: Dose-Dependent Effects of this compound. This table highlights that the influence of this compound on biofilm formation is concentration-dependent. Higher concentrations of this compound, whether produced endogenously or added exogenously, lead to a more pronounced increase in biofilm biomass and eDNA release.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's role in biofilm formation.
Caption: Quorum sensing cascade leading to this compound production and its downstream effects on biofilm formation.
References
- 1. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PmtA Regulates this compound Expression and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes extracellular DNA release in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Redox-Active Properties of Pyocyanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyocyanin (PCN), a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a critical virulence factor with potent redox-active properties.[1] This document provides a comprehensive technical overview of the core redox characteristics of the this compound molecule. It details the mechanisms of its redox cycling, its profound impact on host cellular physiology through the generation of reactive oxygen species (ROS), and its modulation of key signaling pathways. This guide also presents detailed experimental protocols for the study of this compound's redox activity and summarizes key quantitative data to serve as a valuable resource for researchers in microbiology, cell biology, and drug development.
The Redox Chemistry of this compound
This compound's biological activity is intrinsically linked to its ability to undergo oxidation-reduction (redox) reactions.[2] As a zwitterion at physiological pH, it can readily cross biological membranes.[3] this compound exists in three primary redox states: oxidized (blue), monovalently reduced (colorless), and divalently reduced (red).[3] This capacity for facile electron transfer allows it to act as a mobile electron shuttle, interacting with a wide range of cellular reductants and oxidants.
Redox Cycling and ROS Generation
The central mechanism of this compound's cytotoxicity is its ability to redox cycle within host cells, leading to the generation of ROS.[4] This process is initiated by the reduction of this compound by intracellular reducing agents, primarily NADPH and NADH. The reduced this compound then readily donates an electron to molecular oxygen (O₂), regenerating the oxidized form of this compound and producing a superoxide anion (O₂⁻•). This superoxide can then be dismutated to hydrogen peroxide (H₂O₂).[4] This continuous cycle of reduction and oxidation establishes a state of oxidative stress within the cell.
Impact on Cellular Physiology
The oxidative stress induced by this compound has pleiotropic effects on host cells, disrupting normal physiological processes and contributing to the pathogenesis of P. aeruginosa infections.
Depletion of Cellular Antioxidants
This compound directly impacts the cellular antioxidant defense system, most notably by depleting the intracellular pool of reduced glutathione (GSH).[5][6] This occurs through two primary mechanisms: the direct oxidation of GSH by this compound and the consumption of GSH by glutathione peroxidase during the detoxification of this compound-generated H₂O₂.[5][7] The depletion of GSH further exacerbates oxidative stress and impairs the cell's ability to mitigate ROS-induced damage.
Modulation of Signaling Pathways
This compound-induced oxidative stress activates several key inflammatory and stress-response signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10]
-
MAPK Pathway: this compound has been shown to induce the phosphorylation and activation of p38 and ERK MAPKs.[8][9] This activation contributes to the inflammatory response, including the production of pro-inflammatory cytokines.
-
NF-κB Pathway: this compound triggers the activation of the NF-κB pathway by promoting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[8][9] This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines like Interleukin-8 (IL-8).[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the redox-active properties of this compound.
Table 1: Electrochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Oxidation Peak Potential (ox1/red1) | -0.243 V vs. Ag/AgCl | pH 6.4 buffer | [11] |
| Irreversible Oxidation Peak (ox2) | +0.696 V vs. Ag/AgCl | pH 6.4 buffer | [11] |
| Reversible Transformation Potentials | -0.18 V and -0.25 V | Britton-Robinson buffer | [11] |
| Non-reversible Oxidation Potential | +0.85 V | Britton-Robinson buffer | [11] |
| Limit of Detection (LOD) - AdSV | 2.0 nM | Diluted Mueller-Hinton broth | [11] |
| Limit of Detection (LOD) - SWV | 30 nM | pH adjusted Britton-Robinson buffer | [11] |
| Limit of Detection (LOD) - Amperometry | 125 nM | Complex media | [12] |
Table 2: Effects of this compound on Cellular Redox State
| Parameter | Effect | Cell Type | This compound Concentration | Incubation Time | Reference |
| Intracellular GSH | Up to 50% decrease | HBE and A549 | Concentration-dependent | 24 hours | [5] |
| Intracellular GSSG | Increase | HBE | Concentration-dependent | 24 hours | [5] |
| IL-8 Release | Concentration-dependent increase | Differentiated U937 | 5-50 µM | 8-48 hours | [8] |
| p38/ERK MAPK Activation | Transient increase | Differentiated U937 | Not specified | 10-30 minutes | [8] |
| IκBα Phosphorylation | Transient increase | Differentiated U937 | Not specified | 10-60 minutes | [8] |
| Mitochondrial Superoxide Production | Immediate increase | Jurkat lymphocytes and neutrophils | 50 µM | Immediate | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the redox-active properties of this compound.
Electrochemical Analysis of this compound by Cyclic Voltammetry
Objective: To determine the redox potentials of this compound.
Materials:
-
Potentiostat/Galvanostat (e.g., Gamry Reference 600)
-
Three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Graphite Rod)
-
-
Electrolyte solution (e.g., 0.5 M KOH)[13]
-
This compound standard
-
Volumetric flasks and pipettes
-
Nitrogen gas source (for deoxygenation)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water, and dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare the desired electrolyte solution and deoxygenate by bubbling with nitrogen gas for at least 15 minutes.
-
This compound Solution: Prepare a stock solution of this compound in the electrolyte.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and electrolyte.
-
Cyclic Voltammetry Measurement:
-
Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from a sample matrix.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector
-
Reversed-phase C18 column[16]
-
Mobile Phase: Acetonitrile and water (pH 2.5 with HCl) in a ratio of 85:15.[16]
-
This compound standard
-
Solvents for sample extraction (e.g., chloroform, methanol)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Extract this compound from the sample using chloroform.
-
Re-extract the this compound from the chloroform phase into an acidic aqueous solution (e.g., 0.2 N HCl).
-
Evaporate the solvent and reconstitute the this compound in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve.
-
Measurement of this compound-Induced Intracellular ROS
Objective: To detect and quantify the production of intracellular reactive oxygen species in response to this compound exposure.
Materials:
-
Fluorescent microscope or plate reader
-
Mammalian cell line (e.g., A549, HBE)
-
Cell culture medium and supplements
-
This compound
-
Fluorescent probes for ROS detection:
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Seed the cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with DHE (e.g., 10 µM) or DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
-
This compound Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing the desired concentration of this compound (e.g., 10 µM).[17]
-
-
Fluorescence Measurement:
-
After the desired incubation time (e.g., 3 hours), measure the fluorescence intensity using a fluorescent microscope or plate reader.[17]
-
For DHE, use an excitation/emission of ~518/606 nm.
-
For DCFDA, use an excitation/emission of ~495/529 nm.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to untreated control cells.
Conclusion
The redox-active nature of this compound is a cornerstone of its virulence and its multifaceted interactions with host cells. Its ability to undergo redox cycling, generate reactive oxygen species, deplete cellular antioxidants, and modulate critical signaling pathways underscores its importance in the pathophysiology of P. aeruginosa infections. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the mechanisms of this compound's action and to develop novel therapeutic strategies targeting this key virulence factor.
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Pseudomonas aeruginosa this compound Induces Neutrophil Death via Mitochondrial Reactive Oxygen Species and Mitochondrial Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pseudomonas aeruginosa this compound directly oxidizes glutathione and decreases its levels in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Fast Selective Detection of this compound Using Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Antimicrobial Potential of Pyocyanin: A Technical Overview of Initial Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on the antimicrobial spectrum of pyocyanin, a secondary metabolite produced by Pseudomonas aeruginosa. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its assessment, and visualizes its mechanism of action and relevant experimental workflows.
Quantitative Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in initial studies, providing a comparative view of this compound's potency.
Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Noteworthy Observations |
| Staphylococcus aureus | Positive | 8 - 150 | Includes Methicillin-Resistant Staphylococcus aureus (MRSA) strains.[1] |
| Bacillus subtilis | Positive | 62.5 | - |
| Bacillus cereus | Positive | 33.3 | Exhibits high sensitivity in some studies. |
| Streptococcus pyogenes | Positive | 100 - 150 | - |
| Streptococcus agalactiae | Positive | 100 - 150 | - |
| Escherichia coli | Negative | 20 - 300 | Wide range of reported MICs, suggesting strain-dependent susceptibility. |
| Klebsiella pneumoniae | Negative | 120 - 300 | Generally higher MIC values compared to some other Gram-negative bacteria. |
| Klebsiella oxytoca | Negative | 20 - 60 | - |
| Enterobacter cloacae | Negative | 20 - 60 | - |
| Enterobacter aerogenes | Negative | 120 - 180 | - |
| Proteus mirabilis | Negative | 150 - 300 | - |
| Acinetobacter baumannii | Negative | 70 - 100 | - |
Table 2: Antifungal Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Noteworthy Observations |
| Candida albicans | 250 - 300 | This compound has been shown to inhibit both growth and biofilm formation. |
| Aspergillus fumigatus | > 64 | - |
| Aspergillus niger | > 64 | - |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for the key experiments cited in the initial studies on this compound's antimicrobial spectrum.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of purified this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to the highest concentration to be tested.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound solution are made in the wells containing fresh broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no this compound) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This assay is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Protocol:
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation and Seeding: A standardized microbial suspension (0.5 McFarland) is prepared as described for the broth microdilution assay. A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of the agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of this compound: A specific volume (e.g., 50-100 µL) of a known concentration of this compound solution is added to each well. A control well with the solvent (e.g., DMSO) is also included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Mechanisms and Workflows
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Signaling Pathway Disruption
This compound's antimicrobial activity is multifaceted. Its primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1] Additionally, this compound can interfere with specific microbial signaling pathways, such as the Agr quorum-sensing system in Staphylococcus aureus.
References
The Role of Pyocyanin in Cystic Fibrosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyocyanin, a redox-active phenazine pigment produced by Pseudomonas aeruginosa, is a key virulence factor in the pathogenesis of cystic fibrosis (CF) lung disease. It is found in high concentrations in the sputum of CF patients and contributes significantly to the chronic inflammation, tissue damage, and persistent infections characteristic of the disease. This technical guide provides an in-depth analysis of the multifaceted role of this compound in CF pathogenesis, detailing its mechanisms of action, impact on host cellular functions, and the signaling pathways it modulates. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and visualizes complex biological processes to support research and therapeutic development efforts.
Introduction
Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus, primarily affecting the respiratory system. This environment fosters chronic bacterial infections, with Pseudomonas aeruginosa being a predominant and particularly challenging pathogen. P. aeruginosa secretes a variety of virulence factors, among which this compound plays a critical role in disease progression. This compound disrupts cellular respiration, induces oxidative stress, impairs ciliary function, modulates immune responses, and promotes neutrophil apoptosis, all of which contribute to the cycle of infection and inflammation in the CF lung.[1][2] Understanding the intricate mechanisms by which this compound exerts its pathogenic effects is crucial for the development of novel therapeutic strategies aimed at mitigating its detrimental impact.
Quantitative Impact of this compound in Cystic Fibrosis
The concentration of this compound in the CF lung is a critical determinant of its pathological effects. The following tables summarize key quantitative data from various studies, highlighting the clinically relevant concentrations of this compound and its measurable impact on host cells.
Table 1: this compound Concentrations in Cystic Fibrosis Sputum
| Parameter | Concentration Range | Reference |
| This compound in Sputum | Up to 100 µmol/L (approximately 21 µg/mL) | [3][4] |
| This compound in Sputum Sol | Up to 27 µg/mL | [3] |
| This compound and Phenazine-1-carboxylic acid (PCA) | 7.7 µM to 46.8 µM | [5] |
Table 2: Effects of this compound on Host Cellular Functions
| Cellular Function | This compound Concentration | Observed Effect | Reference |
| Ciliary Beat Frequency (CBF) | Physiologically relevant concentrations (up to 10⁻⁴ M) | Slowing of human nasal CBF | [6][7] |
| Intracellular ATP Levels | Physiologically relevant concentrations | 66% decrease after 2 hours | [6][7] |
| Intracellular cAMP Levels | Physiologically relevant concentrations | 90% decrease after 2 hours | [6][7] |
| Neutrophil Apoptosis | 10 µM and above | Time- and concentration-dependent induction of apoptosis | [8] |
| IL-8 Release by Airway Epithelial Cells | Concentration-dependent | Increased release | [9][10][11] |
| Mucin Secretion (MUC2/MUC5AC) | < 10 µM | Induction of mucin synthesis and secretion | [12] |
Table 3: this compound's Influence on Inflammatory Cytokines in a Mouse Model
| Cytokine | Duration of Exposure | Fold Change vs. Control | Reference |
| IL-4 | 12 weeks | 3.1-fold increase | [3] |
| IL-10 | 12 weeks | 4-fold increase | [3] |
| IL-13 | 12 weeks | 2-fold increase | [3] |
| TGF-β | 12 weeks | 2-fold increase | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on host cells by modulating several key signaling pathways. The generation of reactive oxygen species (ROS) is a central mechanism that triggers downstream signaling cascades, leading to inflammation and altered cellular function.
EGFR/ERK Signaling Pathway
This compound-induced oxidative stress leads to the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK). This pathway is implicated in the increased production of mucins and pro-inflammatory cytokines.[8][12]
Th2 Cytokine/Stat6 Signaling Pathway
Chronic exposure to this compound promotes a shift in the immune response towards a T helper 2 (Th2) phenotype. This is characterized by the increased production of Th2 cytokines like IL-4 and IL-13, which in turn activate the Signal Transducer and Activator of Transcription 6 (Stat6) signaling pathway. This pathway is a key driver of goblet cell hyperplasia and metaplasia, leading to increased mucus production.[3][13]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in CF pathogenesis.
This compound Extraction and Quantification from Sputum
This protocol is adapted from the chloroform/HCl extraction method.[14]
Materials:
-
Sputum sample
-
Chloroform
-
0.2 N HCl
-
Centrifuge
-
Spectrophotometer
-
Vortex mixer
Procedure:
-
Sample Preparation: Thaw frozen sputum samples on ice.
-
Chloroform Extraction:
-
To 1 mL of sputum, add 3 mL of chloroform.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases. The this compound will be in the lower blue chloroform layer.
-
-
Acid Extraction:
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1.5 mL of 0.2 N HCl.
-
Vortex vigorously for 30 seconds. The this compound will move to the upper aqueous layer, which will turn pink.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Quantification:
-
Transfer the upper pink aqueous layer to a cuvette.
-
Measure the absorbance at 520 nm using 0.2 N HCl as a blank.
-
Calculate the concentration of this compound (in µg/mL) by multiplying the optical density at 520 nm by 17.072.
-
In Vitro Ciliary Beat Frequency (CBF) Measurement
This protocol describes the measurement of CBF in human airway epithelial cells.[10][11]
Materials:
-
Differentiated human airway epithelial cells cultured at an air-liquid interface
-
Culture medium
-
This compound solution
-
Inverted microscope with phase-contrast optics and a high-speed camera
-
Environmental chamber for temperature and CO₂ control
-
CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA)
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells on permeable supports at an air-liquid interface until a differentiated, ciliated epithelium is formed.
-
This compound Treatment:
-
Acclimatize the cell cultures in the microscope's environmental chamber (37°C, 5% CO₂) for at least 30 minutes.
-
Add this compound at the desired concentration to the apical surface of the cultures. Use medium alone as a control.
-
-
Image Acquisition:
-
Place the culture plate on the microscope stage.
-
Using a 20x or 40x objective, focus on the ciliated cells.
-
Record high-speed videos (e.g., 120 frames per second) of ciliary movement for at least 5 seconds at multiple locations on each culture.
-
-
Data Analysis:
-
Import the recorded videos into the CBF analysis software.
-
The software will analyze the change in pixel intensity over time to determine the frequency of ciliary beating.
-
Calculate the average CBF for each treatment condition.
-
Neutrophil Apoptosis Assay via Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced neutrophil apoptosis.[7][12]
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
This compound Treatment:
-
Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).
-
-
Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained and single-stained controls for compensation.
-
Gate on the neutrophil population based on forward and side scatter.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantification of IL-8 by ELISA
This protocol describes the quantification of IL-8 in the supernatant of this compound-treated airway epithelial cells.[9]
Materials:
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Cell culture supernatants from this compound-treated and control cells
-
Wash buffer
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the IL-8 capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites.
-
Sample and Standard Incubation:
-
Add standards and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate.
-
Add the biotinylated IL-8 detection antibody and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP:
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Reading:
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-8 in the samples.
Chronic this compound Exposure Mouse Model
This protocol outlines a model for studying the long-term effects of this compound in the lung.[3][8]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound solution (sterile)
-
Anesthesia (e.g., isoflurane)
-
Intranasal administration pipette
-
Materials for bronchoalveolar lavage (BAL) and histology
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week.
-
This compound Administration:
-
Lightly anesthetize the mice.
-
Intranasally instill 25 µL of this compound solution (e.g., 1 mg/mL in sterile water) or sterile water as a control.
-
Repeat the administration 3 times per week for up to 12 weeks.
-
-
Endpoint Analysis:
-
At desired time points (e.g., 4, 8, and 12 weeks), euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile saline.
-
Collect the BAL fluid and centrifuge to separate cells from the supernatant.
-
Perform total and differential cell counts on the cell pellet.
-
Use the supernatant for cytokine analysis (e.g., by ELISA or multiplex assay).
-
-
Histology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Section the lung tissue and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
-
Conclusion
This compound is a pivotal virulence factor in the pathogenesis of P. aeruginosa infections in the CF lung. Its ability to induce oxidative stress, disrupt ciliary function, promote inflammation through the EGFR/ERK and Th2/Stat6 pathways, and trigger neutrophil apoptosis collectively contribute to the progressive lung damage observed in CF patients. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the molecular mechanisms underlying this compound's pathogenicity will facilitate the identification of novel therapeutic targets to counteract its deleterious effects and improve clinical outcomes for individuals with cystic fibrosis.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of frequency of ciliary beats of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imperialbrandsscience.com [imperialbrandsscience.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Pseudomonas aeruginosa AlgR Phosphorylation Status Differentially Regulates this compound and Pyoverdine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
Methodological & Application
Protocol for Pyocyanin Extraction from Bacterial Culture: Application Notes for Researchers
For Immediate Release
These application notes provide a comprehensive protocol for the extraction and purification of pyocyanin from Pseudomonas aeruginosa cultures. This document is intended for researchers, scientists, and drug development professionals investigating the properties and applications of this bioactive pigment.
This compound, a blue-green phenazine pigment produced by Pseudomonas aeruginosa, is a redox-active secondary metabolite with a range of biological activities, including antimicrobial and virulence functions.[1][2] Accurate and efficient extraction of this compound is crucial for research into its biological roles and for the development of potential therapeutic agents. The following protocol is based on the well-established chloroform and hydrochloric acid extraction method, which leverages the differential solubility of this compound in organic and acidic aqueous phases.[1][3][4]
Experimental Protocols
This section details the necessary steps for the cultivation of Pseudomonas aeruginosa, followed by the extraction and purification of this compound.
Cultivation of Pseudomonas aeruginosa for this compound Production
Optimal this compound production is a critical first step for a high-yield extraction. Several media and incubation conditions have been reported to enhance pigment production.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Nutrient Broth or King's A Broth
-
Incubator shaker
-
Sterile flasks and petri dishes
Procedure (Liquid Culture):
-
Inoculate a single colony of P. aeruginosa from a fresh agar plate into a starter culture of 5 mL of Nutrient Broth.
-
Incubate the starter culture overnight at 37°C with shaking at 200 rpm.[6]
-
Use the overnight culture to inoculate a larger volume of production medium (e.g., 100 mL of Nutrient Broth in a 250 mL flask) at a 1:100 dilution.[6]
-
Incubate the production culture at 37°C with shaking at 150-200 rpm for 48-96 hours.[3][7] Maximum this compound production is often observed between 72 and 96 hours.[3][7][8]
Procedure (Solid Culture):
-
Inoculate the entire surface of the agar plates with a standardized suspension of P. aeruginosa.
-
Following incubation, allow the plates to stand at room temperature for an additional 48-96 hours to maximize pigment production.[3][5]
This compound Extraction and Purification
This protocol is adapted from the widely used chloroform-acid extraction method.[1][6][7]
Materials:
-
Bacterial culture (liquid or solid)
-
Chloroform
-
0.2 M Hydrochloric Acid (HCl)
-
0.2 M Sodium Hydroxide (NaOH)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Spectrophotometer
Procedure:
-
Harvesting:
-
Liquid Culture: Centrifuge the bacterial culture at 10,000 rpm for 10-20 minutes at 4°C to pellet the cells.[6][7] Collect the supernatant, which contains the secreted this compound.
-
Solid Culture: Wash the bacterial lawn from the agar surface with sterile distilled water.[3][5] Cut the agar into small pieces and place them in a sterile container.[3][5]
-
-
Chloroform Extraction:
-
Add chloroform to the supernatant (or the container with agar pieces) at a ratio of 1:2 or 2:1 (supernatant:chloroform).[7][9]
-
Shake the mixture vigorously for 5-10 minutes to allow the blue this compound to partition into the chloroform phase.[7]
-
Separate the blue chloroform layer from the aqueous layer using a separatory funnel or by careful pipetting after centrifugation.[6]
-
-
Acidification:
-
Back-Extraction (Optional Purification Step):
-
Centrifuge the mixture to separate the phases and carefully collect the upper pink/red aqueous layer.[6]
-
To this acidic solution, add 0.2 M NaOH dropwise until the solution turns back to a blue color, indicating the conversion of this compound to its basic form.[3][5]
-
Add an equal volume of fresh chloroform and shake vigorously. The purified this compound will now be in the chloroform phase.
-
-
Quantification:
-
To quantify the this compound, transfer 1 mL of the pink, acidified aqueous layer to a cuvette.
-
Measure the absorbance at 520 nm (OD₅₂₀) using 0.2 M HCl as a blank.[6]
-
The concentration of this compound (in µg/mL) can be calculated using the following formula: Concentration (µg/mL) = OD₅₂₀ x 17.072 .[10]
-
Data Presentation
The following tables summarize key quantitative data related to this compound production and extraction from various studies.
Table 1: Optimal Incubation Time for Maximal this compound Production
| Incubation Time (hours) | Culture Condition | Reference |
| 72 | Liquid Nutrient Broth | [7] |
| 96 | Solid Cetrimide Agar | [3][5] |
| 72 | Liquid King's A Broth |
Table 2: Solvent Ratios for this compound Extraction
| Extraction Step | Solvent 1 | Solvent 2 | Ratio (Solvent 1:Solvent 2) | Reference |
| Initial Extraction | Supernatant | Chloroform | 2:1 | [7] |
| Acidification | Chloroform Extract | 0.2 M HCl | 2:1 | [6] |
Visualizing the Workflow
The following diagram illustrates the key steps in the this compound extraction protocol.
Caption: Workflow for the extraction and quantification of this compound.
This protocol provides a robust and reproducible method for the extraction of this compound from P. aeruginosa. The dual-solubility nature of this compound, being soluble in organic solvents in its blue state and in acidic aqueous solutions in its red state, is the principle behind this effective purification strategy.[3][4] For researchers requiring highly pure this compound, further purification using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed.[9][11]
References
- 1. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 2. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Pyocyanin: A Detailed Guide to the Chloroform-HCl Extraction Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the purification of pyocyanin from Pseudomonas aeruginosa cultures using the chloroform-HCl extraction method. This well-established technique leverages the differential solubility of this compound in organic and acidic aqueous phases to achieve effective separation and purification.
Principle of the Method
The chloroform-HCl method is a multi-step liquid-liquid extraction process based on the pH-dependent solubility and color change of this compound. In its blue, deprotonated state at neutral or alkaline pH, this compound is readily soluble in chloroform. By acidifying the chloroform extract with hydrochloric acid (HCl), this compound becomes protonated, turning red and exhibiting increased solubility in the aqueous phase. This allows for its separation from chloroform-soluble impurities. Subsequent neutralization of the acidic aqueous phase with a base like sodium hydroxide (NaOH) reverts this compound to its blue, chloroform-soluble form, enabling further purification or crystallization.
Experimental Protocols
Below are detailed protocols for the extraction and purification of this compound. These protocols are compiled from established methodologies and offer a robust starting point for laboratory application.[1][2][3]
Protocol 1: Standard Chloroform-HCl Extraction from Liquid Culture
This protocol is suitable for routine extraction of this compound from bacterial culture supernatants.
Materials:
-
Pseudomonas aeruginosa culture supernatant
-
Chloroform (CHCl₃)
-
0.2 N Hydrochloric Acid (HCl)
-
0.2 M Sodium Hydroxide (NaOH) (optional, for color reversion)
-
Centrifuge and centrifuge tubes
-
Separatory funnel or centrifuge tubes for phase separation
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow Pseudomonas aeruginosa in a suitable broth medium (e.g., Nutrient Broth or King's A medium) until significant blue-green pigmentation is observed, typically for 72-96 hours.[4]
-
Cell Removal: Centrifuge the culture broth at 5,000-10,000 x g for 10-15 minutes to pellet the bacterial cells.[4] Collect the cell-free supernatant.
-
First Chloroform Extraction:
-
Transfer the supernatant to a separatory funnel or a large centrifuge tube.
-
Add chloroform to the supernatant, typically at a ratio of 1:2 or 2:1 (chloroform:supernatant, v/v).[4]
-
Shake vigorously for 2 minutes to ensure thorough mixing. The chloroform layer will turn blue as it extracts the this compound.
-
Separate the phases by centrifugation (10,000 x g for 15 minutes) or by allowing the layers to settle in a separatory funnel.[4]
-
Carefully collect the lower blue chloroform layer.
-
-
Acidic Back-Extraction:
-
Transfer the this compound-containing chloroform phase to a clean separatory funnel or tube.
-
Add 0.2 N HCl to the chloroform extract (a common ratio is 1:3 or 1:2, HCl:chloroform, v/v).[2][3]
-
Shake vigorously. The this compound will move to the upper aqueous layer, which will turn red or pink.[1]
-
Separate the phases by centrifugation or settling.
-
Collect the upper red/pink acidic aqueous layer containing the purified this compound.
-
-
Quantification:
Protocol 2: Purification and Crystallization of this compound
This protocol builds upon the standard extraction to achieve higher purity and crystallization of the final product.[1]
Materials:
-
Acidic this compound extract from Protocol 1
-
0.2 M Sodium Hydroxide (NaOH)
-
Dry Chloroform
-
Dry Petroleum Ether
-
Filter paper (Whatman No. 1)
Procedure:
-
Neutralization: To the red, acidic this compound solution, add 0.2 M NaOH dropwise until the solution turns back to a deep blue color, indicating the deprotonation of this compound.[1]
-
Second Chloroform Extraction:
-
Transfer the neutralized blue solution to a separatory funnel.
-
Add dry chloroform (e.g., 20 mL) and shake vigorously to extract the this compound back into the organic phase.[1]
-
Collect the lower blue chloroform layer.
-
-
Drying and Crystallization:
-
Filter the chloroform phase through a double layer of filter paper to remove any residual aqueous phase.[1]
-
To the filtered chloroform solution, add dry petroleum ether dropwise until blue crystals begin to form (approximately 3 mL of petroleum ether for every 1 mL of chloroform).[1]
-
Collect the this compound crystals by filtration.
-
-
Solubilization: The resulting crystals can be resolubilized in chloroform or an appropriate solvent for further use.[1]
Quantitative Data Summary
The yield and stability of this compound are influenced by various factors, including culture conditions and storage. The following tables summarize key quantitative data from the literature.
Table 1: this compound Production Over Time [1]
| Incubation Time (hours) | Volume of this compound Extracted (mL) |
| 48 | 4 |
| 72 | 10 |
| 96 | 12 |
| 168 | 7 |
| 240 | 5 |
Table 2: Stability of this compound in Different Solvents at Room Temperature [1][6]
| Solvent | Stability (Days) |
| Water (0.01 M NaOH/HCl) | 12 |
| 80% Methanol (0.01 M NaOH/HCl) | 12 |
| Dry Chloroform | 2 |
| 0.2 N HCl | 29 |
Table 3: Thermal Stability of this compound [1][6]
| Temperature (°C) | Stability (Days) |
| 25 | 12 |
| 40 | 8 |
| 50 | 2 |
| 70 | 1 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow of the chloroform-HCl this compound purification process.
Caption: Workflow for this compound extraction and quantification.
Caption: Workflow for this compound purification and crystallization.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of nutrient dependent this compound from Pseudomonas aeruginosa and its dye and agrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa’s greenish-blue pigment this compound: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrochemical Detection of Pyocyanin in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin is a redox-active virulence factor produced exclusively by the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its presence in clinical samples is a strong indicator of P. aeruginosa infection, which is a significant cause of hospital-acquired infections, particularly in patients with cystic fibrosis, chronic wounds, and those on mechanical ventilation.[1][4] The electrochemical properties of this compound make it an ideal biomarker for rapid, point-of-care diagnostics, offering a significant advantage over traditional, time-consuming culture-based methods.[2][3][5] These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of this compound in various clinical samples.
Principle of Electrochemical Detection
This compound is an electroactive molecule that can be readily oxidized and reduced.[6] This property allows for its direct detection and quantification using electrochemical techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV).[1][3] By applying a potential to an electrode immersed in a clinical sample, the current generated by the redox reactions of this compound can be measured. The resulting signal is proportional to the concentration of this compound, enabling a quantitative assessment of the bacterial load. The redox activity of this compound makes it suitable for detection with simple electrochemical methods, often without the need for extensive sample pretreatment or sensor functionalization.[1][4]
Key Advantages of Electrochemical Detection:
-
Rapid Results: Analysis can be completed in minutes, compared to the 24-48 hours required for culture-based identification.[2][5]
-
High Sensitivity and Specificity: this compound is unique to P. aeruginosa, and electrochemical methods can detect it at clinically relevant concentrations.[2][3]
-
Minimal Sample Preparation: In many cases, clinical samples like wound exudate can be analyzed directly with minimal dilution or processing.[1][5]
-
Portability: The use of portable potentiostats and disposable electrodes makes this technology suitable for point-of-care testing.[5]
-
Quantitative Analysis: The electrochemical signal directly correlates with the this compound concentration, providing a measure of the infection's severity.
Data Presentation: Performance of this compound Electrochemical Sensors
The following table summarizes the quantitative data from various studies on the electrochemical detection of this compound.
| Electrode Type/Modification | Clinical Sample | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |
| Screen-Printed Carbon Electrode | Wound Exudate | SWV | Not Specified | Cutoff of 0.030 µA | [5] |
| Carbon Fiber Sensor | Sputum (simulated) | SWV | 1 - 100 | Not Specified | [7] |
| Commercially Available Electrodes | Saliva | CV | 2 - 100 | Not Specified | [3] |
| Hanging Mercury Drop Electrode | Bacterial Culture | AdSV | Not Specified | 2.0 nM | [8] |
| Gold Nanoparticles Modified ITO | Bacterial Culture | Not Specified | 1.9 - 238 | 500 nM | [9] |
CV: Cyclic Voltammetry; SWV: Square-Wave Voltammetry; AdSV: Adsorptive Stripping Voltammetry; ITO: Indium Tin Oxide
Experimental Protocols
Protocol 1: Direct Electrochemical Detection of this compound in Wound Exudate
This protocol is adapted for the rapid screening of P. aeruginosa in chronic wound fluid using disposable screen-printed electrodes.[5]
Materials:
-
Disposable screen-printed carbon electrodes (with carbon working and counter electrodes, and a Ag/AgCl reference electrode)
-
Portable potentiostat
-
Micropipette (10 µL)
-
Wound exudate sample
Methodology:
-
Collect a small volume (at least 7.5 µL) of wound exudate from the patient.[1]
-
Carefully pipette 7.5 µL of the wound fluid directly onto the working area of the screen-printed electrode, ensuring all three electrodes are covered.[1]
-
Connect the electrode to the portable potentiostat.
-
Perform square-wave voltammetry (SWV) with the following parameters (example):
-
Potential range: -0.5 V to 0.0 V vs. Ag/AgCl
-
Frequency: 10 Hz
-
Amplitude: 25 mV
-
Step potential: 2 mV
-
-
Analyze the resulting voltammogram for a characteristic oxidation peak for this compound around -0.25 V vs. Ag/AgCl.[5]
-
A peak current above a pre-determined cutoff value (e.g., 0.030 µA) indicates a positive result for the presence of P. aeruginosa.[5]
Protocol 2: this compound Detection in Sputum/Saliva after Minimal Processing
This protocol is suitable for analyzing this compound in respiratory samples. Due to the complexity of these matrices, a specific potential window is used to minimize interference.[3]
Materials:
-
Commercially available screen-printed electrodes
-
Potentiostat
-
Sputum or saliva sample
-
Phosphate buffered saline (PBS)
Methodology:
-
Collect a sputum or saliva sample from the patient.
-
If the sample is highly viscous, dilute it 1:1 with PBS to facilitate handling.
-
Apply a small volume of the sample onto the electrode surface.
-
Perform cyclic voltammetry (CV) with a potential window set to a range where this compound shows a unique, interference-free oxidation peak, for example, between 0.58 V and 0.82 V.[3]
-
Set the scan rate to 100 mV/s.[3]
-
The presence of an oxidation peak within this window is indicative of this compound. The peak height can be used for quantification against a standard curve.
Protocol 3: Extraction of this compound from Clinical Samples for Enhanced Specificity
For research purposes or when high concentrations of interfering substances are present, this compound can be extracted from the clinical sample prior to electrochemical analysis. This method is based on the chloroform extraction protocol.[10][11]
Materials:
-
Clinical sample (e.g., sputum, wound exudate)
-
Chloroform
-
0.2 M Hydrochloric acid (HCl)
-
0.2 M Sodium hydroxide (NaOH)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Methodology:
-
Centrifuge the clinical sample (e.g., 5 mL) at 10,000 rpm for 10 minutes to pellet cells and debris.[11]
-
Transfer the supernatant to a new tube and add 3 mL of chloroform.[11]
-
Vortex vigorously for 30 seconds to extract the blue-colored this compound into the chloroform phase.
-
Centrifuge at 10,000 rpm for 2 minutes to separate the phases.[11]
-
Carefully collect the lower chloroform layer (which should be blue) and transfer it to a clean tube.[11]
-
Add 1.5 mL of 0.2 M HCl to the chloroform extract. Vortex for 10 seconds. The this compound will move to the upper aqueous phase, turning it pink/red.[11]
-
Centrifuge for 2 minutes at 10,000 rpm and collect the upper acidic aqueous layer.[11]
-
This acidic extract containing this compound can now be analyzed electrochemically. Alternatively, the pH can be neutralized with NaOH, which will revert the color to blue, before analysis.[11]
Visualizations
Signaling Pathway of this compound in Host Cells
This compound exerts its virulence by inducing oxidative stress in host cells. It readily crosses cell membranes and undergoes redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[6] This oxidative stress, in turn, activates pro-inflammatory signaling pathways, including the MAPK and NF-κB pathways, leading to the production of inflammatory mediators like IL-8.[12][13]
Caption: this compound-induced inflammatory signaling pathway in host cells.
Experimental Workflow for Electrochemical Detection
The general workflow for the electrochemical detection of this compound in clinical samples involves sample collection, preparation (if necessary), electrochemical analysis, and data interpretation.
Caption: General experimental workflow for this compound detection.
Conclusion
The electrochemical detection of this compound offers a promising avenue for the rapid and reliable diagnosis of P. aeruginosa infections in clinical settings. The protocols and data presented here provide a foundation for researchers and clinicians to develop and implement this technology. Future research should focus on the validation of these methods in larger clinical trials and the development of integrated, user-friendly point-of-care devices to improve patient outcomes through timely and targeted antimicrobial therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical sensors for identifying this compound production in clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical detection of Pseudomonas in wound exudate samples from patients with chronic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and highly sensitive detection of this compound biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Effects of this compound, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyocyanin in Well Diffusion Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin, a vibrant blue-green phenazine pigment produced by Pseudomonas aeruginosa, is a well-documented virulence factor with broad-spectrum antimicrobial properties. Its ability to undergo redox cycling leads to the generation of reactive oxygen species (ROS), which are highly toxic to a range of microorganisms.[1][2] This mechanism makes this compound a compound of significant interest in the search for novel antimicrobial agents. The agar well diffusion assay is a widely used and straightforward method to evaluate the antimicrobial activity of substances like this compound.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a well diffusion antimicrobial assay, intended for researchers, scientists, and professionals in drug development.
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect primarily through the induction of oxidative stress.[1][2] As a redox-active molecule, it can accept electrons from cellular reductants, such as NADH, and subsequently reduce molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1] This intracellular accumulation of ROS leads to widespread cellular damage, including DNA damage, lipid peroxidation, and protein denaturation, ultimately resulting in microbial cell death.[2] Additionally, this compound can interfere with cellular respiration and active transport processes.[1]
Caption: Mechanism of this compound's antimicrobial action.
Experimental Protocols
Materials and Reagents
-
This compound: Purified this compound of known concentration. Can be extracted from P. aeruginosa cultures or obtained commercially.
-
Solvent for this compound: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound.[5] Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
-
Test Microorganisms: Standardized cultures of bacteria or fungi (e.g., ATCC strains).
-
Growth Media:
-
Mueller-Hinton Agar (MHA) for most bacteria.[6]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi.
-
-
Broth Media: Tryptic Soy Broth (TSB) or Nutrient Broth for preparing microbial inoculums.
-
Sterile Equipment: Petri dishes (90 mm or 150 mm), sterile swabs, micropipettes and tips, sterile cork borer (6-8 mm diameter), sterile forceps, incubator.
-
0.5 McFarland Turbidity Standard: For standardizing the microbial inoculum.
-
Positive Control: A known antibiotic with activity against the test microorganism.
-
Negative Control: The solvent used to dissolve this compound (e.g., DMSO).
Experimental Workflow
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile broth (e.g., TSB).
-
Incubate the broth at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) until it reaches the turbidity of the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of the Mueller-Hinton agar plate with the swab in three different directions to ensure uniform growth.
-
-
Creation of Wells:
-
Using a sterile cork borer (typically 6-8 mm in diameter), punch uniform wells into the inoculated agar.
-
Carefully remove the agar plugs with sterile forceps.
-
-
Application of this compound and Controls:
-
Prepare serial dilutions of your purified this compound in the appropriate solvent (e.g., DMSO) to achieve the desired test concentrations.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into the respective wells.[6]
-
In separate wells, add the same volume of the positive control (known antibiotic) and the negative control (solvent alone).
-
-
Incubation:
-
Allow the plates to stand for a short period (e.g., 30 minutes) at room temperature to permit diffusion of the substances into the agar.
-
Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[6]
-
-
Data Collection and Analysis:
-
After incubation, observe the plates for clear zones of no growth around the wells, known as zones of inhibition.
-
Measure the diameter of these zones in millimeters (mm) using a ruler or calipers.
-
The experiment should be performed in triplicate for each concentration and microorganism to ensure reproducibility.
-
Data Presentation
The antimicrobial activity of this compound is typically quantified by the diameter of the zone of inhibition. The following tables summarize representative data from various studies.
Table 1: Antibacterial Activity of this compound (Zone of Inhibition in mm)
| Microorganism | This compound Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 100 | 12 | [6] |
| Staphylococcus aureus | 50 | 19 | [7] |
| Bacillus cereus | Not Specified | 16.2 - 32.2 | [8] |
| Escherichia coli | 100 | 18 | [6] |
| Escherichia coli | 50 | 12 | [7] |
| Klebsiella pneumoniae | 100 | 15 | [6] |
| Proteus mirabilis | 100 | 45 | [6] |
| Acinetobacter baumannii | 100 | 20 | [6] |
| Salmonella typhi | Not Specified | 26 |
Table 2: Antifungal Activity of this compound (Zone of Inhibition in mm)
| Microorganism | This compound Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Aspergillus niger | 0.1 | 7.0 - 17.6 | [9] |
| Aspergillus flavus | 0.1 | 7.2 - 8.7 | [9] |
| Fusarium proliferatum | 0.1 | 16.7 | [9] |
| Penicillium verrucosum | 0.1 | 7.2 - 8.7 | [9] |
Conclusion
The agar well diffusion assay is a robust and accessible method for screening and quantifying the antimicrobial activity of this compound. The data consistently demonstrates that this compound exhibits significant inhibitory effects against a broad range of both Gram-positive and Gram-negative bacteria, as well as various fungal species. For professionals in drug development, these protocols and the presented data underscore the potential of this compound as a lead compound for the development of new antimicrobial therapies. Further investigation into its efficacy, toxicity, and formulation is warranted.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hereditybio.in [hereditybio.in]
- 4. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 5. ijfmr.com [ijfmr.com]
- 6. journals.proindex.uz [journals.proindex.uz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Determining the Minimum Inhibitory Concentration (MIC) of Pyocyanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin is a redox-active secondary metabolite produced by the bacterium Pseudomonas aeruginosa. It is a blue-green phenazine pigment known for its virulence and its ability to inhibit the growth of a wide range of competing microbes, including bacteria and fungi.[1][2] The antimicrobial activity of this compound is primarily attributed to its capacity to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which induce oxidative stress within target cells.[1][3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and for research in drug development.
Data Presentation: MIC of this compound Against Various Microorganisms
The following tables summarize the MIC values of this compound against a selection of pathogenic bacteria and fungi as reported in the scientific literature. These values can vary depending on the specific strain, methodology, and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Microorganism | Gram Stain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 58.3 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Not Specified | [6] |
| Bacillus cereus | Gram-positive | 33.3 | [5] |
| Streptococcus pyogenes | Gram-positive | Not Specified | [6] |
| Streptococcus agalactiae | Gram-positive | Not Specified | [6] |
| Streptococcus pneumoniae | Gram-positive | 15.6 | [4] |
| Escherichia coli | Gram-negative | 20 - 300 | [5][6] |
| Klebsiella pneumoniae | Gram-negative | 120 - 183.4 | [5][6] |
| Klebsiella oxytoca | Gram-negative | 20 - 60 | [6] |
| Enterobacter cloacae | Gram-negative | 20 - 60 | [6] |
| Enterobacter aerogenes | Gram-negative | 120 - 180 | [6] |
| Proteus mirabilis | Gram-negative | 150 - 300 | [6] |
| Proteus vulgaris | Gram-negative | 500 | [4] |
| Salmonella enterica | Gram-negative | 66.7 | [5] |
| Salmonella typhi | Gram-negative | 21.7 | [5] |
| Acinetobacter baumannii | Gram-negative | 70 - 100 | [6] |
| Pseudomonas fluorescens | Gram-negative | 233.3 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Microorganism | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 125 - 300 | [4][6] |
| Candida tropicalis | 62.5 | [4] |
| Mycotoxigenic Fungi | 58.3 - 250 | [5][7] |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound. These protocols are based on standard antimicrobial susceptibility testing methods.[8][9][10][11][12]
Protocol 1: Broth Macrodilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in test tubes.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))[5][7]
-
Test tubes
-
Micropipettes and sterile tips
-
Vortex mixer
-
Incubator
-
Spectrophotometer (optional, for quantitative assessment)
-
Test microorganisms
-
0.5 McFarland standard
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in DMSO to prepare a concentrated stock solution.
-
Preparation of Test Organism Inoculum:
-
From a fresh culture plate (18-24 hours old), pick several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Serial Dilution:
-
Arrange a series of sterile test tubes. Add 1 mL of broth to each tube.
-
Add a specific volume of the this compound stock solution to the first tube to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 1 mL from the first tube to the second, mixing well, and repeating this process for all subsequent tubes.
-
-
Inoculation: Inoculate each tube (including a growth control tube without this compound and a sterility control tube without inoculum) with the prepared bacterial or fungal suspension.[5]
-
Incubation: Incubate the tubes at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.[5][6]
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[5]
Protocol 2: Broth Microdilution Method
This method is a miniaturized version of the broth macrodilution method performed in a 96-well microtiter plate, allowing for high-throughput screening.
Materials:
-
Same as Protocol 1, with the addition of:
-
Sterile 96-well microtiter plates
-
Multichannel micropipette
Procedure:
-
Preparation of this compound and Inoculum: Prepare the this compound stock solution and the microbial inoculum as described in Protocol 1.
-
Plate Preparation:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculation: Add the diluted microbial inoculum to each well to achieve a final volume of 200 µL and a final cell concentration of approximately 5 x 10⁵ CFU/mL.[6] Include appropriate growth and sterility controls.
-
Incubation: Cover the plate and incubate at the appropriate temperature for 18-24 hours.[6]
-
Determination of MIC: The MIC is the lowest concentration of this compound in which no visible growth is observed. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.[13]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound using a broth dilution method.
Caption: Workflow for Determining the MIC of this compound.
Signaling Pathway of this compound's Antimicrobial Action
This compound exerts its antimicrobial effect primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: this compound-Induced Oxidative Stress Pathway.
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. woah.org [woah.org]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Pyocyanin in the Development of Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin, a redox-active phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, has emerged as a crucial biomarker for the rapid and specific detection of this bacterium.[1][2] Traditional methods for bacterial identification, such as plate cultures, can be time-consuming, often taking 24 to 48 hours to yield results.[1] The development of biosensors targeting this compound offers a promising alternative for timely diagnostics, which is critical for effective treatment and management of P. aeruginosa infections, particularly in immunocompromised patients and those with cystic fibrosis.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the development of electrochemical biosensors.
The inherent redox activity of this compound allows for its direct detection using electrochemical techniques without the need for extensive sample pretreatment or sensor functionalization.[2][5][6] This principle forms the basis of various electrochemical biosensors that offer high sensitivity, selectivity, and rapid detection times.[3][7]
Principle of this compound Biosensing
This compound is a redox-active molecule capable of accepting and donating electrons, making it an ideal target for electrochemical detection.[5][8] Electrochemical biosensors for this compound typically employ a three-electrode system consisting of a working electrode (WE), a reference electrode (RE), and a counter electrode (CE).[5] When a potential is applied to the working electrode, this compound in the sample undergoes oxidation or reduction, generating a measurable electrical signal (current). The magnitude of this signal is proportional to the concentration of this compound, allowing for quantitative analysis.
The electrochemical behavior of this compound is characterized by specific oxidation and reduction peaks at certain potentials, which provides selectivity against other electroactive molecules that may be present in a clinical sample.[5][9]
Key Applications
The primary application of this compound-based biosensors is the rapid identification and quantification of Pseudomonas aeruginosa in various samples. This has significant implications in several fields:
-
Clinical Diagnostics: Rapid detection of P. aeruginosa in wound swabs, sputum, and other clinical samples can guide timely and appropriate antibiotic therapy, improving patient outcomes.[1]
-
Drug Development: Screening for compounds that inhibit this compound production can be a valuable strategy for developing novel anti-virulence drugs against P. aeruginosa.
-
Environmental Monitoring: Monitoring for the presence of P. aeruginosa in water and other environmental samples.
-
Food Safety: Detecting P. aeruginosa contamination in food products.
Quantitative Data Summary
The performance of various this compound biosensors reported in the literature is summarized in the table below, providing a comparative overview of their key analytical parameters.
| Sensor Platform | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Carbon Fibre Tow Electrode | Square Wave Voltammetry | 1 - 100 µM | 30 nM | [4][9] |
| Polyaniline/Gold Nanoparticles Modified ITO Electrode | Cyclic Voltammetry | 1.9 - 238 µM | 500 nM | [3][10] |
| Disposable Electrochemical Setup | Amperometry | Not Specified | 125 nM | [7][9] |
| Graphene Oxide-Copper Oxide-MgO (GCM) Catalyst | Cyclic Voltammetry | 120 - 160 ppm | Not Specified | [11] |
| Gold/Alumina (Au/AAO) SERS Platform | SERS | 1 - 9 µM | 96 nM | [12] |
| Hanging Mercury Drop Electrode | Adsorptive Stripping Voltammetry | Not Specified | 2.0 nM | [9] |
Experimental Protocols
This section provides detailed protocols for the electrochemical detection of this compound using two different types of modified electrodes.
Protocol 1: Electrochemical Detection of this compound using a Polyaniline/Gold Nanoparticles (PANI/Au NPs) Modified Indium Tin Oxide (ITO) Electrode
This protocol is adapted from the methodology described by Al-atraktchi et al. (2019).[3]
1. Materials and Reagents
-
Indium Tin Oxide (ITO) coated glass slides
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Aniline
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound standard solutions of known concentrations
-
Pseudomonas aeruginosa culture (e.g., clinical isolate)
-
Luria-Bertani (LB) broth
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (WE: PANI/Au NPs/ITO, RE: Ag/AgCl, CE: Platinum wire)
-
Scanning Electron Microscope (SEM) for electrode characterization (optional)
2. Preparation of the PANI/Au NPs Modified ITO Electrode
-
Cleaning the ITO Electrode:
-
Sonnicate the ITO slides in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
-
Electrodeposition of Gold Nanoparticles (Au NPs):
-
Prepare a solution of 1 mM HAuCl₄ in 0.5 M H₂SO₄.
-
Perform cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.2 V at a scan rate of 50 mV/s for a specified number of cycles to deposit Au NPs onto the ITO surface.
-
Rinse the Au NPs/ITO electrode with deionized water and dry it.
-
-
Electropolymerization of Aniline (PANI):
-
Prepare a solution of 0.1 M aniline in 0.5 M H₂SO₄.
-
Perform CV by cycling the potential between -0.2 V and +1.0 V at a scan rate of 50 mV/s to electropolymerize aniline onto the Au NPs/ITO surface.
-
Rinse the resulting PANI/Au NPs/ITO electrode with deionized water and dry it.
-
3. Electrochemical Measurement of this compound
-
Standard Curve Generation:
-
Prepare a series of standard this compound solutions in PBS (e.g., ranging from 1.9 µM to 238 µM).
-
Assemble the three-electrode cell with the PANI/Au NPs/ITO as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in the this compound solution.
-
Perform cyclic voltammetry by scanning the potential from -0.6 V to 0.2 V at a scan rate of 50 mV/s.
-
Record the anodic peak current at approximately -0.23 V.
-
Plot the anodic peak current versus the this compound concentration to generate a standard curve.
-
-
Detection of this compound in P. aeruginosa Culture:
-
Inoculate LB broth with a colony of P. aeruginosa and incubate at 37°C with shaking.
-
Collect culture supernatant at different time points (e.g., 2, 10, and 24 hours).
-
Centrifuge the supernatant to remove bacterial cells.
-
Perform CV on the cell-free supernatant as described in step 3.1.2.
-
Determine the this compound concentration in the culture by comparing the measured anodic peak current to the standard curve.
-
4. Selectivity and Interference Studies
-
To assess the selectivity of the sensor, perform CV measurements on solutions containing this compound mixed with potential interfering substances commonly found in clinical samples, such as ascorbic acid, uric acid, and glucose.[3]
-
Compare the CV profiles to ensure that the oxidation peak of this compound is distinguishable from any signals produced by the interfering species.
Protocol 2: Electrochemical Detection of this compound using a Carbon Fibre Electrode
This protocol is based on the work of C. E. McHugh et al. (2010).[4]
1. Materials and Reagents
-
Carbon fibre tow
-
Epoxy resin
-
Britton-Robinson buffer (pH adjusted)
-
This compound standard solutions
-
Pseudomonas aeruginosa culture
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (WE: Carbon fibre electrode, RE: Ag/AgCl, CE: Platinum wire)
2. Fabrication of the Carbon Fibre Working Electrode
-
Cut a small bundle of carbon fibres from the tow.
-
Seal one end of the fibre bundle in a non-conductive holder (e.g., a glass pipette tip) using epoxy resin, leaving a defined length of the fibres exposed at the other end.
-
Allow the epoxy to cure completely.
-
Polish the exposed tip of the carbon fibre electrode on fine-grit sandpaper to ensure a smooth and uniform surface.
3. Electrochemical Measurement of this compound
-
Standard Curve Generation:
-
Prepare a series of this compound standard solutions in Britton-Robinson buffer (e.g., 1-100 µM).
-
Assemble the three-electrode cell with the carbon fibre electrode as the working electrode.
-
Perform square wave voltammetry (SWV) over a potential range that encompasses the redox peaks of this compound (e.g., -0.5 V to 0.0 V).
-
Record the peak current at the characteristic potential for this compound reduction.
-
Plot the peak current versus the this compound concentration to create a calibration curve.
-
-
Analysis of this compound in Bacterial Culture:
-
Prepare cell-free supernatant from a P. aeruginosa culture as described in Protocol 1, step 3.2.
-
Perform SWV on the supernatant.
-
Quantify the this compound concentration using the calibration curve.
-
Visualizations
The following diagrams illustrate the key workflows and concepts in this compound biosensing.
Caption: Workflow for electrochemical detection of this compound.
Caption: Redox cycling of this compound at the electrode surface.
Caption: Quorum sensing-mediated production of this compound.
Conclusion
The development of this compound-based biosensors represents a significant advancement in the rapid diagnosis of P. aeruginosa infections. The electrochemical properties of this compound allow for the design of sensitive, selective, and cost-effective sensing platforms. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this compound as a biomarker in their respective fields. Further research and development in this area, particularly focusing on miniaturization and integration into point-of-care devices, will undoubtedly enhance their clinical and practical utility.
References
- 1. Electrochemical sensors for identifying this compound production in clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and highly sensitive detection of this compound biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaching intelligent infection diagnostics: Carbon fibre sensor for electrochemical this compound detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and highly sensitive detection of this compound biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyocyanin as a Redox Mediator in Microbial Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pyocyanin, a redox-active phenazine compound produced by Pseudomonas aeruginosa, as an electron shuttle in microbial fuel cells (MFCs). The information provided is intended to guide researchers in setting up experiments, quantifying this compound, and understanding its impact on MFC performance.
Introduction
Microbial fuel cells (MFCs) are bio-electrochemical devices that convert chemical energy stored in organic matter into electrical energy through the metabolic activity of microorganisms. A key challenge in MFC technology is the efficient transfer of electrons from the bacteria to the anode. Some bacteria, known as exoelectrogens, can transfer electrons directly to the anode. However, many microbial species rely on electron shuttles or mediators to facilitate this process. This compound, a secondary metabolite of Pseudomonas aeruginosa, is an effective endogenous redox mediator that can significantly enhance the power output of an MFC.[1] This document outlines the principles and protocols for leveraging this compound in MFC applications.
Principle of this compound-Mediated Electron Transfer
This compound acts as a soluble electron carrier, accepting electrons from the bacterial respiratory chain and transferring them to the MFC anode. This process, known as mediated electron transfer (MET), overcomes the thermodynamic barrier for direct electron transfer from the bacterial cell to the anode. The concentration of this compound in the anodic chamber has a direct correlation with the power generation efficiency of the MFC.[1]
The redox cycling of this compound allows it to be repeatedly used as an electron shuttle. Oxidized this compound (blue) is reduced by the bacteria to dihydrothis compound (colorless), which then diffuses to the anode, where it is re-oxidized, releasing electrons and regenerating the oxidized form.
Quantitative Data on MFC Performance Enhancement
The presence and concentration of this compound have a marked effect on the power output of microbial fuel cells. The following tables summarize quantitative data from various studies, demonstrating the impact of this compound on key MFC performance metrics.
| Condition | Maximum Power Density (mW/m²) | Current Density (mA/m²) | Coulombic Efficiency (%) | Reference |
| P. aeruginosa Wild Type | 240 (± 168) | - | - | [2] |
| P. aeruginosa (this compound deficient mutant) | 12 (5% of wild type) | - | - | [2] |
| P. aeruginosa (this compound deficient mutant) + 50 µM this compound | 120 (50% of wild type) | - | - | [2] |
| P. aeruginosa with optimized this compound production (sophorolipid addition) | 4 times higher than control | 1.7 times higher than control | - | [3] |
| P. aeruginosa with glucose substrate | 136 (± 87) | - | - | [4] |
| P. aeruginosa with fructose substrate | 3.6 (± 1.6) | - | - | [4] |
| P. aeruginosa with sucrose substrate | 8.6 (± 0) | - | - | [4] |
Experimental Protocols
Protocol 1: Construction and Operation of a Dual-Chamber Microbial Fuel Cell
This protocol describes the setup of a laboratory-scale, dual-chamber H-type MFC suitable for studying this compound-producing bacteria.
Materials:
-
Two glass bottles (500 mL each) with screw caps
-
Proton exchange membrane (PEM), e.g., Nafion™ 117
-
Carbon cloth or graphite felt electrodes (e.g., 3 cm x 5 cm)
-
Titanium or stainless steel wire
-
External resistor (e.g., 1000 Ω)
-
Multimeter
-
Anaerobic chamber or nitrogen gas supply
-
Peristaltic pump (optional, for continuous operation)
Anode Chamber Preparation:
-
Drill a hole in the cap of one bottle to insert the electrode wire.
-
Attach a carbon cloth electrode to the titanium wire and seal the connection with non-conductive epoxy.
-
Insert the electrode into the anode chamber bottle through the cap.
-
Prepare the anolyte medium. A suitable medium for P. aeruginosa is Luria-Bertani (LB) broth or a defined minimal medium supplemented with a carbon source like glucose (e.g., 2 g/L).
-
Fill the anode chamber with the anolyte, leaving a small headspace.
-
Sparge the anolyte with nitrogen gas for 30 minutes to create anaerobic conditions.
-
Inoculate the anolyte with a 5% (v/v) overnight culture of Pseudomonas aeruginosa.
Cathode Chamber Preparation:
-
Prepare the catholyte, which is typically a phosphate buffer solution (50 mM, pH 7.0) containing an electron acceptor. A common catholyte is a potassium ferricyanide solution (50 mM K₃[Fe(CN)₆] in 50 mM phosphate buffer).
-
Fill the cathode chamber with the catholyte.
-
Insert a carbon cloth electrode, connected to a wire, into the cathode chamber.
MFC Assembly and Operation:
-
Cut the proton exchange membrane to the size of the connecting tube between the two chambers. Pre-treat the PEM by boiling in 3% H₂O₂, followed by deionized water.
-
Clamp the two chambers together with the PEM in between, ensuring a tight seal.
-
Connect the anode and cathode to an external resistor.
-
Connect a multimeter in parallel with the resistor to measure the voltage.
-
Incubate the MFC at a constant temperature (e.g., 30-37°C).
-
Monitor the voltage over time. The current can be calculated using Ohm's law (I = V/R), and the power can be calculated as P = IV. Power and current densities are normalized to the anode surface area.
Protocol 2: Extraction and Quantification of this compound
This protocol is for the extraction of this compound from the anolyte of the MFC and its quantification using a spectrophotometer.
Materials:
-
Chloroform
-
0.2 M HCl
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Vortex mixer
Procedure:
-
Collect a sample of the anolyte (e.g., 5 mL) from the MFC.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The this compound will be extracted into the chloroform phase, which will turn blue.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous phase.
-
To the chloroform phase, add 1.5 mL of 0.2 M HCl and vortex again. The this compound will move to the acidic aqueous phase, which will turn red.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper red-colored aqueous phase to a clean cuvette.
-
Measure the absorbance of the solution at 520 nm using a spectrophotometer, with 0.2 M HCl as a blank.
-
Calculate the concentration of this compound in micrograms per milliliter (µg/mL) using the following formula: This compound Concentration (µg/mL) = OD₅₂₀ × 17.072
Visualizations
This compound-Mediated Electron Transfer Workflow
Caption: Electron shuttle mechanism of this compound in an MFC.
Quorum Sensing Regulation of this compound Production
Caption: Simplified quorum sensing pathway for this compound production.
Experimental Workflow for MFC Analysis
Caption: Workflow for MFC experiment and this compound analysis.
Conclusion
This compound from Pseudomonas aeruginosa serves as a highly effective redox mediator in microbial fuel cells, significantly enhancing their power generation capabilities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize this compound-mediated bioelectrochemical systems. Understanding the underlying mechanisms of electron shuttling and the regulation of this compound production is crucial for the advancement of MFC technology for various applications, including wastewater treatment and sustainable energy production.
References
Application Notes and Protocols for the Detection of Pyocyanin in Sputum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin is a redox-active virulence factor produced exclusively by Pseudomonas aeruginosa, a significant opportunistic pathogen in respiratory infections, particularly in patients with cystic fibrosis and ventilator-associated pneumonia.[1][2] The presence and concentration of this compound in sputum can serve as a crucial biomarker for the diagnosis, monitoring of infection severity, and assessment of therapeutic efficacy.[3][4] These application notes provide detailed protocols for various methods to detect and quantify this compound in sputum samples, catering to diverse laboratory settings and research needs.
Methods Overview
Several analytical techniques can be employed for the detection of this compound in sputum, each with its own advantages in terms of sensitivity, specificity, throughput, and required instrumentation. The primary methods covered in these notes include:
-
Spectrophotometry: A cost-effective method based on the colorimetric properties of this compound.
-
Electrochemical Sensing: A rapid and sensitive approach leveraging the redox activity of this compound.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for absolute quantification.
-
Surface-Enhanced Raman Spectroscopy (SERS): A technique offering high sensitivity and molecular specificity.
-
Immunoassays (ELISA & Biosensors): Methods based on specific antibody-antigen recognition, offering high specificity and potential for point-of-care applications.[6]
Data Presentation: Quantitative Comparison of this compound Detection Methods
The following table summarizes the key quantitative parameters of the described methods for this compound detection.
| Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Spectrophotometry | Micromolar (µM) range[7] | Varies with protocol | Cost-effective, simple instrumentation | Lower sensitivity, potential interference from other pigments |
| Electrochemical Sensing | Nanomolar (nM) to low µM range[8] | 1 - 100 µM[9] | Rapid, high sensitivity, potential for point-of-care[5] | Electrode fouling, matrix effects from sputum |
| LC-MS/MS | Sub-nanomolar (nM) range | Varies with instrument and method | High specificity and sensitivity, absolute quantification | Expensive instrumentation, complex sample preparation |
| SERS | Nanomolar (nM) to picomolar (pM) range[10] | 0.5 - 15 µM[11] | Very high sensitivity, molecular fingerprinting | Substrate variability, complex data analysis |
| ELISA | 0.07 nM[12] | Varies with antibody and assay format | High specificity, high throughput | Antibody availability and cost, potential for cross-reactivity |
| Paper-Based Biosensor | 4.7 nM[13] | 0.47 - 47.6 µM[13] | Rapid, low-cost, point-of-care potential[13] | Semi-quantitative, potential for matrix interference |
Experimental Protocols
Sputum Sample Preparation: Liquefaction and Extraction
A critical first step for most detection methods is the effective liquefaction of the viscous sputum matrix and subsequent extraction of this compound.
Materials:
-
Sputum sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Sputolysin® (Calbiochem)
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sputum Liquefaction:
-
To one volume of sputum, add an equal volume of 10% (w/v) DTT in PBS.
-
Incubate at 37°C for 30 minutes with intermittent vortexing until the sample is liquefied.
-
Alternatively, use a commercial sputum liquefaction agent like Sputolysin® and follow the manufacturer's instructions.
-
-
Chloroform Extraction: This protocol is based on the principle that this compound is soluble in chloroform in its blue, basic form and in an acidic aqueous solution in its red, protonated form.[14]
-
To the liquefied sputum, add 3 volumes of chloroform.
-
Vortex vigorously for 2 minutes and then centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower blue chloroform layer containing this compound.[15]
-
To the chloroform extract, add 1 volume of 0.2 N HCl.
-
Vortex vigorously for 1 minute. The this compound will move to the upper aqueous layer, which will turn pink/red.[15]
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the upper red/pink aqueous layer containing the purified this compound for analysis.
-
Experimental workflow for sputum sample preparation.
Spectrophotometric Quantification
Principle: This method relies on the characteristic absorbance of the acidified form of this compound at 520 nm.[14]
Protocol:
-
Prepare the this compound extract from the sputum sample as described in Protocol 1.
-
Transfer the final red/pink aqueous layer to a cuvette.
-
Use 0.2 N HCl as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample at 520 nm (A₅₂₀).
-
Calculate the concentration of this compound using the following formula:
-
Concentration (µg/mL) = A₅₂₀ x 17.072.[15]
-
Electrochemical Detection
Principle: this compound is a redox-active molecule that can be detected and quantified by measuring the current generated at an electrode surface at a specific potential.[8] Square wave voltammetry (SWV) is a commonly used technique due to its high sensitivity and ability to reduce background signals.[9]
Protocol:
-
Use a three-electrode system comprising a working electrode (e.g., glassy carbon or screen-printed carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The this compound-containing extract (from Protocol 1) or, in some cases, directly liquefied sputum can be used as the electrolyte solution.
-
Perform SWV by scanning the potential, typically from -0.5 V to 0.2 V vs. Ag/AgCl.
-
This compound exhibits a characteristic oxidation peak at approximately -0.24 V vs. Ag/AgCl.[16]
-
The peak height of the current is directly proportional to the concentration of this compound.
-
Generate a standard curve using known concentrations of pure this compound to quantify the amount in the sample.
References
- 1. Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of this compound From Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 4. ijcmas.com [ijcmas.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid detection of the bacterial biomarker this compound in artificial sputum using a SERS-active silicon nanowire matrix covered by bimetallic noble metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Surface-Enhanced Raman Scattering Spectroscopy for Label-Free Analysis of P. aeruginosa Quorum Sensing [frontiersin.org]
- 11. Detection of Pseudomonas aeruginosa Metabolite this compound in Water and Saliva by Employing the SERS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of this compound From Clinical Bacterial Isolates [frontiersin.org]
- 13. A paper biosensor for overcoming matrix effects interfering with the detection of sputum this compound with competitive immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assays to Study Pyocyanin's Effect on Mammalian Cells
Introduction
Pyocyanin (PCN) is a blue, redox-active secondary metabolite produced by the bacterium Pseudomonas aeruginosa.[1][2] As a significant virulence factor, this compound plays a crucial role in the pathogenesis of P. aeruginosa infections by exerting a wide range of toxic effects on mammalian cells.[3][4][5] Its ability to readily cross biological membranes and generate reactive oxygen species (ROS) allows it to induce oxidative stress, trigger pro-inflammatory responses, inhibit cell proliferation, and induce apoptosis.[4][6] Understanding the cellular and molecular mechanisms of this compound's toxicity is critical for developing therapeutic strategies against P. aeruginosa infections. These application notes provide detailed protocols for key in vitro assays used to investigate the cytotoxic, oxidative, inflammatory, and apoptotic effects of this compound on mammalian cells.
Cytotoxicity Assays
Application Note:
This compound's ability to undergo redox cycling within cells leads to the production of ROS, which can cause widespread cellular damage and ultimately lead to cell death.[7] Cytotoxicity assays are fundamental for determining the concentration-dependent toxicity of this compound on different cell lines. Assays like the MTT, XTT, and LDH release assays measure distinct cellular parameters—mitochondrial activity, membrane integrity, and protein content—to quantify cell viability and determine the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the susceptibility of various cell types to this compound-induced damage.[1][8] For instance, human embryonic lung epithelial cells (L-132) have shown higher susceptibility to this compound compared to insect (Sf9) and fish (RTG-2) cell lines.[1]
Data Presentation: this compound IC50 Values in Mammalian Cells
| Cell Line | Assay Type | Parameter Measured | IC50 Value (µg/mL) | Reference |
| L-132 (Human Lung) | XTT | Mitochondrial Dehydrogenase | 21.79 ± 14.23 | [1] |
| L-132 (Human Lung) | LDH | Plasma Membrane Damage | 21.79 ± 14.23 | [1] |
| L-132 (Human Lung) | SRB | Protein Synthesis Inhibition | 32.57 ± 16.52 | [1] |
| L-132 (Human Lung) | Glucose Assay | Glucose Metabolism Inhibition | 19.1 ± 11 | [1] |
| Panc-1 (Human Pancreatic Cancer) | XTT | Cell Viability | ~225 (after 48h) | [9] |
| MCF-7 (Human Breast Cancer) | MTT | Cell Viability | 15 | [10] |
| RT4 (Human Urothelial) | N/A | Cytotoxicity | Dependent (25-50 µM) | [4] |
Experimental Protocol: MTT Cell Viability Assay
This protocol quantifies cell viability by measuring the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (e.g., 6.25 to 200 µg/mL).[1] Include wells with medium alone (negative control) and a solvent control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[11][14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control (untreated cells). Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Oxidative Stress Assays
Application Note:
A primary mechanism of this compound's toxicity is the generation of intracellular reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[6][15] This leads to oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defense systems.[16][17] This imbalance can damage lipids, proteins, and DNA, contributing to cell death. The DCFH-DA assay is a common method to quantify intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), allowing for a direct measurement of cellular oxidative stress.[18]
Experimental Protocol: Intracellular ROS Detection with DCFH-DA
This protocol describes the measurement of total intracellular ROS using the fluorescent probe DCFH-DA in adherent cells.[18][19][20]
Materials:
-
Adherent mammalian cells
-
Phenol red-free cell culture medium (e.g., DMEM)
-
DCFH-DA stock solution (10 mM in DMSO)[18]
-
This compound solution
-
Positive control (e.g., 67 µM this compound or H₂O₂)[19]
-
Phosphate-Buffered Saline (PBS)
-
Dark, clear-bottomed 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed ~50,000 cells per well in a dark, clear-bottomed 96-well plate and culture overnight under standard conditions.[20]
-
Preparation of DCFH-DA Working Solution: Immediately before use, prepare a fresh working solution of DCFH-DA. Dilute the 10 mM stock solution in pre-warmed, phenol red-free medium to a final concentration of 10-50 µM (a 20 µM starting concentration is recommended).[18][19][20] Protect the solution from light.
-
Cell Staining: Remove the culture medium from the wells and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[18][19] This allows the probe to enter the cells and be deacetylated.
-
This compound Treatment: Aspirate the DCFH-DA solution. You can either add a buffer containing the test compounds or add the compounds directly.[19] Add 100 µL of medium containing the desired concentrations of this compound to the appropriate wells. Include a positive control (e.g., 67 µM this compound) and a negative control (medium only).[19]
-
Incubation for ROS Generation: Incubate the plate for 1-2 hours at 37°C in the dark.[19]
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20][21] Alternatively, visualize the cells with a fluorescence microscope using a GFP filter set.[18]
-
Data Analysis: Subtract the background fluorescence from untreated cells. Express the results as a fold change in fluorescence intensity relative to the negative control.
Inflammatory Response Assays
Application Note:
This compound is a potent pro-inflammatory molecule that can induce the expression and secretion of inflammatory mediators, such as interleukin-8 (IL-8), from immune and epithelial cells.[22][23] IL-8 is a powerful chemoattractant for neutrophils, and its increased release contributes to the massive neutrophil infiltration observed in P. aeruginosa infections.[23] This inflammatory cascade is often mediated by the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][24][25] Measuring cytokine levels (e.g., via ELISA) and assessing the activation of these signaling pathways (e.g., via Western blot for phosphorylated proteins) are essential for characterizing this compound's inflammatory effects.
Experimental Protocol: Cytokine Measurement by ELISA
This protocol provides a general workflow for quantifying the concentration of a specific cytokine (e.g., IL-8) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Mammalian cells (e.g., U937 macrophages, A549 epithelial cells)
-
Complete cell culture medium
-
This compound solution
-
Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)
-
Cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere or reach the desired confluency.
-
Stimulation: Treat the cells with various concentrations of this compound (e.g., 50 µM) for a specified period (e.g., 0-120 minutes or longer for secretion).[2]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant briefly to pellet any detached cells or debris and transfer the clear supernatant to a new tube. Samples can be stored at -80°C or used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's specific protocol. A general workflow is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Incubate and wash.
-
Add streptavidin-HRP (Horseradish Peroxidase).
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance of each well at the wavelength specified by the kit manufacturer (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in the experimental samples.
Apoptosis Assays
Application Note:
In addition to necrosis at high concentrations, this compound can induce programmed cell death, or apoptosis, in various mammalian cells, including neutrophils and cancer cells.[3][10] This process is characterized by distinct morphological changes like cell shrinkage and membrane blebbing.[1] Mechanistically, this compound-induced apoptosis can involve the activation of caspases, particularly the executioner caspase-3, which cleaves key cellular substrates to dismantle the cell.[10][25] Other pathways, such as those involving the Bcl-2 family of proteins and elevated intracellular calcium, have also been implicated.[26] Assays that measure caspase activity or use flow cytometry to detect apoptotic markers are vital for studying this mode of cell death.
Experimental Protocol: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner in apoptosis. The assay uses a peptide substrate (e.g., Ac-DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm.[27]
Materials:
-
Mammalian cells
-
This compound solution
-
Apoptosis-inducing agent (e.g., staurosporine, for positive control)
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing substrate Ac-DEVD-pNA and reaction buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Induction of Apoptosis: Seed 1-2 x 10⁶ cells in appropriate culture dishes. Treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours). Include a positive control (e.g., treated with staurosporine) and a negative control (untreated cells).
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash once with PBS.
-
For adherent cells, gently scrape them from the plate.
-
Resuspend the cell pellet in chilled lysis buffer provided in the kit and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[28]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the assay.
-
Caspase-3 Assay:
-
Load 50-100 µg of protein from each lysate into the wells of a 96-well plate. Adjust the volume with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Mix gently.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the negative control. The increase in absorbance is proportional to the caspase-3 activity. Results can be expressed as fold-change over the control.
References
- 1. This compound induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [research.usc.edu.au]
- 6. Antioxidative polyphenols attenuate this compound-induced ROS production in neuronal HT22 cell lines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02943C [pubs.rsc.org]
- 7. Impairment of Apoptotic Cell Engulfment by this compound, A Toxic Metabolite of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effect of this compound on human pancreatic cancer cell line (Panc-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A purified and lyophilized Pseudomonas aeruginosa derived this compound induces promising apoptotic and necrotic activities against MCF-7 human breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound Stimulates Quorum Sensing-Mediated Tolerance to Oxidative Stress and Increases Persister Cell Populations in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudomonas aeruginosa this compound Activates NRF2-ARE-Mediated Transcriptional Response via the ROS-EGFR-PI3K-AKT/MEK-ERK MAP Kinase Signaling in Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa this compound activates NRF2-ARE-mediated transcriptional response via the ROS-EGFR-PI3K-AKT/MEK-ERK MAP kinase signaling in pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. cdn.hellobio.com [cdn.hellobio.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. This compound from Pseudomonas induces IL-8 production through the PKC and NF-κB pathways in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. This compound induces NK92 cell apoptosis via mitochondrial damage and elevated intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. mpbio.com [mpbio.com]
Application Notes and Protocols for Assessing Pyocyanin's Antibiofilm Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibiofilm activity of pyocyanin, a redox-active secondary metabolite produced by Pseudomonas aeruginosa. The following sections detail the methodologies for evaluating the inhibitory and disruptive effects of this compound on bacterial biofilms, quantifying its activity, and understanding its potential mechanisms of action.
Application Notes
This compound is a well-characterized virulence factor of P. aeruginosa that plays a multifaceted role in its pathogenicity, including mediating oxidative stress and interfering with host cellular functions.[1][2] Interestingly, this compound has also been shown to possess antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.[1][3] Its ability to inhibit biofilm formation by other pathogenic bacteria makes it a molecule of interest in the development of novel anti-infective strategies.[1][4]
The assessment of this compound's antibiofilm activity typically involves exposing a target bacterial strain to varying concentrations of purified this compound and quantifying the resulting inhibition of biofilm formation or the disruption of pre-formed biofilms.[5] Key methodologies include the crystal violet assay for biofilm biomass quantification, and microscopic techniques for visualizing biofilm architecture.[6][7] Understanding the impact of this compound on bacterial signaling pathways, such as quorum sensing, can provide insights into its mechanism of action.[8][9]
Experimental Protocols
Protocol 1: Quantification of Biofilm Inhibition using the Crystal Violet Assay
This protocol details the steps to assess the ability of this compound to inhibit the formation of bacterial biofilms.
Materials:
-
Purified this compound
-
Target bacterial strain(s) (e.g., Staphylococcus aureus, Bacillus cereus)[5]
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)[3]
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in the appropriate growth medium at 37°C. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of this compound Solutions: Prepare a stock solution of purified this compound and create serial dilutions to achieve the desired test concentrations.
-
Biofilm Formation Inhibition Assay:
-
To the wells of a 96-well microtiter plate, add 100 µL of the appropriate growth medium.
-
Add 100 µL of the bacterial inoculum to each well.
-
Add varying concentrations of this compound to the test wells. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.[10]
-
-
Quantification of Biofilm:
-
After incubation, gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 30% glacial acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 520 nm using a microplate reader.[11][12]
-
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100
Protocol 2: Assessment of Pre-formed Biofilm Disruption
This protocol is designed to evaluate the efficacy of this compound in disrupting established biofilms.
Procedure:
-
Biofilm Formation: Follow steps 1 and 3 from Protocol 1 (without adding this compound) to allow biofilms to form in the 96-well plate for 24-48 hours.
-
Treatment with this compound:
-
After the initial incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing different concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification: Follow step 4 from Protocol 1 to quantify the remaining biofilm.
-
Data Analysis: The percentage of biofilm disruption is calculated using the same formula as in Protocol 1.
Protocol 3: this compound Extraction and Quantification
This protocol describes a common method for extracting and quantifying this compound from a P. aeruginosa culture, which can then be purified for use in antibiofilm assays.
Materials:
-
P. aeruginosa culture
-
Luria-Bertani (LB) medium or other suitable production medium[10]
-
Chloroform
-
0.2 M Hydrochloric Acid (HCl)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture and Harvest: Grow P. aeruginosa in LB medium at 37°C for 24-72 hours.[10] Centrifuge the culture to separate the supernatant from the bacterial cells.
-
Extraction:
-
To 5 mL of the supernatant, add 3 mL of chloroform and mix vigorously.[10][12]
-
Allow the layers to separate. The this compound will be in the lower chloroform layer, which will appear blue.
-
Transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract. This will cause the this compound to move to the upper aqueous layer, which will turn pink to red.[10][12]
-
-
Quantification:
-
Measure the absorbance of the pink/red aqueous layer at 520 nm.
-
The concentration of this compound (in µg/mL) can be calculated by multiplying the optical density (OD) at 520 nm by 17.072.[12]
-
Data Presentation
Table 1: Quantitative Assessment of this compound's Biofilm Inhibition
| This compound Concentration (µg/mL) | Mean OD520 ± SD | Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.08 | 0 |
| 10 | 0.98 ± 0.05 | 21.6 |
| 25 | 0.65 ± 0.07 | 48.0 |
| 50 | 0.32 ± 0.04 | 74.4 |
| 100 | 0.15 ± 0.03 | 88.0 |
Table 2: Quantitative Assessment of this compound's Biofilm Disruption
| This compound Concentration (µg/mL) | Mean OD520 ± SD | Biofilm Disruption (%) |
| 0 (Control) | 1.35 ± 0.11 | 0 |
| 10 | 1.15 ± 0.09 | 14.8 |
| 25 | 0.92 ± 0.06 | 31.9 |
| 50 | 0.68 ± 0.08 | 49.6 |
| 100 | 0.45 ± 0.05 | 66.7 |
Visualizations
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. madridge.org [madridge.org]
- 4. Enzymatic Degradation of this compound Blocks Pseudomonas Biofilm Formation - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The two faces of this compound - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent inhibitors of this compound production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Formation, this compound Production, and Antibiotic Resistance Profile of Pseudomonas aeruginosa Isolates from Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
Application Notes and Protocols for the Detection of Pyocyanin using Surface-Enhanced Raman Spectroscopy (SERS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyocyanin is a redox-active phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa. It is a key virulence factor implicated in the pathogenesis of various infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The ability to rapidly and sensitively detect this compound can aid in the early diagnosis of P. aeruginosa infections and in monitoring disease progression and treatment efficacy. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the detection of biomolecules, offering high sensitivity and molecular specificity without the need for extensive sample preparation.[1][2] This document provides detailed application notes and protocols for the detection of this compound using SERS.
This compound exhibits a distinct Raman fingerprint, and when adsorbed onto or in close proximity to a plasmonic nanostructured surface (typically gold or silver), the Raman signal is dramatically amplified, allowing for detection at very low concentrations.[1][3] This phenomenon, known as the SERS effect, can achieve enhancement factors of 10⁴ to 10⁸, and in some cases even up to 10¹¹, enabling ultrasensitive chemical and biochemical analysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound detection using various SERS substrates and methodologies as reported in the literature.
| SERS Substrate | Analyte Matrix | Limit of Detection (LOD) | Linear Dynamic Range | Reference |
| Gold Nanoparticles (AuNPs) | Simulated Wound Fluid | 17.7 µM | 10–100 µM | [4] |
| Silver Nanoparticles (AgNPs) | Simulated Wound Fluid | 1.1 µM | 0.1–25 µM | [4] |
| Silver/Gold Alloy Nanoparticles (AgAuNPs) | Simulated Wound Fluid | 10.9 µM | 5–100 µM | [4] |
| Sharp-Branched Gold Nanostars (GNSs) | Drinking Water | 0.05 nM | Not Specified | [5] |
| Sharp-Branched Gold Nanostars (GNSs) | Human Saliva & Urine | 0.4 nM | 10⁻⁷–10⁻⁵ M | [5] |
| Au@pNIPAM Hydrogel | Aqueous Solution | 10⁻¹⁰ M | 1 nM–0.1 µM | [1] |
| Mesoporous Au@TiO₂ Thin Film | Aqueous Solution | 10⁻⁹ M | Not Specified | [1] |
| Micropatterned Mesoporous Au@SiO₂ | Aqueous Solution | 10⁻¹⁴ M | Not Specified | [1] |
| Silver Nanorod Arrays | Processed Sputum | Clinically Relevant Concentrations | Not Specified | [1] |
| Gold/Alumina (Au/AAO) Platforms | Aqueous Solution | 96 nM | 1 µM–9 µM | [6] |
| Planar Au Nanoparticle Clusters | Luria-Bertani (LB) Media | 1 ppb (using PLS analysis) | 10 ppb–100 ppm | [7][8] |
| Microfluidic Platform with Silver Nanoparticles | Aqueous Solution | <0.5 µM | 0.5 µM–15 µM | [2] |
| Microfluidic Platform with Silver Nanoparticles | Saliva | 10 µM - 25 µM | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the SERS detection of this compound.
Protocol 1: SERS Detection of this compound in Liquid Samples using Colloidal Nanoparticles
This protocol describes a general procedure for detecting this compound in liquid samples such as bacterial culture supernatants, water, or saliva using gold or silver nanoparticle colloids.
Materials:
-
Gold or Silver Nanoparticle Colloid (commercially available or synthesized in-house)
-
This compound standard solutions of known concentrations
-
Sample containing unknown concentration of this compound (e.g., filtered bacterial culture supernatant)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Raman Spectrometer with a compatible laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
Procedure:
-
Sample Preparation:
-
If using bacterial cultures, centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
For complex matrices like saliva or urine, a simple dilution with deionized water may be sufficient, or a pre-purification step might be necessary for cleaner spectra.[5]
-
-
SERS Measurement:
-
In a microcentrifuge tube, mix a specific volume of the nanoparticle colloid with the sample containing this compound. A typical ratio is 1:1, but this may need to be optimized.
-
Allow the mixture to incubate for a short period (e.g., 5-10 minutes) to ensure this compound adsorbs to the nanoparticle surface.
-
Pipette a small aliquot of the mixture onto a suitable substrate for Raman analysis (e.g., a glass slide, calcium fluoride slide, or a well plate).
-
Acquire the SERS spectrum using the Raman spectrometer. Typical parameters might include:
-
Laser Wavelength: 785 nm (as this compound has an absorption band in the visible range, a 785 nm laser can induce a Surface-Enhanced Resonance Raman Scattering (SERRS) effect, further enhancing the signal).[1][9]
-
Laser Power: Keep the power low (e.g., 1-5 mW) to avoid sample damage.
-
Acquisition Time: 1-10 seconds.
-
Objective: 20x or 50x.
-
-
-
Data Analysis:
-
Identify the characteristic Raman peaks of this compound. Key vibrational bands are typically observed around 418, 676, 1355, 1560, and 1598 cm⁻¹.[1][6][10]
-
For quantitative analysis, create a calibration curve by measuring the SERS intensity of a prominent this compound peak (e.g., 1355 cm⁻¹) at different known concentrations.[7]
-
The intensity of the characteristic peak in the unknown sample can then be used to determine its this compound concentration from the calibration curve.
-
Protocol 2: In-situ SERS Detection of this compound in Bacterial Biofilms
This protocol is adapted for the direct detection of this compound secreted by P. aeruginosa in a biofilm community.
Materials:
-
P. aeruginosa culture
-
Appropriate growth medium (e.g., FAB medium with glucose)[10]
-
Sterile culture plates or slides for biofilm growth
-
SERS-active substrate (e.g., silver nanoparticle-coated slide or a fabricated plasmonic surface)
-
Raman Spectrometer with mapping capabilities
Procedure:
-
Biofilm Culture:
-
Grow a P. aeruginosa biofilm directly on the SERS-active substrate by inoculating it with the bacterial culture and incubating under appropriate conditions (e.g., 37°C for 24-48 hours).[10]
-
-
SERS Mapping:
-
Carefully remove the growth medium from the biofilm culture, leaving the biofilm on the SERS substrate.
-
Perform SERS mapping over a selected area of the biofilm. This involves acquiring a full Raman spectrum at each pixel of a defined grid.[11]
-
Use a confocal Raman microscope to obtain spatial information.[10]
-
-
Data Analysis:
-
Analyze the collected hyperspectral data to identify regions with high this compound concentrations based on the intensity of its characteristic Raman peaks.
-
Multivariate analysis techniques such as Principal Component Analysis (PCA) can be employed to differentiate the spectral signatures of this compound from other components of the biofilm extracellular matrix.[11]
-
Visualizations
The following diagrams illustrate the experimental workflow for SERS-based this compound detection.
Caption: General workflow for SERS-based detection of this compound.
Caption: Simplified mechanism of SERS for this compound detection.
References
- 1. Frontiers | Surface-Enhanced Raman Scattering Spectroscopy for Label-Free Analysis of P. aeruginosa Quorum Sensing [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A portable SERS sensor for this compound detection in simulated wound fluid and through swab sampling - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Surface-Enhanced Raman Spectroscopy of this compound Secreted by Pseudomonas aeruginosa Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial Mapping of this compound in Pseudomonas aeruginosa Bacterial Communities by Surface Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of Pyocyanin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the large-scale production, extraction, and purification of pyocyanin from Pseudomonas aeruginosa for research purposes. The protocols are designed to be scalable and reproducible, enabling the generation of high-purity this compound for various applications, including antimicrobial, anticancer, and neuroprotective studies.
Introduction to this compound
This compound (N-methyl-1-hydroxyphenazine) is a blue, redox-active secondary metabolite produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1] It is a well-characterized virulence factor that plays a significant role in the pathogenicity of P. aeruginosa infections.[2][3] Beyond its role in virulence, this compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, making it a molecule of significant interest for therapeutic development.[2] The production of this compound is intricately regulated by the quorum-sensing (QS) system of P. aeruginosa, which involves the las, pqs, and rhl interconnected networks.[2]
This compound Biosynthesis and Regulation
The biosynthesis of this compound begins with chorismic acid, a precursor derived from the shikimate pathway.[1][4] Two homologous operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2G2, encode the enzymes responsible for converting chorismic acid into phenazine-1-carboxylic acid (PCA).[1][4] PCA is then converted to this compound through the action of two key enzymes, PhzM (a methyltransferase) and PhzS (a monooxygenase).[4][5] The expression of these genes is tightly controlled by the bacterium's quorum-sensing system, ensuring that this compound production is coordinated with cell population density.[1][2]
Large-Scale Production of this compound
For large-scale production, submerged fermentation in a bioreactor is the most effective method. This allows for precise control over environmental parameters such as pH, temperature, and aeration, which are critical for maximizing this compound yield.
Culture Media and Conditions
Several media have been reported to support high-level this compound production. The choice of medium can significantly impact the final yield.
| Medium Composition | Strain | Culture Conditions | This compound Yield | Reference |
| King's A Fluid Medium | P. aeruginosa P21 (clinical isolate) | 37°C, 200 rpm, 3-4 days | 31 µg/mL | [6][7] |
| Nutrient Broth + 1% Glycerol | P. aeruginosa OG1 | 30°C, 180 rpm, 96 h | 8 mg/L | [8] |
| Nutrient Broth + 1% Glycerol + 0.2% Toluene (added at 30h) | P. aeruginosa OG1 | 30°C, 180 rpm, 72 h | 33 mg/L | [8] |
| Optimized Medium (pH 8.2, KCl 1.25 g/L, MgCl2·6H2O 4.2 g/L) | P. aeruginosa JY21 | - | 245.39 µg/mL (predicted) | [9] |
| Shake Flask Culture | P. aeruginosa JY21 | - | 365 µg/mL (at 84 h) | [10] |
| Batch Fermentation (7-L bioreactor) | P. aeruginosa JY21 | - | 614 µg/mL (at 81 h) | [10] |
| Fed-Batch Fermentation (Pulse feeding) | P. aeruginosa JY21 | - | 676 µg/mL (at 77 h) | [10] |
Experimental Protocol: Fed-Batch Fermentation
Fed-batch fermentation is a superior strategy for achieving high-density cultures and maximizing product yield by alleviating substrate inhibition and catabolite repression.[11][12]
3.2.1. Materials
-
Pseudomonas aeruginosa strain (e.g., PAO1, PA14, or a high-producing clinical isolate)
-
7-L Bench-top Bioreactor
-
Optimized fermentation medium (refer to Table 1 or literature)
-
Feeding medium (concentrated solution of the limiting substrate, e.g., glycerol or a complete medium)
-
Inoculum culture
3.2.2. Protocol
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 50 mL of seed culture medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking at 200 rpm.
-
Bioreactor Setup: Prepare and sterilize the 7-L bioreactor containing 5 L of the optimized production medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Batch Phase: Run the fermentation in batch mode, maintaining the temperature at 30-37°C, pH at 7.0 (controlled with automated addition of acid/base), and aeration to maintain a DO level above 20% saturation.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated nutrient solution. A pulse feeding strategy, where small, concentrated doses of the feed medium are added intermittently, has been shown to be effective for this compound production.[10]
-
Monitoring: Monitor cell growth (OD600), pH, DO, and this compound concentration throughout the fermentation.
-
Harvesting: Harvest the culture when this compound production reaches its maximum, typically in the late stationary or death phase.[10]
Extraction and Purification of this compound
A multi-step solvent extraction and purification protocol is necessary to obtain high-purity this compound. The method relies on the differential solubility of this compound in acidic and basic conditions.
Experimental Workflow
Experimental Protocol: Extraction and Purification
This protocol is adapted from several sources and provides a reliable method for obtaining pure this compound.[8][13]
4.2.1. Materials
-
Cell-free culture supernatant
-
Chloroform
-
0.1 N Hydrochloric acid (HCl)
-
0.2 N Sodium hydroxide (NaOH)
-
Separatory funnel
-
Rotary evaporator or vacuum concentrator
-
Spectrophotometer
4.2.2. Protocol
-
Cell Removal: Centrifuge the harvested culture broth at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Initial Extraction: Transfer the cell-free supernatant to a separatory funnel and add two volumes of chloroform. Shake vigorously for 2 minutes and allow the layers to separate. The this compound will move into the lower chloroform layer, turning it blue.
-
Acidification: Collect the blue chloroform layer and add 0.1 N HCl. Shake well. The this compound will move into the upper aqueous layer, which will turn red to pink.
-
Neutralization and Re-extraction: Carefully collect the red aqueous layer and neutralize it by adding 0.2 N NaOH dropwise until the color returns to blue. Re-extract the this compound into a fresh volume of chloroform.
-
Purification (Optional): For higher purity, Thin Layer Chromatography (TLC) on silica gel can be performed using a chloroform:methanol (90:10) solvent system.[8]
-
Crystallization: The purified this compound in chloroform can be concentrated using a rotary evaporator to obtain blue crystals.
-
Quantification: Dissolve a known weight of this compound crystals in 0.2 N HCl and measure the absorbance at 520 nm. The concentration (in µg/mL) can be calculated using the formula: this compound (µg/mL) = A520 x 17.072.[8]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the large-scale production and purification of this compound. By optimizing culture conditions, particularly through fed-batch fermentation, and employing a robust extraction and purification strategy, researchers can obtain high yields of pure this compound for a wide range of scientific investigations. The provided diagrams and tabulated data serve as valuable resources for planning and executing these experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PmtA Regulates this compound Expression and Biofilm Formation in Pseudomonas aeruginosa [frontiersin.org]
- 4. This compound biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of nutritional and environmental conditions for this compound production by urine isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 13. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Pyocyanin Yield in Pseudomonas aeruginosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudomonas aeruginosa. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize and increase the yield of pyocyanin in your cultures.
Troubleshooting Guide
This guide addresses common issues encountered during P. aeruginosa cultivation for this compound production.
Issue 1: Low or No this compound Production
Question: My P. aeruginosa culture is growing well (high turbidity), but the characteristic blue-green pigment is faint or completely absent. What could be the cause?
Answer:
Several factors can lead to poor this compound yield despite good bacterial growth. Consider the following potential causes and solutions:
-
Suboptimal Medium Composition: The choice of culture medium is critical for this compound production.
-
Cause: Your medium may lack the necessary precursors or have an improper balance of nutrients.
-
Solution: Switch to a medium known to enhance this compound production. King's A medium is frequently cited as yielding the highest pigment concentration, followed by nutrient broth.[1][2] Some studies have also successfully used Pseudomonas Broth.[3]
-
-
Incorrect Incubation Conditions: Temperature, aeration, and incubation time significantly impact secondary metabolite production.
-
Cause 1: Temperature. The optimal temperature for growth may not be the optimal temperature for pigment production.
-
Solution 1: Incubate your cultures at 37°C. Studies have shown that growth at 37°C results in superior this compound production compared to 30°C.[1][2]
-
Cause 2: Aeration. this compound production is an aerobic process. Insufficient oxygen can limit yield.
-
Solution 2: Ensure vigorous aeration. Use baffled flasks and an orbital shaker set to at least 200 rpm.[1][2] Shaking has been shown to significantly increase this compound yield compared to static conditions.[2]
-
Cause 3: Incubation Time. this compound is a secondary metabolite, and its production peaks in the stationary phase.
-
Solution 3: Extend the incubation period. Optimal yields are often observed after 72 to 96 hours (3-4 days) of incubation.[1][2][4]
-
-
Improper pH of the Medium: The pH of the culture medium can influence enzyme activity and nutrient availability.
-
Strain Variation: Not all P. aeruginosa strains are high this compound producers.
-
Cause: The specific strain you are using (e.g., a clinical isolate vs. a lab strain like PAO1 or PA14) may have different production capabilities.[5] Around 95% of P. aeruginosa strains can produce this compound, but the amounts can vary widely, from 1.3 to 31 µg/ml among different isolates.[1][2][5]
-
Solution: If possible, use a strain known for robust this compound production, such as PA14.[2] If using other isolates, screen several to identify the highest producer.
-
Issue 2: Inconsistent this compound Yields Between Experiments
Question: I am running replicate experiments, but the final this compound concentration is highly variable. How can I improve reproducibility?
Answer:
Inconsistency often stems from minor variations in protocol execution. To improve reproducibility, focus on standardizing the following parameters:
-
Inoculum Preparation: The age and density of the starting culture can affect the growth kinetics and timing of secondary metabolite production.
-
Cause: Using inocula from different growth phases or of varying densities.
-
Solution: Always prepare your inoculum in the same way. Start from a fresh, single colony to grow an overnight liquid culture. Standardize the optical density (OD) of this starter culture (e.g., OD600 of 0.02-0.257) before inoculating your main production culture.[2][3]
-
-
Culture Volume to Flask Ratio: This ratio affects the surface area for gas exchange, impacting aeration.
-
Cause: Varying the volume of media in the same size flask between experiments.
-
Solution: Maintain a consistent ratio, for example, 50 mL of medium in a 250 mL Erlenmeyer flask.[6] This ensures that aeration conditions are comparable across all replicates.
-
-
Extraction and Quantification Timing: Since this compound concentration changes over time, harvesting cultures at different points will lead to different results.
-
Cause: Harvesting cultures at slightly different incubation times.
-
Solution: Harvest all experimental and control cultures at a precisely defined time point (e.g., exactly 72 hours).
-
Logical Troubleshooting Workflow
Below is a workflow to diagnose issues with low this compound yield.
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound biosynthesis begins with chorismic acid, a product of the shikimic acid pathway.[5] Seven enzymes encoded by two homologous operons (phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2) convert chorismic acid into the core molecule, phenazine-1-carboxylic acid (PCA).[7][8] Two additional enzymes, PhzM (a methyltransferase) and PhzS (a monooxygenase), then convert PCA into this compound.[8][9][10] The expression of these genes is tightly regulated.[5]
Caption: Simplified biosynthetic pathway of this compound from chorismic acid.
Q2: How does quorum sensing (QS) regulate this compound production?
A2: this compound production is controlled by the interconnected quorum sensing (QS) systems in P. aeruginosa, primarily the las, rhl, and pqs systems.[5] These systems use signaling molecules to monitor cell population density.[11] The las system positively controls the rhl and pqs systems.[10] The PQS system, in particular, controls the transcription of the phz operons required for PCA synthesis.[7] Ultimately, these QS networks activate the expression of the this compound biosynthesis genes, leading to pigment production as the bacterial population grows.[5] Disruption of QS signaling can significantly reduce or abolish this compound production.[12][13]
Caption: Quorum sensing regulation of this compound gene expression in P. aeruginosa.
Q3: Are there any chemical additives that can boost this compound yield?
A3: Yes, some studies have shown that the addition of certain organic solvents or surfactants can significantly increase the measured yield of this compound. The addition of 0.2% (v/v) toluene to the culture medium at the stationary phase resulted in a 312% increase in this compound production (from 8 mg/L to 33 mg/L).[4][14] Similarly, 0.3% (v/v) chloroform improved the yield by 125.4%.[4] The proposed mechanism is that these solvents alter the cell membrane composition, which may enhance the secretion of this compound into the medium.[4]
Q4: What is the standard method for extracting and quantifying this compound?
A4: The most common method is liquid-liquid extraction using chloroform and hydrochloric acid, followed by spectrophotometry.[3][15][16] First, cell-free culture supernatant is mixed vigorously with chloroform. This compound is soluble in chloroform, which will turn blue.[17] This chloroform layer is then separated and mixed with 0.2 N HCl. The this compound moves into the acidic aqueous phase, which turns pink/red.[15][16][17] The concentration is determined by measuring the absorbance of this red solution at 520 nm (A520).[3][15][16] The final concentration in µg/mL is calculated by multiplying the A520 reading by 17.072.
Quantitative Data Summary
The yield of this compound is highly dependent on the strain and culture conditions. The tables below summarize yields reported in various studies.
Table 1: Effect of Culture Medium and Conditions on this compound Yield
| P. aeruginosa Strain | Medium | Temperature (°C) | Aeration | Incubation Time (h) | This compound Yield (µg/mL) | Reference |
| P21 (Urine Isolate) | King's A | 37 | Shaking (200 rpm) | 72-96 | ~28 | [1][2] |
| PA14 | King's A | 37 | Shaking (200 rpm) | 72-96 | ~22 | [1][2] |
| P21 (Urine Isolate) | Nutrient Broth | 37 | Shaking (200 rpm) | 72-96 | ~15 | [1][2] |
| PA14 | Nutrient Broth | 37 | Shaking (200 rpm) | 72-96 | ~11 | [1][2] |
| PA14 | King's A | 30 | Shaking (200 rpm) | - | ~5 | [2] |
| NEJ01R | LB Broth | 29.6 | Shaking (224 rpm) | - | 2.21 | [6] |
| DN9 | Optimized | - | Submerged | - | 92.12 | [18] |
Table 2: Effect of Chemical Additives on this compound Yield
| P. aeruginosa Strain | Base Medium | Additive (% v/v) | Time of Addition | This compound Yield (mg/L) | % Increase | Reference |
| OG1 | Production Medium | None (Control) | - | 8 | 0% | [4][14] |
| OG1 | Production Medium | Toluene (0.2%) | 30 h (Stationary Phase) | 33 | 312% | [4][14] |
| OG1 | Production Medium | Chloroform (0.3%) | 24 h | 28 | 275% | [4] |
| OG1 | Production Medium | Triton X-100 (0.1%) | 24 h | ~15 | ~88% | [4] |
| OG1 | Production Medium | Tween 20 (0.1%) | 24 h | ~12 | ~50% | [4] |
Experimental Protocols
Protocol 1: Optimized Production of this compound
This protocol outlines the steps for maximizing this compound yield based on optimized conditions.
-
Media Preparation (King's A Medium):
-
For 1 liter of medium, dissolve the following in deionized water:
-
Peptone: 20 g
-
Glycerol: 10 mL
-
K₂HPO₄: 1.5 g
-
MgSO₄·7H₂O: 1.5 g
-
-
Adjust the final pH to 7.0.
-
Autoclave at 121°C for 15 minutes.
-
-
Inoculum Preparation:
-
Streak a P. aeruginosa PA14 or other high-yield strain onto an LB agar plate and incubate overnight at 37°C.
-
Pick a single, isolated colony and inoculate 5 mL of King's A medium in a sterile test tube.
-
Incubate for 16-18 hours at 37°C with shaking at 200 rpm.
-
-
Production Culture:
-
Prepare 250 mL Erlenmeyer flasks containing 50 mL of King's A medium.
-
Inoculate each flask with the overnight culture to a final starting OD600 of ~0.05.
-
Incubate the flasks at 37°C for 72-96 hours with vigorous shaking (200-250 rpm). The medium should turn a deep blue-green color.
-
Protocol 2: Extraction and Quantification of this compound
This protocol details the standard chloroform-HCl extraction method.
-
Sample Preparation:
-
Transfer 5 mL of the P. aeruginosa culture into a centrifuge tube.
-
Centrifuge at 4,500 x g for 10 minutes to pellet the bacterial cells.
-
Carefully transfer 3 mL of the blue-green supernatant to a new tube.
-
-
Chloroform Extraction:
-
Add 3 mL of chloroform to the supernatant.
-
Vortex vigorously for 30 seconds to mix the phases. The chloroform layer at the bottom will turn blue as it extracts the this compound.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases cleanly.
-
Using a glass pipette, carefully remove the upper aqueous layer and discard it. Transfer the blue chloroform layer to a new tube.
-
-
Acid Extraction:
-
Add 1 mL of 0.2 N HCl to the chloroform extract.
-
Vortex vigorously for 30 seconds. The this compound will move to the upper acidic aqueous layer, which will turn a distinct pink-red color.[16]
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper pink-red aqueous layer to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm (A520) using a spectrophotometer. Use 0.2 N HCl as a blank.
-
Calculate the concentration of this compound using the following formula: This compound (µg/mL) = A520 × 17.072
-
References
- 1. Optimization of nutritional and environmental conditions for this compound production by urine isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of nutritional and environmental conditions for this compound production by urine isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Production of a Redox Metabolite (this compound) by Pseudomonas aeruginosa NEJ01R Using a Maize By-Product [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Analysis of Genes for Biosynthesis of this compound and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The two faces of this compound - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pseudomonas aeruginosa this compound production reduced by quorum-sensing inhibiting nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pyocyanin Technical Support Center: Stability & Degradation in Solvents
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyocyanin. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for long-term storage of this compound?
A1: For long-term storage, this compound is most stable when stored as a lyophilized (freeze-dried) powder at -20°C, under which conditions it can be stable for at least four years.[1][2][3] If a solution is required, 80% methanol and deionized water are better choices than chloroform, where it degrades rapidly.[4][5] However, for maximum stability in an aqueous solution, it is recommended to prepare it fresh. We do not recommend storing aqueous solutions for more than one day.[3]
Q2: My this compound solution changed from blue to red/pink. What happened?
A2: This color change is characteristic of a pH shift. This compound is blue in neutral and alkaline conditions but turns red or pink in an acidic environment (pKa 4.9).[6] This is a reversible change and is a key principle used in its extraction. If this color change was unintentional, check the pH of your solvent or buffer.
Q3: Why is my this compound degrading so quickly in chloroform?
A3: Chloroform stimulates the rapid degradation of this compound.[4][7] Studies show that this compound in dry chloroform can degrade in as little as two days, compared to 12 days in water under similar conditions.[1][4] For applications requiring an organic solvent, consider alternatives like ethanol, DMSO, or acetone for better stability, though fresh preparation is always recommended.[2]
Q4: How does temperature affect this compound stability?
A4: this compound is thermolabile, meaning its stability decreases as temperature increases.[4][5] It is progressively degraded at higher temperatures. For instance, a solution stable for 12 days at 25°C may only be stable for one day at 70°C.[1] For maximum stability, all solutions should be kept at low temperatures (e.g., 4°C) and protected from light when not in use.
Q5: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
A5: this compound is sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, first dissolve the this compound solid in a small volume of ethanol or DMSO (e.g., 10% of the final required volume).[2] Once it is fully dissolved, you can then add your aqueous buffer to reach the final desired volume and concentration.[3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
Problem: Unexpected loss of this compound activity or concentration in my experiment.
This issue is often linked to the degradation of the this compound molecule. Use the following decision tree to diagnose the potential cause.
References
- 1. Pseudomonas aeruginosa’s greenish-blue pigment this compound: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The two faces of this compound - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing pyocyanin degradation during extraction and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing pyocyanin degradation during extraction and storage.
Troubleshooting Guide
This guide addresses specific issues that can lead to this compound degradation. Refer to the data tables below for quantitative insights into this compound stability under various conditions.
Issue: Low or No Yield of Blue/Green Pigment After Extraction
-
Possible Cause 1: Suboptimal Culture Conditions. this compound production by Pseudomonas aeruginosa is sensitive to culture medium, pH, temperature, and aeration.
-
Possible Cause 2: Incorrect Extraction pH. this compound is a redox-active molecule with pH-sensitive coloration. It is blue in a neutral or basic environment and turns red in an acidic environment.[2] Improper pH during extraction can lead to poor separation and yield.
-
Solution: The standard extraction protocol involves using chloroform to extract the blue pigment from the supernatant, followed by the addition of an acidic solution (e.g., 0.2N HCl) to convert this compound to its red, water-soluble form, facilitating its separation from the chloroform layer.[3][4] Subsequently, the pH is carefully adjusted back to basic to revert to the blue form.[2]
-
-
Possible Cause 3: Degradation During Extraction. this compound is susceptible to degradation by heat and prolonged exposure to certain solvents.
Issue: Precipitate Formation During Storage
-
Possible Cause: Poor Solubility. this compound is soluble in solvents like DMSO, ethanol, acetone, and chloroform. If stored in an inappropriate solvent or at a high concentration, it may precipitate out of the solution.
-
Solution: For aqueous solutions, first dissolve the this compound in a small volume of ethanol (e.g., 10% of the final volume) before adding distilled water. Store in recommended solvents (see stability tables below).
-
Issue: Color Fades or Changes During Storage
-
Possible Cause 1: Thermal Degradation. this compound is thermolabile and will degrade at elevated temperatures.
-
Solution: Store this compound at -20°C for long-term stability.[7] For short-term storage, refrigeration at 4°C is preferable to room temperature.
-
-
Possible Cause 2: Solvent-Induced Degradation. The choice of solvent significantly impacts this compound stability.
-
Possible Cause 3: Photodegradation. Exposure to light can contribute to the degradation of this compound.
-
Solution: Protect this compound solutions from light by storing them in amber vials or by wrapping the storage container in aluminum foil.[1]
-
Quantitative Data on this compound Stability
Table 1: Stability of this compound in Different Solvents at -18°C
| Solvent | Stability Duration |
| Lyophilized Powder | > 1 year |
| Sterile Distilled Water | ~60 days |
| 0.2 N HCl | ~29 days |
| Chloroform | ~15 days |
Data sourced from Abdelaziz et al., 2023.[1]
Table 2: Thermal Stability of this compound
| Temperature | Stability Duration |
| 25°C (Room Temperature) | ~12 days |
| 40°C | ~8 days |
| 50°C | ~2 days |
| 70°C | ~1 day |
Data sourced from Abou Raji El Feghali & Nawas, 2018.[2]
Experimental Protocols
Protocol 1: Chloroform Extraction of this compound from Liquid Culture
This protocol is based on the method described by Frank and Demoss (1959) and is widely cited.[4][8]
-
Culture Growth: Inoculate Pseudomonas aeruginosa in a suitable broth medium (e.g., King's A or B broth) and incubate at 37°C with shaking (e.g., 200 rpm) for 16-24 hours or until the blue-green pigment is visible.[3][4]
-
Cell Removal: Centrifuge the culture broth at a sufficient speed and duration (e.g., 4000 rpm for 25 minutes) to pellet the bacterial cells.[3]
-
First Chloroform Extraction: Transfer the supernatant to a separatory funnel. Add chloroform at a 1:2 or 1:3 (supernatant:chloroform) ratio. Shake vigorously for several minutes. The blue this compound will move into the lower chloroform phase.
-
Acidic Extraction: Separate and collect the blue chloroform layer. Add 0.2 N HCl to this layer and shake. The this compound will turn red and move into the upper aqueous (HCl) layer.[4]
-
Separation: Collect the red-colored upper HCl layer.[4]
-
Quantification: Measure the absorbance of the acidic this compound solution at 520 nm.[4] The concentration can be calculated using the molar extinction coefficient.
Protocol 2: Lyophilization for Long-Term Storage
-
Purification: Follow the extraction protocol above to obtain a purified this compound solution in 0.2 N HCl.
-
Cryoprotectant (Optional but Recommended): Add a cryoprotectant such as 1% sorbitol to the this compound solution.[1]
-
Freezing: Freeze the solution at -80°C for at least 12 hours.[1]
-
Lyophilization: Subject the frozen sample to freeze-drying under a vacuum for 24 hours to obtain a red this compound powder.[1]
-
Storage: Store the lyophilized powder at -20°C in a sealed, light-protected container.[1]
Frequently Asked Questions (FAQs)
Q1: Why did my blue this compound solution turn red?
A1: this compound is a pH indicator. It is blue in neutral to alkaline conditions (pH > 7) and turns red in acidic conditions (pH < 7).[2] This color change is reversible. If your solution has turned red, it has likely been acidified.
Q2: Can I use a solvent other than chloroform for extraction?
A2: Chloroform is the most commonly used solvent for the initial extraction of this compound from culture supernatant due to its efficiency.[9] While other solvents might be used, the chloroform-HCl method is well-established for its effectiveness in separating this compound from other pigments and impurities.[10]
Q3: How should I store my this compound for long-term use?
A3: For maximum stability, this compound should be lyophilized (freeze-dried) and stored as a powder at -20°C or below, protected from light.[1] Under these conditions, it can be stable for at least 4 years. If storing in solution, use sterile distilled water or 80% methanol at -20°C for shorter durations.[1][2]
Q4: My this compound seems to be degrading even at -20°C in solution. What could be the cause?
A4: While -20°C is the recommended storage temperature, the choice of solvent is also critical. Storing this compound in chloroform, even at low temperatures, will lead to faster degradation compared to water or methanol.[1] Repeated freeze-thaw cycles can also degrade the molecule; it is advisable to store it in aliquots.
Q5: Is it necessary to protect this compound from light?
A5: Yes. Although not as critical as temperature and solvent choice, exposure to light can contribute to the degradation of this compound. It is good laboratory practice to store this compound solutions in amber vials or wrap containers in foil, especially for long-term storage.[1]
Visualizations
Caption: Workflow for the extraction and quantification of this compound.
Caption: Key factors leading to the degradation of this compound.
References
- 1. Pseudomonas aeruginosa’s greenish-blue pigment this compound: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyocyanin Extraction from Solid Agar Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pyocyanin from solid agar cultures of Pseudomonas aeruginosa.
Troubleshooting Guide
This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Blue-Green Pigmentation on Agar Plates | 1. Inappropriate culture medium. 2. Suboptimal incubation temperature. 3. Insufficient incubation time. 4. Strain of P. aeruginosa is a poor this compound producer. | 1. Use a medium that enhances this compound production, such as Cetrimide Agar or King's A Agar.[1][2] Gelatin peptone and low phosphorous content in these media promote this compound synthesis.[3] 2. Incubate plates at 37°C, which is optimal for this compound production.[2][4] 3. Allow for sufficient incubation time, typically 3-4 days. Some studies show maximal yield after 48 hours of incubation at 35°C followed by 48-96 hours at room temperature.[1][2] 4. Screen different isolates of P. aeruginosa as this compound production can be strain-dependent. |
| Poor this compound Yield After Extraction | 1. Incomplete extraction from the agar. 2. Degradation of this compound during extraction. 3. Suboptimal pH during acid-base extraction steps. 4. Insufficient incubation time for maximal production. | 1. Ensure the entire agar surface is thoroughly scraped or flooded with the extraction solvent (typically chloroform).[5] 2. Avoid prolonged exposure to high temperatures and certain solvents like dry chloroform where it degrades quickly.[1][6] this compound is thermolabile and is inactivated at higher temperatures.[6] 3. Carefully adjust the pH. This compound is blue in a basic/neutral pH and red in an acidic pH.[1] Use 0.2 M HCl to create the acidic (red) aqueous phase and then neutralize carefully to recover the blue pigment.[5] 4. Optimize the incubation and holding time. Maximum yield is often obtained after 96 hours of combined incubation and holding at room temperature.[1][6] |
| Presence of Other Pigments (Yellow, Red-Brown) Interfering with Extraction | Co-production of other Pseudomonas pigments like pyoverdine (yellow-green), pyorubin (red-brown), or pyomelanin (brown).[1] | 1. The chloroform extraction method is selective for this compound. The subsequent acid-base extraction steps will further purify the this compound from these other pigments due to its unique pH-dependent color and solubility changes.[1][7] 2. King's A agar is specifically formulated to enhance this compound production while inhibiting the formation of fluorescein (pyoverdine). |
| Extracted this compound is Unstable and Degrades Quickly | 1. Improper storage solvent. 2. Exposure to high temperatures. 3. High concentration of NaOH used for neutralization. | 1. Store purified this compound in deionized water or 80% methanol for optimal stability.[1][6] Avoid storing in dry chloroform as it promotes rapid degradation.[1][6] 2. Store this compound solutions at low temperatures (e.g., 4°C).[6] 3. The rate of this compound degradation is dependent on the concentration of NaOH added during purification. Use a low molarity NaOH solution for neutralization.[1][6] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to provide quick answers to common queries.
1. What is the best medium for this compound production on solid agar?
Cetrimide Agar and King's A Agar are highly recommended for maximal this compound production from P. aeruginosa.[1][2] These media contain components that stimulate this compound synthesis while potentially inhibiting the production of other interfering pigments.[3]
2. What is the optimal incubation time and temperature?
For optimal this compound yield, a two-phase incubation can be effective: incubate the plates at 35-37°C for 48 hours, followed by leaving the plates at room temperature for an additional 48-96 hours.[1][2][6]
3. Which solvent is best for the initial extraction from the agar plate?
Chloroform is the most commonly used and effective solvent for the initial extraction of this compound from the agar culture.[5][7]
4. How can I purify this compound after the initial chloroform extraction?
A multi-step acid-base extraction is the standard purification method. This involves:
-
Adding 0.2 M HCl to the chloroform extract, which will turn the solution red and move the this compound to the aqueous phase.
-
Separating the red aqueous phase.
-
Adding NaOH dropwise to the aqueous phase until the color returns to blue, indicating the purified this compound in its basic form.[1][7]
5. How is this compound quantified?
This compound concentration is typically quantified spectrophotometrically. The absorbance of the acidified (red) this compound solution is measured at 520 nm.[5][8]
6. Why does the color of the this compound solution change during extraction?
This compound is a redox-active pigment, and its color is pH-sensitive. It appears blue in neutral or basic conditions and red under acidic conditions.[1] This property is exploited for its purification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Effect of Incubation/Holding Time on this compound Yield
| Holding Time at Room Temperature (after 48h at 35°C) | Relative this compound Yield | Reference |
| 48 hours | Lower | [1] |
| 72 hours | High | [1] |
| 96 hours | Highest | [1] |
| 168 hours | Lower than 96h | [1] |
| 240 hours | Lower than 168h | [1] |
Table 2: Stability of Purified this compound in Different Solvents
| Storage Solvent | Stability Duration | Reference |
| Deionized Water | Stable for many days | [1][6] |
| 80% Methanol | Comparable to water | [1][6] |
| Dry Chloroform | Degrades within 2 days | [1][6] |
Experimental Protocols
Protocol 1: this compound Extraction and Purification from Cetrimide Agar
This protocol is an amended method for optimal this compound extraction.[1][6]
Materials:
-
Cetrimide Agar plates
-
P. aeruginosa culture
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Sterile swabs
-
Sterile distilled water
-
Chloroform
-
0.2 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)
-
Separating funnel
-
Centrifuge
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa in sterile saline equivalent to a 0.5 McFarland standard.
-
Inoculate the surface of Cetrimide Agar plates by swabbing in three different directions to ensure confluent growth.
-
Incubate the plates at 35°C for 48 hours.
-
After incubation, keep the plates at room temperature for an additional 96 hours to maximize pigment production.
-
Harvest the pigment by flooding the agar surface with sterile distilled water and gently scraping the bacterial lawn.
-
Transfer the bacterial suspension and pigment solution to a sterile container.
-
Add chloroform to the suspension (a common ratio is 1:2, suspension:chloroform) in a separating funnel.[7]
-
Shake vigorously and allow the layers to separate. The this compound will move to the lower chloroform phase, which will turn blue.
-
Collect the blue chloroform layer.
-
Add 0.2 M HCl to the chloroform extract. The solution will turn red as this compound moves to the upper aqueous phase.
-
Separate and collect the red aqueous phase.
-
Add NaOH solution dropwise to the red aqueous phase until the color reverts to blue.
-
The resulting blue solution contains the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from solid agar culture.
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Optimization of nutritional and environmental conditions for this compound production by urine isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
factors affecting the reproducibility of pyocyanin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of pyocyanin, a key virulence factor of Pseudomonas aeruginosa.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific problems during their this compound quantification experiments.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound | Inappropriate Culture Conditions: Suboptimal media composition, pH, temperature, or aeration. | - Ensure the use of appropriate media known to induce this compound production (e.g., King's A or LB broth).- Optimize culture pH (typically neutral to slightly alkaline for production) and temperature (optimally 37°C).- Provide adequate aeration through shaking incubation, as static conditions can limit production. |
| Incorrect Incubation Time: Harvesting cells too early (log phase) or too late (death phase). | - Perform a time-course experiment to determine the optimal incubation time for maximum this compound production, which often occurs during the stationary phase. | |
| Strain Variation: The P. aeruginosa strain used may be a low producer or have mutations in regulatory pathways. | - Confirm the this compound production capability of your specific strain from literature or preliminary screening.- Consider using a reference strain known for robust this compound production, such as PA14 or PAO1. | |
| This compound Instability/Degradation: Exposure to inappropriate pH, high temperatures, or prolonged storage in certain solvents like chloroform. | - Process samples immediately after harvesting.- During extraction with chloroform and 0.2 N HCl, keep samples on ice to minimize degradation.- this compound is red and more stable in the acidic (HCl) phase; measure absorbance promptly. | |
| High Variability Between Replicates | Inconsistent Inoculum: Variation in the starting cell density of cultures. | - Standardize the inoculum for all replicates by adjusting to a specific optical density (e.g., OD600 of 0.1). |
| Lack of Normalization: Differences in bacterial growth between replicates are not accounted for. | - Normalize the final this compound concentration to cell density. This can be done by measuring the optical density (OD600) of the culture or by quantifying total cellular protein. | |
| Incomplete Extraction: Inefficient transfer of this compound from the culture supernatant to the chloroform and subsequently to the HCl phase. | - Ensure vigorous vortexing or shaking during the chloroform and HCl extraction steps to maximize phase mixing and transfer.- Allow adequate time for phase separation. Centrifugation can be used to achieve a clear separation. | |
| Color of the Acidic Layer is Not Pink/Red | Incorrect pH: The pH of the final aqueous layer is not sufficiently acidic (must be below pH 4.9). | - Verify the concentration of the HCl solution used for extraction (typically 0.2 N).- Ensure complete mixing to allow for the protonation of this compound. |
| Very Low this compound Concentration: The amount of this compound is below the visual detection limit. | - Concentrate the sample by starting with a larger culture volume or by evaporating some of the solvent (though this may affect accuracy).- Use a more sensitive quantification method if available, such as HPLC or immunochemical assays. | |
| Unexpected Absorbance Spectrum | Contamination: Presence of other pigments or compounds that absorb at or near 520 nm. | - Ensure the purity of the bacterial culture.- Use the appropriate blank for spectrophotometric readings (0.2 N HCl).- If contamination is suspected, consider purifying the this compound extract further using techniques like thin-layer chromatography (TLC). |
Factors Affecting this compound Quantification
The reproducibility of this compound quantification is influenced by a variety of biological, environmental, and methodological factors.
| Factor Category | Specific Factor | Impact on Quantification | Reference |
| Biological | Strain Variation | Different clinical and environmental isolates of P. aeruginosa produce vastly different amounts of this compound. | |
| Quorum Sensing (QS) | Production is tightly regulated by the las, rhl, and pqs QS systems; mutations in these pathways can abolish production. | ||
| Growth Phase | This compound is a secondary metabolite, with peak production typically occurring in the late logarithmic to stationary phase. | ||
| Environmental | Culture Media | Carbon and nitrogen sources in the media significantly influence the yield. | |
| Temperature | The optimal temperature for this compound production is generally 37°C. Deviations can significantly reduce yield. | ||
| pH | This compound production is pH-sensitive. The pigment itself changes color based on pH (blue at neutral/alkaline pH, red at acidic pH <4.9). | ||
| Aeration | Shaking during incubation generally increases this compound yield compared to static conditions. | ||
| Methodological | Extraction Solvent | Chloroform is commonly used, but this compound can be unstable in it over extended periods. | |
| Normalization | Failure to normalize this compound levels to bacterial growth (cell number or protein) is a major source of variability. | ||
| Pigment Stability | This compound is sensitive to temperature and certain solvents. The protonated (red) form in acid is more stable for quantification. |
Experimental Protocols
Protocol 1: Chloroform-HCl Extraction and Spectrophotometric Quantification of this compound
This protocol is the most widely used method for quantifying this compound from liquid cultures.
-
Culture Growth: Inoculate P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth) and incubate with shaking (e.g., 200 rpm) at 37°C for the predetermined optimal time (e.g., 18-24 hours).
-
Cell Removal: Transfer a defined volume (e.g., 5 mL) of the culture to a centrifuge tube. Centrifuge at 4,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the cell-free supernatant and transfer it to a new tube.
-
Chloroform Extraction: Add chloroform to the supernatant at a 3:5 ratio (e.g., 3 mL of chloroform to 5 mL of supernatant). Vortex vigorously for 30 seconds to extract the blue-colored this compound into the bottom chloroform layer.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to ensure clear separation of the aqueous (top) and chloroform (bottom, blue) layers.
-
Acid Extraction: Carefully transfer the bottom chloroform layer to a new tube. Add 0.2 N HCl at a 1:2 ratio (e.g., 1.5 mL of 0.2 N HCl to 3 mL of the chloroform extract). Vortex vigorously for 30 seconds. The this compound will move to the top aqueous layer, which will turn pink/red.
-
Final Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Quantification: Transfer the top pink/red aqueous layer to a cuvette. Measure the absorbance at 520 nm (OD520) using 0.2 N HCl as a blank.
-
Calculation: Calculate the concentration of this compound (in µg/mL) by multiplying the OD520 reading by the molar extinction coefficient of 17.072.
Visual Guides
Caption: Standard workflow for this compound extraction and quantification.
Caption: A logical guide for troubleshooting low this compound yields.
Frequently Asked Questions (FAQs)
Q1: Why did my blue culture supernatant turn colorless after adding chloroform? A1: This is the expected result. This compound is more soluble in chloroform than in the aqueous culture medium. The blue pigment partitions into the chloroform layer, which should settle at the bottom of the tube, leaving the upper aqueous layer relatively colorless.
Q2: The final acidic solution is yellow/brown instead of pink/red. What does this mean? A2: This could indicate the presence of other pigments, such as pyoverdine (which is yellowish-green), or that your this compound concentration is very low and masked by other media components. Ensure your culture is pure and that you are using a medium that favors this compound production.
Q3: Can I store the this compound extract for later measurement? A3: It is highly recommended to measure the absorbance immediately after extraction. This compound can degrade, especially when stored in chloroform for extended periods. If you must store it, the acidic (red) form in 0.2 N HCl is more stable. Store it at 4°C in the dark for no longer than a few hours.
Q4: What is the purpose of multiplying the absorbance value by 17.072? A4: This value is the molar extinction coefficient for this compound at 520 nm. It is a constant used to convert the unitless absorbance reading into a specific concentration (micrograms per milliliter, µg/mL) based on the Beer-Lambert law.
Q5: Is it necessary to normalize the this compound concentration? A5: Yes, normalization is critical for reproducible and comparable results, especially when comparing different strains or growth conditions. Bacterial growth can vary between experiments, and normalizing to cell density (e.g., by dividing the this compound concentration by the culture's OD600) accounts for these differences, providing a more accurate measure of this compound production per cell.
how to remove interfering pigments during pyocyanin purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyocyanin from Pseudomonas aeruginosa cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common pigments that interfere with this compound purification?
A1: Pseudomonas aeruginosa produces several pigments that can co-extract with this compound and interfere with its purification. The most common interfering pigments include:
To minimize the production of these interfering pigments, it is advisable to avoid extended incubation times.[1][2]
Q2: What is the underlying principle of the most common this compound purification method?
A2: The most widely used method for this compound purification relies on its unique pH-dependent solubility and color change.[1][4][5][6] this compound is a redox-active molecule that exhibits different properties based on the pH of the solution:
-
In a neutral or basic environment, this compound is blue and preferentially soluble in organic solvents like chloroform.[4][5]
-
In an acidic environment, it becomes red and is more soluble in the aqueous phase.[4][5] This duality in solubility allows for its separation from other pigments and impurities through a series of solvent extractions and pH adjustments.[1][4][5]
Q3: How can I confirm the purity of my extracted this compound?
A3: The purity of the extracted this compound can be assessed using several methods:
-
UV-Vis Spectrophotometry: Purified this compound exhibits characteristic absorption peaks. When dissolved in an acidic solution (e.g., 0.2 N HCl), the maximum absorbance is typically observed at 520 nm.[7][8][9] In methanol, peaks can be observed around 237.5 nm, 318 nm, and 700 nm.[9]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity. The reported Rf value for this compound is typically between 0.70 and 0.81.[9][10]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to obtain highly purified this compound and to confirm its purity.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal incubation time. 2. Inefficient extraction. 3. This compound degradation. | 1. Optimize incubation time. Maximum yield is often obtained between 72 and 96 hours.[1][5] 2. Ensure vigorous shaking during chloroform extraction to maximize the transfer of this compound to the organic phase. Repeat the extraction step if necessary.[1][4] 3. Avoid high temperatures, as this compound is thermolabile.[4][5] Store purified this compound at low temperatures (-18°C is recommended) and in an appropriate solvent like sterile distilled water or 80% methanol, not chloroform, to prevent degradation.[4][5][12] |
| Greenish Tinge in Final Product | Contamination with pyoverdine. | Pyoverdine is water-soluble, while this compound is soluble in chloroform.[12] Ensure complete separation of the chloroform and aqueous layers during the initial extraction. Washing the chloroform layer with water may help remove residual pyoverdine. |
| Final Product is Red/Pink Instead of Blue | The final solution is acidic. | This compound is red in acidic conditions and blue in neutral to basic conditions.[4] Add a dilute base (e.g., 0.2M NaOH) dropwise until the blue color is restored.[1][4] |
| Precipitate Formation During Storage | Low solubility in the storage solvent. | Store this compound in a suitable solvent such as sterile distilled water or 80% methanol.[4][5] If lyophilized, store at -18°C.[12] |
| Lemon-Yellow Chloroform Phase After Acid Extraction | This is an expected observation. | The lemon-yellow color is due to other phenazine precursors, like phenazine-1-carboxylic acid, that remain in the chloroform phase after the red, protonated this compound has moved to the acidic aqueous phase.[4] This indicates a successful separation. |
Experimental Protocols
Protocol 1: Chloroform/Acid-Base Extraction of this compound
This protocol is a widely used method for the purification of this compound.
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 M Hydrochloric Acid (HCl)
-
0.2 M Sodium Hydroxide (NaOH)
-
Petroleum ether (optional, for crystallization)
-
Separatory funnel
-
Centrifuge and centrifuge tubes
-
Filter paper
Methodology:
-
Centrifugation: Centrifuge the bacterial culture at 10,000 rpm for 20 minutes at 4°C to pellet the cells. Collect the supernatant.[1]
-
Chloroform Extraction: Transfer the supernatant to a separatory funnel and add chloroform in a 2:1 ratio (supernatant:chloroform). Shake vigorously for 5-10 minutes to allow the blue this compound to partition into the lower chloroform phase.[1]
-
Separation: Allow the layers to separate and collect the blue chloroform phase.
-
Acidification: Add 0.2 M HCl to the chloroform extract (a common ratio is 10 mL of HCl for every 20 mL of chloroform extract). Shake the mixture. The this compound will move to the upper aqueous phase, which will turn red/pink, leaving the chloroform phase lemon-yellow.[1][4]
-
Isolation of Acidic this compound: Separate and collect the red/pink aqueous phase.
-
Neutralization: Add 0.2 M NaOH dropwise to the collected aqueous phase until the solution turns back to a deep blue color.[1][4]
-
Final Chloroform Extraction: Add fresh chloroform to the neutralized blue solution and shake. The purified blue this compound will now move back into the chloroform phase.[1][4]
-
Crystallization (Optional): To obtain this compound crystals, add petroleum ether to the final chloroform extract (e.g., 3 mL of petroleum ether for every 1 mL of chloroform) and allow the crystals to form.[4][5]
-
Drying and Storage: The chloroform can be evaporated to yield purified this compound. For storage, dissolve the this compound in a minimal amount of sterile distilled water or 80% methanol and store at a low temperature.[4][5]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Optimal Incubation Time for Max Yield | 72 - 96 hours | [1][5] |
| This compound Yield (in King's A broth) | up to 14.34 µg/mL | |
| This compound Yield (in Nutrient broth) | up to 5.63 µg/mL | |
| Molar Extinction Coefficient (at 690 nm in methanol) | 5,816 M⁻¹cm⁻¹ | [13] |
| Calculation of this compound Concentration | Absorbance at 520 nm x 17.072 = µg/mL | [7][8][9][10] |
Visualizations
References
- 1. ijfmr.com [ijfmr.com]
- 2. Pseudomonas aeruginosa’s greenish-blue pigment this compound: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming microbial pigment into therapeutic revelation: extraction and characterization of this compound from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. A purified and lyophilized Pseudomonas aeruginosa derived this compound induces promising apoptotic and necrotic activities against MCF-7 human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in pyocyanin production between bacterial isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in pyocyanin production between bacterial isolates, particularly Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in this compound yield between different clinical isolates of P. aeruginosa, even when cultured under identical conditions. Why is this happening?
A1: This is a common observation and can be attributed to several factors, primarily genetic diversity among isolates.
-
Genetic Regulation: this compound biosynthesis is a complex process controlled by the quorum sensing (QS) system, which itself is subject to variation.[1][2] The core pathway involves two homologous operons, phz1 and phz2, for the synthesis of the precursor phenazine-1-carboxylic acid (PCA).[1][3] Subsequently, the genes phzM and phzS are required to convert PCA into this compound.[3][4]
-
Troubleshooting Step: Screen your isolates using PCR for the presence and integrity of key biosynthetic genes (phzA-G, phzM, phzS). Some strains may naturally lack phzM or phzS, rendering them unable to produce this compound despite having the core phenazine operon.[4]
-
-
Quorum Sensing (QS) Hierarchy: The production of this compound is regulated by interconnected QS systems, including las, rhl, and pqs.[1][2][5] Mutations or variations in the regulatory genes of these systems (e.g., lasR, rhlR) can lead to significant differences in this compound output. The las system generally activates the rhl system, which, along with the pqs system, directly activates the phz operons.[2]
-
Troubleshooting Step: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of key QS regulatory genes (lasI, lasR, rhlI, rhlR, pqsA, pqsR) between your high- and low-producing isolates. This can help pinpoint regulatory bottlenecks.
-
Q2: Our this compound quantification results are inconsistent across replicate experiments using the same bacterial isolate. What could be the cause?
A2: Inconsistent results from the same isolate typically point to subtle variations in experimental conditions or the extraction procedure.
-
Environmental Sensitivity: this compound production is highly sensitive to environmental cues.[1][6] Minor fluctuations can lead to significant variability. Key factors include:
-
Media Composition: Carbon and nitrogen sources, and especially iron availability, heavily influence production.[1][7] For instance, King's A medium is specifically designed to enhance this compound production.[8]
-
Aeration: Oxygen availability is critical. Shaking speed and culture volume-to-flask ratio must be kept consistent.
-
Temperature and pH: Optimal production for most strains occurs around 37°C and a neutral to slightly alkaline pH (7-8).[8]
-
Incubation Time: this compound is a secondary metabolite, and its concentration typically peaks in the stationary phase of growth, often after 72-96 hours.[6][9] Degradation can occur with prolonged incubation.[9]
-
-
Extraction Efficiency: The standard chloroform-HCl extraction method must be performed precisely.[10][11][12]
-
Troubleshooting Step: Ensure vigorous and consistent shaking during the chloroform extraction step to maximize pigment transfer.[9] Also, be precise when adding HCl to the chloroform phase and separating the now red/pink aqueous layer for measurement.[12]
-
Normalization: It is crucial to normalize this compound levels to cell density (e.g., total cellular protein or OD600) to account for differences in bacterial growth between replicates.[10][11]
-
Q3: We have a strain that should produce this compound based on its genetic profile, but we are detecting very low to no production. What are the potential reasons?
A3: This scenario suggests that the expression of the this compound biosynthesis genes is being inhibited or that the molecule itself is unstable.
-
Regulatory Inhibition: Even if the biosynthetic genes are present, their expression can be repressed.
-
Oxidative Stress: The oxidative stress regulator OxyR can influence this compound production.[13] High levels of oxidative stress may alter the expression of QS genes.
-
Metabolic State: The cell's primary metabolic state can impact the availability of precursors like chorismic acid, which is the starting point for this compound synthesis.[2]
-
-
pH-Dependent Color Change: this compound's characteristic blue color is only present at neutral or alkaline pH. In acidic conditions, it turns red.[2] If your culture medium becomes acidic, you might mistakenly conclude that this compound is absent.
-
Biofilm Formation: this compound production can differ significantly between planktonic (liquid) cultures and biofilms.[14] If your isolate is a strong biofilm former, this compound may be sequestered within the biofilm matrix, leading to lower concentrations in the supernatant.
Data Presentation: Factors Influencing this compound Yield
Table 1: Effect of Culture Medium and Incubation Time on this compound Production
| Medium Type | Incubation Time (hours) | Average this compound Yield (µg/mL) | Reference |
| King's A Broth | 72 | ~25-31 | [8] |
| Nutrient Broth | 72 | ~15-20 | [8] |
| Luria-Bertani (LB) | 24 | Variable, often lower | [12] |
| Production Medium | 72 | 8 | [6] |
| Production Medium + 0.2% Toluene | 72 | 33 | [6] |
Table 2: Genetic Determinants of this compound Production in P. aeruginosa
| Gene/Operon | Function | Impact on this compound | Reference |
| phz1 & phz2 operons | Synthesis of Phenazine-1-Carboxylic Acid (PCA) | Essential precursor synthesis | [1][3] |
| phzM | O-methyltransferase, converts PCA | Essential for this compound synthesis | [3][4] |
| phzS | Monooxygenase, converts PCA | Essential for this compound synthesis | [3][4] |
| lasR/rhlR | Quorum sensing transcriptional regulators | Positive regulators of phz operons | [2] |
| oxyR | Oxidative stress regulator | Can influence production levels | [13] |
Experimental Protocols
Protocol 1: this compound Extraction and Quantification
This protocol is adapted from standard chloroform-HCl extraction methods.[11][12]
-
Culture Growth: Inoculate 25 mL of King's A broth in a 250 mL flask with a standardized overnight culture of P. aeruginosa. Incubate at 37°C with shaking (200 rpm) for 72-96 hours.
-
Cell Removal: Transfer the culture to a centrifuge tube and spin at 10,000 rpm for 10 minutes at 4°C to pellet the bacterial cells.
-
Chloroform Extraction: Transfer 5 mL of the blue-green supernatant to a new tube. Add 3 mL of chloroform and vortex vigorously for 30 seconds. The this compound will move to the bottom chloroform layer, which will turn blue.
-
Acidification: Centrifuge for 2 minutes at 10,000 rpm to separate the phases. Carefully transfer the bottom blue chloroform layer to a new tube. Add 1.5 mL of 0.2 M HCl and vortex for 10-15 seconds. The this compound will move to the top aqueous layer, which will turn pink/red.[12]
-
Quantification: Centrifuge for 2 minutes at 10,000 rpm. Transfer 1 mL of the top pink layer to a cuvette. Measure the absorbance at 520 nm (A520) using 0.2 M HCl as a blank.
-
Calculation: Calculate the this compound concentration (µg/mL) by multiplying the A520 reading by 17.072.[12]
-
Normalization (Optional but Recommended): Normalize the final concentration to the initial cell density (OD600) or total protein content of the culture.[10]
Protocol 2: qRT-PCR for Quorum Sensing Gene Expression
This protocol provides a general framework for analyzing the expression of genes like lasI, lasR, rhlI, and rhlR.
-
RNA Extraction: Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary). Pellet the cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
Primer Design: Design or obtain validated primers for your target genes (lasI, rhlI, etc.) and a housekeeping gene (e.g., rplS, 16S rRNA) for normalization.[14][15] Ensure primers are specific and efficient.
-
Real-Time PCR: Set up the qPCR reaction using a suitable SYBR Green or probe-based master mix. A typical thermal cycling profile is: initial denaturation at 95°C for 15 minutes, followed by 40 cycles of 94°C for 15 seconds and 60°C for 60 seconds.[5]
-
Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different isolates or conditions, normalized to the housekeeping gene.[16]
Visualizations
Caption: Simplified regulatory and biosynthetic pathway for this compound production.
Caption: Troubleshooting decision tree for this compound production variability.
Caption: Experimental workflow for investigating this compound variability.
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two faces of this compound - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Genes for Biosynthesis of this compound and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyocyanine Biosynthetic Genes in Clinical and Environmental Isolates of Pseudomonas aeruginosa and Detection of Pyocyanine’s Antimicrobial Effects with or without Colloidal Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of nutritional and environmental conditions for this compound production by urine isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 11. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The Pseudomonas aeruginosa oxidative stress regulator OxyR influences production of this compound and rhamnolipids: protective role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qPCR Analysis of Quorum Sensing Genes of Pseudomonas aeruginosa : Primer design and qPCR Efficiency | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Pyocyanin In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyocyanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments aimed at enhancing the antimicrobial efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound extract shows lower than expected antimicrobial activity. What are the potential causes and solutions?
A1: Several factors can influence the antimicrobial potency of your this compound extract. Here are some common issues and troubleshooting steps:
-
Suboptimal Production Conditions: The yield and subsequent activity of this compound are highly dependent on the culture conditions of Pseudomonas aeruginosa.[1][2]
-
Troubleshooting:
-
Media Composition: Ensure you are using an appropriate medium for this compound production. King's A broth is often cited for good yields.[3] Mineral salt medium and peptone water have also been shown to be effective.[4][5] The addition of supplements like glycerol can enhance production.[3]
-
pH and Temperature: The optimal pH for this compound production is typically around neutral (pH 7.0).[2] The ideal temperature is generally 28-37°C.[2] Verify and optimize these parameters for your specific P. aeruginosa strain.
-
-
-
Inefficient Extraction and Purification: The method used to extract and purify this compound can significantly impact its final concentration and purity.
-
Troubleshooting:
-
-
Degradation of this compound: this compound is a redox-active molecule and can be sensitive to light and prolonged storage.
-
Troubleshooting:
-
Protect your this compound extracts from light and store them at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to prevent degradation.
-
-
Q2: I am not observing a synergistic effect when combining this compound with another antimicrobial agent. What could be the reason?
A2: The interaction between this compound and other antimicrobials can be complex, resulting in synergistic, additive, or even antagonistic effects.
-
Incorrect Concentrations: The outcome of combination therapy is highly dependent on the concentrations of both this compound and the other antimicrobial agent used.[7]
-
Troubleshooting:
-
Perform a checkerboard assay to test a wide range of concentrations for both agents. This will help you determine the Fractional Inhibitory Concentration (FIC) index and identify the optimal concentrations for synergy. For example, a low concentration of this compound (2 µg/ml) was found to increase the activity of ampicillin, while a higher concentration (4 µg/ml) decreased its activity against some bacterial isolates.[7][8]
-
-
-
Mechanism of Action: The mechanisms of action of the two agents may not be complementary.
-
Troubleshooting:
-
Consider the known mechanisms of both compounds. This compound primarily works by inducing oxidative stress through the production of reactive oxygen species (ROS).[1][9] Combining it with an agent that disrupts a different cellular pathway (e.g., cell wall synthesis, protein synthesis) is more likely to result in synergy.
-
-
-
Test Organism Variability: The synergistic effect can be species- or even strain-dependent.
-
Troubleshooting:
-
Be aware that results obtained with one microorganism may not be applicable to others. Test the combination against a panel of relevant microorganisms.
-
-
Troubleshooting Guides
Guide 1: Optimizing pH to Enhance this compound's Antimicrobial Activity
The antimicrobial activity of this compound is known to be influenced by the pH of the medium. At a neutral pH, this compound is typically blue-green, while it turns pink-red at an acidic pH. The redox potential of this compound, which is central to its ability to generate toxic superoxide radicals, can be affected by pH changes.
Experimental Protocol: pH-Dependent Antimicrobial Activity Assay
-
Prepare Buffered Media: Prepare a series of Mueller-Hinton agar (MHA) or broth (MHB) media adjusted to different pH values (e.g., 6.0, 7.0, 8.0) using appropriate buffers (e.g., phosphate buffer).
-
Prepare this compound Solutions: Dissolve your purified this compound in a suitable solvent (e.g., DMSO) and prepare stock solutions.
-
Inoculum Preparation: Prepare a standardized inoculum of your test microorganism, adjusted to a 0.5 McFarland standard.
-
Antimicrobial Susceptibility Testing:
-
Agar Well Diffusion: Swab the surface of the pH-adjusted MHA plates with the microbial inoculum. Create wells in the agar and add a fixed concentration of your this compound solution to each well. Incubate at the optimal temperature for the test organism for 18-24 hours.
-
Broth Microdilution (for MIC): In a 96-well plate, perform serial dilutions of this compound in the pH-adjusted MHB. Add the standardized inoculum to each well.[10] Incubate and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.
-
-
Data Analysis: Measure the zones of inhibition (for agar well diffusion) or determine the MIC at each pH value.
Expected Outcome: You may observe that the antimicrobial activity of this compound is enhanced at a specific pH. For instance, one study found that this compound bioactivity increased with a decrease in pH from 7 to 6.[2]
Quantitative Data Summary: Effect of pH on this compound Activity
| pH | This compound Yield (µg/ml) | Antimicrobial Activity (Zone of Inhibition in mm) | Reference |
| 7 | 75.15 | ~37 | [2] |
| 6 | Lower than at pH 7 | Increased compared to pH 7 | [2] |
| 9 | Lower than at pH 7 | Decreased compared to pH 7 | [2] |
Guide 2: Investigating Synergy with Conventional Antibiotics
Combining this compound with conventional antibiotics can be a strategy to overcome antibiotic resistance and enhance therapeutic efficacy.
Experimental Protocol: Checkerboard Assay for Synergy Testing
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the antibiotic of interest at concentrations well above their individual MICs.
-
Checkerboard Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis in broth medium. This creates a matrix of different concentration combinations.
-
Inoculation: Add a standardized inoculum (0.5 McFarland) of the test bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the lowest concentration of each agent that inhibits visible growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Quantitative Data Summary: this compound in Combination with Other Antimicrobials
| This compound Concentration | Combined Agent | Test Organism | Observation | Reference |
| 50µl (70µg/ml) | 50µl Bacteriocin (4274 AU/ml) | S. aureus ATCC 29213 | Highest zone of inhibition (28.3 ± 0.38mm) after 72h, indicating synergy. | [7] |
| 2 µg/ml | Ampicillin | Majority of 14 pathogenic bacteria | Increased antibacterial activity. | [7][8] |
| 4 µg/ml | Ampicillin | 7 bacterial isolates | Decreased antibacterial activity. | [7][8] |
| 2 µg/ml | Cefotaxime | Majority of 12 bacterial isolates | No significant effect. | [7][8] |
| 4 µg/ml | Cefotaxime | 12 bacterial isolates | Reduced antibacterial activity. | [7][8] |
Visualizations
Caption: Mechanism of this compound's Antimicrobial Action.
Caption: Experimental Workflow for Checkerboard Synergy Assay.
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into this compound: production, characterization, and evaluation of its in vitro antibacterial, antifungal, antibiofilm and in vivo anti-schistosomal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. primescholars.com [primescholars.com]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Colour Me Blue: The History and the Biotechnological Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the Purity of Pyocyanin Extracts: A Comparative Guide to Thin-Layer Chromatography and Alternative Methods
For researchers and professionals in drug development, verifying the purity of isolated bioactive compounds is a critical step. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for assessing the purity of pyocyanin, a virulence factor produced by Pseudomonas aeruginosa.
Thin-Layer Chromatography (TLC): A Primary Purity Assessment Tool
TLC is a widely used chromatographic technique for separating mixtures of compounds. Its simplicity, speed, and low cost make it an ideal first-line method for assessing the purity of this compound extracts. The principle of separation is based on the differential partitioning of the sample components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).
A single, well-defined spot after TLC development is a primary indicator of a pure compound. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions.
This protocol outlines a standard procedure for the TLC analysis of a this compound extract.
-
Preparation of the TLC Plate:
-
Use a commercially available TLC plate, such as Silica gel 60 F254 on an aluminum sheet.
-
With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
-
Sample Application:
-
Dissolve the dried this compound extract in a suitable solvent like chloroform or methanol.
-
Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin.
-
Allow the spot to dry completely.
-
-
Development of the Chromatogram:
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Commonly used mobile phases for this compound include chloroform:methanol mixtures.[1]
-
Place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry. This compound is a blue-colored pigment and is visible to the naked eye.
-
Observe the chromatogram under visible light. A pure sample should ideally show a single blue spot. The presence of multiple spots indicates impurities.
-
Calculate the Retention Factor (Rf) using the following formula:
-
Rf = (Distance traveled by the this compound spot) / (Distance traveled by the solvent front)
-
-
The Rf value of this compound can vary slightly depending on the exact TLC conditions, such as the specific mobile phase composition and the type of silica gel.
| Stationary Phase | Mobile Phase | Reported Rf Value |
| Silica gel 60 F254 | Chloroform:Methanol (90:10 v/v) | 0.7[1] |
| Silica gel 60 F254 | Chloroform:Methanol (1:1 v/v) | 0.8[2] |
| Silica gel | Chloroform | 0.71[3] |
| Silica gel | Not Specified | 0.75[4][5] |
| Silica gel | Not Specified | 0.81[6] |
A consistent Rf value, often between 0.70 and 0.81, is a strong indication of the presence of this compound.[2]
Alternative Methods for Purity Assessment
While TLC is an excellent qualitative tool, other methods are often employed for quantitative purity analysis and further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides high-resolution separation. It is used to determine the percentage purity of a sample by measuring the area of the peaks in the chromatogram. A this compound sample was reported to have 94.2% purity with a single peak at a retention time of 2.445 minutes when analyzed by HPLC.[1]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is used to identify compounds based on their specific light absorption spectrum. Purified this compound dissolved in methanol typically shows absorption peaks around 237.5 nm, 318 nm, 434 nm, and 700 nm.[2] When dissolved in 0.1 N HCl, the peaks shift to approximately 212 nm, 242.5 nm, 280 nm, 387 nm, and 521 nm.[2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. This helps in confirming the chemical structure of the isolated this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and connectivity of atoms in a molecule, serving as a definitive method for structural elucidation and purity confirmation.[2]
Method Comparison
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | FTIR & NMR Spectroscopy |
| Principle | Differential partitioning between stationary and mobile phases. | High-resolution separation based on differential partitioning. | Measurement of light absorption at different wavelengths. | Interaction of molecules with infrared radiation or magnetic fields. |
| Information | Qualitative (purity, presence of impurities). | Quantitative (% purity), qualitative (retention time). | Qualitative (absorption spectrum for identification). | Structural elucidation and confirmation. |
| Sensitivity | Nanogram level. | Nanogram to picogram level. | Microgram to milligram level. | Milligram level. |
| Cost | Low. | High. | Moderate. | Very High. |
| Throughput | High. | Moderate to High. | High. | Low. |
| Expertise | Minimal. | Significant. | Moderate. | Extensive. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for assessing this compound purity using TLC and the logical relationship between different analytical methods.
Caption: Workflow for Purity Assessment of this compound by TLC.
Caption: Interrelation of Analytical Methods for this compound Analysis.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of this compound purity. Its ease of use and low cost make it ideal for routine screening of extracts. For quantitative purity determination and unequivocal structural identification, it is essential to employ more sophisticated techniques such as HPLC, UV-Vis, FTIR, and NMR. A multi-faceted approach, beginning with TLC and followed by these complementary methods, ensures a comprehensive and reliable purity assessment of this compound extracts for research and drug development purposes.
References
- 1. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pyocyanin Quantification: Validating Methods with Standards
For researchers, scientists, and drug development professionals investigating the virulence factor pyocyanin from Pseudomonas aeruginosa, accurate quantification is paramount. This guide provides a comparative overview of the two most common methods for this compound quantification—UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS)—validated using this compound standards. We present a summary of their performance, detailed experimental protocols, and a workflow for method validation.
Comparative Analysis of Quantification Methods
The choice of quantification method often depends on the required sensitivity, specificity, and sample complexity. Below is a comparison of typical performance characteristics for UV-Vis spectrophotometry and LC-MS in this compound quantification.
| Parameter | UV-Vis Spectrophotometry | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the absorbance of light by this compound in an acidic solution at a specific wavelength (typically 520 nm). | Separates this compound from other sample components based on its physicochemical properties, followed by detection and quantification based on its mass-to-charge ratio. |
| Linear Range | Typically in the µg/mL range. | Can achieve linearity in the ng/mL to µg/mL range. |
| Limit of Detection (LOD) | Generally higher, in the µg/mL range. | Significantly lower, often in the ng/mL range. |
| Limit of Quantification (LOQ) | In the µg/mL range. | In the ng/mL range. |
| Accuracy | Can be affected by interfering substances that absorb at the same wavelength. | High accuracy due to the specificity of mass detection. |
| Precision | Good, but can be influenced by sample matrix effects. | High precision and reproducibility. |
| Specificity | Lower, as other pigments or compounds in the sample may interfere with absorbance readings. | High specificity, as it identifies this compound based on its unique mass. |
Experimental Protocols
Detailed methodologies for both UV-Vis spectrophotometry and LC-MS are crucial for reproducible and reliable results.
Protocol 1: UV-Vis Spectrophotometric Quantification of this compound
This method is based on the chloroform/HCl extraction of this compound.[1][2]
1. Sample Preparation and Extraction:
- Culture P. aeruginosa in a suitable liquid medium (e.g., King's A medium) or on a solid medium.
- For liquid cultures, centrifuge the culture to pellet the cells. Collect the supernatant.
- For solid cultures, the pigment can be extracted directly from the agar.
- To the supernatant or agar, add chloroform at a 3:2 ratio (e.g., 3 mL of chloroform to 2 mL of supernatant).
- Vortex vigorously for 30 seconds to extract the blue this compound pigment into the lower chloroform layer.
- Centrifuge to separate the phases and carefully collect the lower blue chloroform layer.
2. Acidification and Measurement:
- To the collected chloroform phase, add 0.2 M HCl at a 2:1 ratio (e.g., 2 mL of chloroform extract to 1 mL of 0.2 M HCl).
- Vortex again to transfer the this compound to the upper aqueous (HCl) layer, which will turn pink.
- Centrifuge to separate the phases.
- Transfer the upper pink layer to a cuvette or a 96-well plate.
- Measure the absorbance at 520 nm using a spectrophotometer or a plate reader.[1]
3. Quantification:
- Calculate the concentration of this compound using the Beer-Lambert law. The concentration in µg/mL can be determined by multiplying the optical density at 520 nm (OD520) by an extinction coefficient of 17.072.[3]
4. Preparation of Standards:
- Prepare a stock solution of pure this compound standard in 0.2 M HCl.
- Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 µg/mL).
- Measure the absorbance of each standard at 520 nm and plot the absorbance versus concentration to validate the linearity of the method.
Protocol 2: LC-MS Quantification of this compound
This method provides higher sensitivity and specificity.[4][5]
1. Sample Preparation:
- Extract this compound from the bacterial culture supernatant as described in the spectrophotometric method (Protocol 1, step 1).
- Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of 0.1% formic acid in water and acetonitrile.[4]
2. LC-MS Analysis:
- Inject the reconstituted sample into an LC-MS system.
- Liquid Chromatography (LC): Use a C18 reverse-phase column. A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
- Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.
3. Quantification:
- Quantify the this compound in the samples by comparing the peak area from the sample chromatogram to a standard curve.
4. Preparation of Standards:
- Prepare a stock solution of pure this compound standard in the mobile phase solvent.
- Generate a series of dilutions to create a standard curve over the desired concentration range (e.g., ng/mL to µg/mL).
- Analyze each standard by LC-MS to construct a calibration curve by plotting the peak area versus concentration.
Validation Workflow
The validation of any analytical method is critical to ensure the reliability of the obtained data. The general workflow for validating a this compound quantification method is depicted below.
Caption: Workflow for the validation of this compound quantification methods.
This guide provides a foundational understanding of the validation and comparison of this compound quantification methods. For specific applications, it is essential to perform in-house validation to ensure the chosen method meets the required performance criteria.
References
- 1. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 2. doaj.org [doaj.org]
- 3. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound by Liquid Chromatography–Mass Spectrometry (LCMS) [bio-protocol.org]
- 5. LC-MS/MS determination of this compound-N-acetyl cysteine adduct: application for understanding Pseudomonas aeruginosa virulence factor neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyocyanin's Efficacy in the World of Pseudomonas Phenazines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the arsenal of virulence factors produced by Pseudomonas aeruginosa is critical. This guide provides a detailed comparison of the efficacy of pyocyanin against other key phenazines produced by this opportunistic pathogen: phenazine-1-carboxylic acid (PCA), phenazine-1-carboxamide (PCN), and 1-hydroxyphenazine (1-OH-PHZ). The information presented is supported by experimental data to aid in research and development decisions.
Pseudomonas aeruginosa produces a variety of phenazine compounds, colorful, redox-active molecules that play a significant role in the bacterium's pathogenesis and survival. Among these, the blue-green pigment this compound (PYO) is the most extensively studied. However, its precursor, PCA, and other derivatives like PCN and 1-OH-PHZ, also exhibit significant biological activities. This guide delves into a comparative analysis of their efficacy in antimicrobial action, biofilm formation, and impact on host cell signaling.
Comparative Efficacy: A Quantitative Overview
To provide a clear comparison of the antimicrobial potential of these phenazines, the following table summarizes their Minimum Inhibitory Concentrations (MICs) against various pathogens as reported in scientific literature. It is important to note that direct comparative studies testing all four phenazines against a wide array of microbes under uniform conditions are limited. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental methodologies employed.
| Phenazine | Target Organism | MIC (µg/mL) | Reference |
| This compound (PYO) | Staphylococcus aureus | 8 - 62.5 | |
| Bacillus subtilis | 62.5 | ||
| Candida albicans | >64 | ||
| Aspergillus fumigatus | >64 | ||
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum | Not specified (IC50) | |
| Acidovorax citrulli | EC50: 19.81 | ||
| Macrophomina phaseolina | MIC50: 35 | ||
| Colletotrichum nicotianae | MIC50: 15 | ||
| Colletotrichum truncatum | MIC50: 25-30 | ||
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | EC50: 9.0934 | |
| 1-Hydroxyphenazine (1-OH-PHZ) | Candida albicans | MIC > 64 (less active than PYO) | |
| Aspergillus fumigatus | MIC > 64 (less active than PYO) |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal inhibitory concentration), EC50 (Half-maximal effective concentration). Direct comparison is challenging due to variations in experimental setups across different studies.
Impact on Biofilm Formation
Phenazines are known to play a complex role in the development and architecture of P. aeruginosa biofilms. While they are crucial for biofilm maturation, their individual effects can differ.
A study comparing the effects of this compound and its precursor, PCA, on a phenazine-deficient mutant of P. aeruginosa PA14 revealed that both compounds influence colony biofilm morphology. Specifically, the addition of either this compound or PCA to the mutant strain decreased the surface coverage of the biofilm, suggesting a role in modulating the biofilm structure.
Another study focusing on this compound's role in biofilm dynamics demonstrated its ability to both inhibit the formation of biofilms by various pathogens and eradicate pre-formed biofilms. For instance, at half the MIC, this compound exhibited significant inhibition of biofilm formation (61-83%) and eradication of established biofilms (up to 73%) of several food-borne and human pathogens.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the phenazines (this compound, PCA, PCN, 1-OH-PHZ) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow the test microorganism overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the wells of the microtiter plate containing the serially diluted phenazines with the prepared bacterial suspension. Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only). Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the phenazine that completely inhibits visible growth of the microorganism.
Quantitative Biofilm Assay
The crystal violet assay is a common method for quantifying biofilm formation.
Protocol:
-
Biofilm Formation: Grow overnight cultures of the test bacteria and dilute them in a suitable biofilm-promoting medium. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with water.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the excess stain by washing the plate with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Signaling Pathways and Molecular Mechanisms
Phenazines exert their effects through various mechanisms, primarily by acting as redox-active molecules that can generate reactive oxygen species (ROS), leading to oxidative stress in both competing microbes and host cells.
Phenazine Biosynthesis Pathway
The production of this compound and other phenazines originates from the shikimic acid pathway, with chorismic acid being a key precursor. Two homologous operons, phz1 and phz2, are responsible for the synthesis of the core phenazine molecule, PCA. Subsequent enzymatic modifications of PCA lead to the production of this compound, 1-OH-PHZ, and PCN.
Caption: Biosynthesis pathway of major Pseudomonas phenazines.
Host Cell Signaling Affected by this compound
This compound is known to induce oxidative stress in host cells, which in turn activates several signaling pathways. This can lead to pro-inflammatory responses and cellular damage. One of the key mechanisms involves the generation of ROS, which can activate pathways like the MAPK and NF-κB signaling cascades, leading to the production of inflammatory cytokines such as IL-8.
Caption: this compound-induced signaling in host cells.
Host Cell Signaling Affected by Other Phenazines
While the signaling pathways induced by this compound are relatively well-studied, the specific pathways triggered by PCA, PCN, and 1-OH-PHZ are less defined but are also linked to the induction of oxidative stress.
-
Phenazine-1-carboxylic acid (PCA): Similar to this compound, PCA can increase oxidant formation in human airway epithelial cells, leading to the upregulation of pro-inflammatory molecules like IL-8 and ICAM-1. However, the exact mechanisms and signaling cascades may differ from those of this compound.
-
1-Hydroxyphenazine (1-OH-PHZ): This phenazine also contributes to oxidative stress and can affect mitochondrial function. It has been shown to decrease mitochondrial membrane potential in human nasal epithelial cells. However, unlike this compound, it does not appear to induce cytosolic or mitochondrial calcium increases, suggesting a distinct mechanism of action on host cell signaling.
-
Phenazine-1-carboxamide (PCN): PCN has been shown to have antifungal activity by targeting the cell wall and mitochondria of fungi. In fungal cells, it can inhibit chitin synthase and the mitochondrial electron transport chain. Its effects on mammalian host cell signaling are not as well-documented but are likely related to its ability to disrupt cellular redox balance.
Caption: Host cell effects of PCA, 1-OH-PHZ, and PCN.
A Comparative Analysis of Pyocyanin Production in Pseudomonas aeruginosa Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyocyanin production across different strains of Pseudomonas aeruginosa, a key virulence factor and a target for novel anti-infective strategies. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into the variability of this compound synthesis and the underlying regulatory mechanisms.
Quantitative Comparison of this compound Production
The production of this compound, a blue-green phenazine pigment, is a hallmark of P. aeruginosa and varies significantly among different strains and under various growth conditions.[1][2] Laboratory strains such as PAO1 and PA14 are commonly used models, with PA14 generally considered a more potent this compound producer than PAO1.[3][4] Clinical isolates often exhibit a wide range of this compound production capabilities, which can correlate with their virulence and antibiotic resistance profiles.[5][6]
| Strain Type | Specific Strain(s) | Culture Medium | This compound Concentration (µg/mL) | Reference |
| Laboratory Strain | PA14 | Mueller-Hinton (II) Broth | ~16.1 µM (~3.4 µg/mL) | [7] |
| Laboratory Strain | PAO1 | Luria-Bertani (LB) Broth | Significantly lower than environmental isolates | [8] |
| Environmental Isolates | Pae110, Pae113 | Luria-Bertani (LB) Broth | 14.6 - 15.72 µM/OD₆₀₀ | [8] |
| Clinical Isolates | P2 - P7 | Not Specified | 17 - 31.5 | [6] |
| Wastewater Isolate | P8 | King's A Broth | 14.34 | |
| Wastewater Isolate | P8 | Nutrient Broth | 5.63 |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions, including culture media, incubation time, and quantification methods. Some studies normalize this compound concentration to cell density (OD₆₀₀) for more accurate comparisons.[8]
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following protocol outlines a standard method for this compound extraction and measurement based on established methodologies.[2][9][10]
Protocol: this compound Extraction and Quantification
1. Bacterial Culture:
-
Inoculate a single colony of the desired P. aeruginosa strain into an appropriate liquid medium (e.g., King's A Broth or Luria-Bertani Broth).
-
Incubate the culture at 37°C with shaking (e.g., 180-200 rpm) for 24-48 hours.[8][11] Optimal production time may vary, with some studies suggesting 72 hours.
2. Sample Preparation:
-
After incubation, centrifuge the bacterial culture (e.g., 8,000 rpm for 20 minutes) to pellet the cells.[11]
-
Carefully collect the cell-free supernatant for this compound extraction.
3. This compound Extraction:
-
Add chloroform to the supernatant at a ratio of 1:0.2 (chloroform:supernatant).[11]
-
Vortex vigorously to extract the blue this compound pigment into the chloroform phase.
-
Centrifuge to separate the phases and carefully collect the lower chloroform layer.
-
To further purify, add 0.1 N HCl to the chloroform extract. This will cause the this compound to move to the acidic aqueous phase, turning it red.
-
Separate the red acidic phase. Add 0.4 M NaOH to this solution until the color changes back to blue, indicating the basic form of this compound.[11]
-
Re-extract the blue this compound into a fresh volume of chloroform.
4. Quantification:
-
Measure the absorbance of the this compound-containing chloroform phase at 520 nm using a spectrophotometer.[9]
-
Calculate the concentration of this compound (in mg/L or µg/mL) using the formula: This compound (mg/L) = A₅₂₀ × 17.072 .[9]
-
For a more standardized comparison, normalize the this compound concentration to the optical density (OD₆₀₀) of the initial bacterial culture.[8]
Signaling Pathways and Experimental Workflow
The production of this compound is tightly regulated by a complex network of signaling pathways, primarily the quorum sensing (QS) systems.[1] The experimental workflow for its quantification follows a standardized procedure.
Caption: Quorum sensing regulation of this compound production in P. aeruginosa.
The production of this compound is controlled by the interconnected las, rhl, and pqs quorum sensing systems.[1] The las system, through the LasR receptor, activates both the rhl and pqs systems.[12] The transcriptional regulator MvfR (PqsR), a key component of the pqs system, is activated by its ligands PQS and HHQ, leading to the expression of genes for virulence factors, including those involved in this compound synthesis.[13][14][15] Both RhlR and MvfR ultimately activate the phz operons responsible for this compound biosynthesis.[1]
Caption: Experimental workflow for this compound extraction and quantification.
This workflow illustrates the key steps involved in isolating and measuring this compound from a liquid culture of P. aeruginosa. The process relies on the differential solubility of this compound in chloroform and acidic water to purify the pigment before its concentration is determined spectrophotometrically.[9][11]
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 3. Frontiers | Pseudomonas aeruginosa reference strains PAO1 and PA14: A genomic, phenotypic, and therapeutic review [frontiersin.org]
- 4. Pseudomonas aeruginosa reference strains PAO1 and PA14: A genomic, phenotypic, and therapeutic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation, this compound Production, and Antibiotic Resistance Profile of Pseudomonas aeruginosa Isolates from Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Changes in toxin production of environmental Pseudomonas aeruginosa isolates exposed to sub-inhibitory concentrations of three common antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyocyanine Biosynthetic Genes in Clinical and Environmental Isolates of Pseudomonas aeruginosa and Detection of Pyocyanine’s Antimicrobial Effects with or without Colloidal Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MvfR, a key Pseudomonas aeruginosa pathogenicity LTTR-class regulatory protein, has dual ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
Validating the Specificity of Electrochemical Sensors for Pyocyanin: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and accurate detection of Pseudomonas aeruginosa is critical. Pyocyanin, a unique redox-active virulence factor produced by this bacterium, serves as an excellent biomarker. Electrochemical sensors offer a promising approach for rapid, sensitive, and point-of-care detection of this compound. However, the complex nature of clinical and biological samples necessitates a thorough validation of sensor specificity. This guide provides a comparative overview of the performance of different electrochemical sensors for this compound, with a focus on their specificity against common interfering substances, supported by experimental data and detailed protocols.
Performance Comparison of Electrochemical Sensors for this compound
The choice of electrode material and modification significantly impacts the sensitivity and selectivity of this compound detection. Carbon-based and gold-based materials are the most commonly employed platforms, each with distinct advantages. Below is a summary of their performance characteristics.
| Sensor Type | Electrode Material/Modification | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix | Reference |
| Carbon-Based | Carbon Fiber | Square Wave Voltammetry (SWV) | 1 - 100 | Not Reported | Buffer | [1] |
| Gold-Based | Polyaniline/Gold Nanoparticles on ITO | Cyclic Voltammetry (CV) | 1.9 - 238 | 0.5 | PBS | [2] |
| Gold-Based | Reduced Graphene Oxide/Gold Nanoparticles on Screen-Printed Electrode | Not Specified | 1 - 100 | 0.27 | PBS | [3][4] |
| Gold-Based | Reduced Graphene Oxide/Gold Nanoparticles on Screen-Printed Electrode | Not Specified | 1 - 100 | 1.34 | Human Saliva | [3][4] |
| Gold-Based | Reduced Graphene Oxide/Gold Nanoparticles on Screen-Printed Electrode | Not Specified | 1 - 100 | 2.3 | Human Urine | [3][4] |
Specificity Analysis: Interference Studies
A crucial aspect of validating an electrochemical sensor is to assess its performance in the presence of potentially interfering species that are commonly found in biological fluids. The following table summarizes the selectivity of a gold nanoparticle-based sensor against various interferents. The data demonstrates that even in the presence of these compounds, the this compound signal remains distinct and quantifiable.[2][3]
| Interfering Substance | Concentration Tested | Observation | Reference |
| Vitamin C | Not Specified | No interfering peaks in the this compound potential window. | [2] |
| Glucose | Not Specified | No interfering peaks in the this compound potential window. | [2] |
| Urea | Not Specified | No interfering peaks in the this compound potential window. | [2] |
| Ascorbic Acid | Not Specified | Good selectivity towards this compound. | [3] |
| Uric Acid | Not Specified | Good selectivity towards this compound. | [3] |
| NADH | Not Specified | Good selectivity towards this compound. | [3] |
| Acetylsalicylic Acid | Not Specified | Good selectivity towards this compound. | [3] |
Furthermore, studies have shown that other bacterial species such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Bacillus cereus do not produce electrochemically active metabolites that interfere with the this compound signal, further validating the specificity of this detection method for P. aeruginosa.
Experimental Protocols
To ensure the reproducibility and validity of specificity studies, a well-defined experimental protocol is essential. Below is a generalized methodology for evaluating the specificity of an electrochemical sensor for this compound.
Preparation of Reagents and Electrodes
-
This compound Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.1 M HCl) and dilute to desired concentrations in a supporting electrolyte, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Interferent Solutions: Prepare stock solutions of each interfering substance (e.g., ascorbic acid, uric acid, glucose, urea) in PBS.
-
Electrode Preparation:
-
Cleaning: Thoroughly clean the working electrode (e.g., glassy carbon, gold, or screen-printed electrode) according to the manufacturer's instructions or established laboratory procedures. This may involve polishing with alumina slurry followed by sonication in deionized water and ethanol.
-
Modification (if applicable): If using a modified electrode (e.g., with nanoparticles or polymers), follow the specific synthesis and deposition protocol.
-
Electrochemical Measurements
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Blank Measurement: Record the electrochemical response (e.g., cyclic voltammogram or square wave voltammogram) of the supporting electrolyte (PBS) alone to establish a baseline.
-
This compound Measurement: Add a known concentration of this compound to the electrochemical cell and record its electrochemical signal. This will determine the characteristic peak potential(s) for this compound.
-
Interference Study:
-
To a fresh aliquot of the supporting electrolyte, add a physiologically relevant concentration of a single interfering substance and record the electrochemical response.
-
Subsequently, add a known concentration of this compound to the same solution and record the signal again.
-
Compare the this compound signal in the presence and absence of the interferent to assess any changes in peak potential or current.
-
Repeat this procedure for each interfering substance individually and also for a mixture of all interferents.
-
Data Analysis
-
Analyze the obtained voltammograms to determine the peak potentials and peak currents of this compound and the interfering species.
-
A sensor is considered specific if the electrochemical signal of this compound is well-resolved and not significantly altered by the presence of the interfering substances.
-
Quantify the extent of interference, if any, by calculating the percentage change in the this compound signal in the presence of the interferent.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the specificity of an electrochemical sensor for this compound.
Figure 1. Experimental workflow for specificity validation.
References
- 1. Approaching intelligent infection diagnostics: Carbon fibre sensor for electrochemical this compound detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and highly sensitive detection of this compound biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrochemical sensor based on gold nanoparticles-functionalized reduced graphene oxide screen printed electrode for the detection of this compound biomarker in Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Double-Edged Sword: Assessing the Synergistic Effects of Pyocyanin with Known Antibiotics
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals the complex and often synergistic relationship between pyocyanin, a virulence factor produced by Pseudomonas aeruginosa, and conventional antibiotics. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these interactions, offering insights into potential therapeutic applications and the underlying mechanisms of action.
This compound, a redox-active secondary metabolite, is known for its role in the pathogenesis of P. aeruginosa infections. However, research increasingly demonstrates its ability to potentiate the effects of various antibiotics against a range of bacteria, including multi-drug resistant strains. This synergistic activity presents a promising avenue for the development of novel combination therapies to combat challenging infections.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and antibiotics is most commonly quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound. While specific Fractional Inhibitory Concentration (FIC) index values are not consistently reported across studies, the available data clearly indicates a significant enhancement of antibiotic efficacy. The following table summarizes the observed synergistic effects based on reported MIC reductions and increases in zones of inhibition.
| Antibiotic Class | Antibiotic | Target Organism(s) | Observed Synergistic Effect | Reference(s) |
| Aminoglycosides | Gentamicin | Pseudomonas aeruginosa, Proteus mirabilis, Serratia marcescens | Enhanced killing of biofilm cells; Increased antimicrobial effect.[1][2] | [1][2] |
| Carbapenems | Meropenem | Proteus mirabilis, Serratia marcescens | Increased antimicrobial effect.[2] | [2] |
| Fluoroquinolones | Ciprofloxacin | Pseudomonas aeruginosa, Escherichia coli | Increased sensitivity of E. coli when combined with 100 mg/ml this compound.[1] | [1][3] |
| Polymyxins | Colistin | Pseudomonas aeruginosa | Enhanced killing of biofilm cells.[1] | [1] |
| Tetracyclines | Minocycline | Proteus mirabilis, Serratia marcescens | Increased antimicrobial effect.[2] | [2] |
| Novobiocins | Novobiocin | Staphylococcus aureus | Increased sensitivity of S. aureus when mixed with 1 mg/ml this compound.[4] | [4] |
| Quinolones | Nalidixic Acid | Staphylococcus aureus, Escherichia coli | Increased sensitivity of S. aureus and E. coli at concentrations of 1 mg/ml and 100 mg/ml this compound, respectively.[4][5] | [4][5] |
Experimental Protocols
The assessment of synergistic effects between this compound and antibiotics primarily relies on two established methods: the checkerboard assay and the agar well diffusion method.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the degree of synergy.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Perform serial two-fold dilutions of both the antibiotic and this compound in a 96-well microtiter plate. The antibiotic is typically diluted along the x-axis, and this compound along the y-axis.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include wells with antibiotic alone, this compound alone, and no antimicrobial agents as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of antibiotic.
-
Interpret the results: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[3][6]
-
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of synergy by observing the zones of inhibition.
-
Plate Preparation:
-
Prepare Mueller-Hinton agar plates and uniformly spread a standardized bacterial inoculum on the surface.
-
-
Well Creation and Application:
-
Create wells in the agar using a sterile cork borer.
-
Add a solution of the antibiotic, this compound, or a combination of both into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each well. An increase in the zone of inhibition for the combination compared to the individual agents suggests a synergistic interaction.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with antibiotics is believed to be multifactorial, primarily involving the induction of oxidative stress and interference with bacterial signaling pathways such as quorum sensing.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing antibiotic synergy using the checkerboard method.
This compound-Induced Oxidative Stress and Quorum Sensing Interference
This compound can redox cycle within bacterial cells, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, potentially rendering the bacteria more susceptible to the action of antibiotics.
Furthermore, this compound production is regulated by the Pseudomonas aeruginosa quorum sensing (QS) system. This compound itself can also act as a signaling molecule, influencing the QS network. By disrupting normal QS signaling, the combination of this compound and antibiotics may interfere with the expression of virulence factors and antibiotic resistance mechanisms, leading to a synergistic bactericidal effect.
Caption: Proposed signaling pathways for this compound and antibiotic synergy.
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The two faces of this compound - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Pyocyanin's Cytotoxic Profile: A Comparative Analysis Across Diverse Cell Lines
Pyocyanin, a redox-active secondary metabolite produced by Pseudomonas aeruginosa, has garnered significant attention for its broad-spectrum biological activities, including its potent cytotoxic effects. This guide provides a comparative overview of this compound's cytotoxicity across various cell lines, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential and understanding its mechanisms of action.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies considerably among different cell lines. This variability highlights a degree of selectivity, with some cancer cell lines showing high sensitivity while certain normal cell lines exhibit greater resistance.
The IC50 value of this compound can also be influenced by the clinical or environmental origin of the Pseudomonas aeruginosa strain from which it is isolated.[1][2] For instance, this compound from a clinical isolate (PsC05) showed stronger cytotoxic activity against MCF-7 and HCT-116 cells compared to an environmental isolate (PsE02).[3]
Below is a summary of reported IC50 values for this compound across a range of human and animal cell lines.
| Cell Line | Cell Type | IC50 Value (µM or µg/mL) | Source Isolate(s) |
| Cancer Cell Lines | |||
| HL-60 | Human Promyelocytic Leukemia | 5.82 µM | Not Specified |
| SK-MEL-30 | Human Melanoma | 72 µM | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | 71.35 µM | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | 28.85 ± 1.9 µg/mL / 37.29 ± 2.2 µg/mL | PsC05 / PsE02 |
| HCT-116 | Human Colorectal Carcinoma | 32.34 ± 2.1 µg/mL / 53.06 ± 3.1 µg/mL | PsC05 / PsE02 |
| HeLa | Human Cervical Adenocarcinoma | 39.27 ± 2.3 µg/mL / 74.13 ± 3.9 µg/mL | PsC05 / PsE02 |
| PC-3 | Human Prostate Adenocarcinoma | 41.31 ± 2.3 µg/mL / 63.21 ± 3.3 µg/mL | PsC05 / PsE02 |
| HepG2 | Human Hepatoma | 46.45 ± 2.7 µg/mL / 61.71 ± 3.4 µg/mL | PsC05 / PsE02 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 105 µg/mL | Not Specified |
| A549 | Human Lung Carcinoma | 130 µg/mL | Not Specified |
| HT-29 | Human Colon Adenocarcinoma | 179 µM | Not Specified |
| Caco-2 | Human Colorectal Adenocarcinoma | 187.9 µg/mL | Not Specified |
| H-29 | Human Colorectal Adenocarcinoma | 215.42 µM | Not Specified |
| PANC-1 | Human Pancreatic Cancer | 118.5 mg/L (clinical isolate) | Not Specified |
| Normal Cell Lines | |||
| L929 | Murine Fibroblast | 51% viability at 100 µM | Not Specified |
| WI-38 | Human Fetal Lung Fibroblast | 92.23 ± 4.5 µg/mL / 85.47 ± 4.1 µg/mL | PsC05 / PsE02 |
| WISH | Human Amnion | >100 µg/mL | PsC05 & PsE02 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Not affected up to 237.82 µM | Not Specified |
| Other Cell Lines | |||
| RT4 | Human Urothelial | Cytotoxic from 25-50 µM | Not Specified |
| L-132 | Human Embryonic Lung | IC50 (Plasma Membrane Damage): 21.79 ± 14.23 mg/L | Not Specified |
| Sf9 | Insect (Spodoptera frugiperda) Ovarian | IC50 (Plasma Membrane Damage): 107.77 ± 28.14 mg/L | Not Specified |
| RTG-2 | Fish (Rainbow Trout) Gonad | IC50 (Plasma Membrane Damage): 109.83 ± 11.28 mg/L | Not Specified |
Experimental Protocols
The assessment of this compound's cytotoxicity involves a variety of established in vitro assays. The following is a generalized workflow and description of common methodologies cited in the literature.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Detailed Methodologies:
-
Cell Culture: Cells are cultured in appropriate media and conditions. For cytotoxicity assays, they are typically seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
This compound Treatment: A stock solution of this compound is diluted to various concentrations in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different this compound concentrations. A control group receives medium without this compound.
-
Incubation: The cells are incubated with this compound for a specified period, commonly 24, 48, or 72 hours.
-
Cytotoxicity Assays:
-
Mitochondrial Function Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert a tetrazolium salt (like MTT or XTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.[2][4]
-
Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[2][4]
-
Neutral Red Uptake: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[2][4]
-
Sulforhodamine B (SRB) Assay: The SRB assay is used to measure cell density based on the measurement of cellular protein content.[4]
-
Wound Healing/Scratch Assay: This method is used to evaluate cell migration. A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time after treatment with this compound.[5]
-
Colony Forming Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival and reproductive integrity after treatment.[5]
-
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the generation of intracellular reactive oxygen species (ROS).[1][6][7] As a redox-active molecule, it can easily cross cell membranes and undergo redox cycling, which consumes cellular reducing agents like NADPH and transfers electrons to molecular oxygen, producing superoxide (O2•−) and hydrogen peroxide (H2O2).[1][8] This induction of oxidative stress triggers several downstream signaling cascades leading to cell death.
Caption: Key signaling pathways involved in this compound-induced cytotoxicity.
Key Events in Signaling Pathways:
-
ROS Production: The central mechanism is the generation of ROS, leading to widespread oxidative stress.[1][6]
-
Mitochondrial Damage: this compound can depolarize the mitochondrial membrane and impair mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.[1][6][9] In neutrophils, this is specifically linked to the activation of mitochondrial acid sphingomyelinase.[10]
-
DNA Damage: The generated ROS can directly damage DNA, contributing to cell cycle arrest and apoptosis.[1][3]
-
Caspase Activation: this compound-induced stress converges on the activation of executioner caspases, such as caspase-3, which cleave essential cellular proteins and orchestrate the process of apoptosis.[1][3]
-
Lysosomal Pathway (Neutrophils): In neutrophils, this compound triggers rapid apoptosis by inducing lysosomal membrane permeabilization and the release of proteases like cathepsin D into the cytosol.[11]
-
Calcium Signaling (NK Cells): In NK92 cells, this compound has been shown to increase intracellular calcium levels, which, along with the activation of pro-apoptotic Bcl-2 family proteins, contributes to mitochondrial damage and apoptosis.[9]
-
Impairment of Cellular Functions: Beyond direct killing, this compound can also impair vital cellular functions. For example, it disrupts the engulfment of apoptotic cells by macrophages by modulating Rho GTPase signaling.[12] It also affects the immune response by altering the release of interleukins.[6]
References
- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming microbial pigment into therapeutic revelation: extraction and characterization of this compound from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Cytotoxins: Mechanisms of Cytotoxicity and Impact on Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound induces NK92 cell apoptosis via mitochondrial damage and elevated intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa this compound Induces Neutrophil Death via Mitochondrial Reactive Oxygen Species and Mitochondrial Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subversion of a lysosomal pathway regulating neutrophil apoptosis by a major bacterial toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impairment of Apoptotic Cell Engulfment by this compound, A Toxic Metabolite of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyocyanin in Pseudomonas aeruginosa Virulence: A Comparative Guide Using Knockout Mutants
For researchers, scientists, and drug development professionals, understanding the precise contribution of individual virulence factors is paramount in the quest for novel antimicrobial strategies. This guide provides a comprehensive comparison of wild-type Pseudomonas aeruginosa and its isogenic pyocyanin-deficient knockout mutants, offering experimental evidence to validate the critical role of this compound in the bacterium's pathogenicity.
This compound, a blue-green phenazine pigment produced by P. aeruginosa, has long been implicated as a key virulence factor. Its redox-active nature allows it to generate reactive oxygen species (ROS), leading to oxidative stress and damage to host cells. To definitively establish its role in virulence, researchers have employed knockout mutants, specifically strains in which the genes responsible for this compound biosynthesis (phz genes) have been deleted. This guide synthesizes data from key studies that utilize these mutants to provide a clear picture of this compound's contribution to P. aeruginosa's ability to cause disease.
Comparative Virulence Analysis: Wild-Type vs. This compound-Deficient Mutants
The virulence of P. aeruginosa is significantly attenuated in the absence of this compound. This has been demonstrated across various experimental models, from mammalian infection models to invertebrate hosts. Below, we present quantitative data from studies that directly compare the pathogenic potential of wild-type strains with their this compound-deficient (Δphz) counterparts.
In Vivo Mouse Pneumonia Model
A murine model of acute pneumonia provides compelling evidence for this compound's role in lung infections. In these studies, mice are infected intranasally with either the wild-type P. aeruginosa or a this compound-deficient mutant. The bacterial load in the lungs is then quantified to assess the ability of the bacteria to proliferate and cause disease.
| Strain Comparison | Bacterial Load (CFU/lung) | Fold Attenuation | Reference |
| PA14 (Wild-Type) | ~1 x 10⁸ | - | [Lau et al., 2004] |
| PA14 ΔphzM | ~1 x 10⁶ | ~100-fold | [Lau et al., 2004] |
| PA14 ΔphzS | ~1 x 10⁶ | ~100-fold | [Lau et al., 2004] |
| PAO1 (Wild-Type) | ~1 x 10⁷ | - | [Lau et al., 2004] |
| PAO1 ΔphzM | ~1 x 10⁵ | ~100-fold | [Lau et al., 2004] |
| PAO1 ΔphzS | ~1 x 10⁵ | ~100-fold | [Lau et al., 2004] |
Table 1: Comparison of bacterial loads in a mouse acute pneumonia model 16-18 hours post-infection. Data are approximated from published figures.
Histological analysis of lung tissues from these experiments further supports the quantitative data. Lungs infected with wild-type P. aeruginosa show extensive inflammation, alveolar congestion, and tissue necrosis. In contrast, lungs infected with this compound-deficient mutants exhibit significantly reduced inflammation and tissue damage.
Caenorhabditis elegans Killing Assay
| Strain | Median Survival of C. elegans (Days) | Attenuation Compared to Wild-Type | Reference |
| PA14 (Wild-Type) | ~3.5 | - | [Feinbaum et al., 2012] |
| PA14 ΔlasR | ~5.0 | Significant | [Feinbaum et al., 2012] |
| PA14 ΔrhlI | ~4.5 | Significant | [Feinbaum et al., 2012] |
Table 2: Median survival of C. elegans fed on wild-type P. aeruginosa PA14 and its quorum-sensing mutants. Data are approximated from published survival curves.
These findings suggest that the inability to produce virulence factors regulated by these QS systems, including this compound, leads to a decreased ability to kill the nematode host.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies cited.
This compound Quantification
Objective: To measure the amount of this compound produced by P. aeruginosa strains.
Protocol:
-
Culture P. aeruginosa in a suitable broth medium (e.g., King's A medium) for 24-48 hours.
-
Centrifuge the culture to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant).
-
Vortex vigorously to extract the blue this compound into the chloroform layer.
-
Centrifuge to separate the phases.
-
Carefully remove the lower chloroform layer containing this compound.
-
Add 0.2 M HCl to the chloroform extract at a 1:2 ratio (HCl:chloroform).
-
Vortex to transfer the now red-colored this compound to the acidic aqueous phase.
-
Measure the absorbance of the pink/red aqueous phase at 520 nm.
-
Calculate the this compound concentration using the molar extinction coefficient of 2460 M⁻¹cm⁻¹.
Mouse Acute Pneumonia Model
Objective: To assess the virulence of P. aeruginosa strains in a mammalian lung infection model.
Protocol:
-
Culture P. aeruginosa strains to mid-log phase and wash with sterile saline.
-
Anesthetize mice (e.g., CD-1 or BALB/c) via intraperitoneal injection of ketamine/xylazine.
-
Intranasally inoculate the anesthetized mice with a defined dose of the bacterial suspension (e.g., 10⁶ CFU in 50 µL).
-
Monitor the mice for a set period (e.g., 16-18 hours).
-
Euthanize the mice and aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates (e.g., Pseudomonas Isolation Agar).
-
Incubate the plates and count the resulting colonies to determine the bacterial load (CFU/lung).
-
For histological analysis, fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
Caenorhabditis elegans Killing Assay
Objective: To evaluate the virulence of P. aeruginosa strains using an invertebrate host model.
Protocol:
-
Prepare Nematode Growth Medium (NGM) agar plates.
-
Spread a lawn of the P. aeruginosa strain to be tested on the NGM plates and incubate to allow bacterial growth.
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Transfer a defined number of L4 worms to the bacterial lawns.
-
Incubate the plates at a constant temperature (e.g., 25°C).
-
Score the number of live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Plot survival curves and calculate the median survival time for each bacterial strain.
Visualizing the Molecular Mechanisms
To better understand the role of this compound in the broader context of P. aeruginosa virulence and its interaction with the host, the following diagrams illustrate key pathways and experimental workflows.
Comparative Transcriptomics of Pseudomonas aeruginosa: A Guide to Understanding the Role of Pyocyanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic landscapes of Pseudomonas aeruginosa strains with and without the ability to produce pyocyanin, a key virulence factor. By examining the differential gene expression between wild-type and this compound-deficient mutants, researchers can gain valuable insights into the regulatory networks influenced by this phenazine pigment, potentially uncovering new targets for antimicrobial drug development.
Data Presentation: Differential Gene Expression
The production of this compound in P. aeruginosa is a complex process involving multiple genes organized in operons. Transcriptomic studies, such as RNA sequencing (RNA-seq), reveal significant changes in gene expression when this compound synthesis is disrupted. Below is a summary of key genes and their typical expression changes in a this compound-deficient mutant compared to a wild-type strain. This data is synthesized from multiple studies to provide a representative overview.
| Gene/Operon | Function | Typical Fold Change in this compound-Deficient Mutant |
| phzA1-G1 (phz1) | Phenazine-1-carboxylic acid (PCA) biosynthesis | Significantly Downregulated |
| phzA2-G2 (phz2) | Phenazine-1-carboxylic acid (PCA) biosynthesis | Significantly Downregulated |
| phzM | S-adenosyl-methionine-dependent methyltransferase (converts PCA to 5-methylphenazine-1-carboxylic acid) | Significantly Downregulated |
| phzS | Flavin-dependent monooxygenase (converts 5-methylphenazine-1-carboxylic acid to this compound) | Significantly Downregulated |
| pqsA-E | Pseudomonas Quinolone Signal (PQS) biosynthesis | Downregulated |
| rhlI/rhlR | Rhamnolipid biosynthesis and quorum sensing regulation | Downregulated |
| lasI/lasR | Elastase production and quorum sensing regulation | Downregulated |
| mexGHI-opmD | RND efflux pump involved in phenazine transport | Upregulated (in some contexts, as this compound can induce its own efflux) |
| soxR | Transcriptional regulator responsive to redox stress | Expression may be altered due to changes in the cellular redox state |
Experimental Protocols: A Representative RNA-Seq Methodology
The following is a representative experimental protocol for a comparative transcriptomic study of P. aeruginosa using RNA sequencing. This protocol is based on methodologies described in the literature for studying bacterial transcriptomes.[1][2][3]
1. Bacterial Strains and Culture Conditions:
-
P. aeruginosa wild-type (e.g., PAO1 or PA14) and a this compound-deficient mutant (e.g., ΔphzM or a mutant in the phz operons) are used.
-
Strains are grown overnight in a suitable medium, such as Luria-Bertani (LB) broth or a defined minimal medium, at 37°C with shaking.
-
The overnight cultures are then diluted into fresh medium and grown to a specific growth phase (e.g., mid-exponential or early stationary phase) where this compound production is typically observed in the wild-type.
2. RNA Extraction:
-
Bacterial cells are harvested by centrifugation at a low temperature to minimize RNA degradation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA.[1]
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using a bioanalyzer (e.g., Agilent Bioanalyzer).[1]
3. Ribosomal RNA (rRNA) Depletion:
-
Since rRNA constitutes a large portion of total RNA, it is depleted to enrich for messenger RNA (mRNA).
-
A rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit, Epicenter) is used for this purpose.[1]
4. RNA Sequencing Library Preparation and Sequencing:
-
The rRNA-depleted RNA is used to construct sequencing libraries using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
The libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq instrument.[1]
5. Data Analysis:
-
The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Reads are then mapped to the P. aeruginosa reference genome.
-
The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the wild-type and mutant samples using software packages such as DESeq2 or edgeR.
-
Genes with a statistically significant change in expression (e.g., a fold change ≥ 2 and a p-value < 0.05) are identified.
Mandatory Visualization
Signaling Pathway for this compound Production
The production of this compound is tightly regulated by a complex network of signaling pathways, with the quorum-sensing (QS) system playing a central role. The following diagram illustrates the key regulatory components.
Caption: Quorum sensing regulation of this compound biosynthesis in P. aeruginosa.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the key steps in a typical RNA-seq experiment to compare the transcriptomes of this compound-producing and non-producing P. aeruginosa.
Caption: Experimental workflow for comparative RNA sequencing analysis.
References
Unveiling Nature's Arsenal: A Comparative Guide to the Biofilm-Inhibiting Efficacy of Pyocyanin and Other Natural Compounds
For researchers, scientists, and drug development professionals, the quest for novel anti-biofilm agents is a critical frontier in the fight against antibiotic resistance. This guide provides a comprehensive comparison of the biofilm-inhibiting concentrations of pyocyanin, a well-known bacterial virulence factor, and a selection of other promising natural compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to facilitate informed decisions in the development of new therapeutic strategies.
Quantitative Comparison of Biofilm-Inhibiting Concentrations
The efficacy of various natural compounds in inhibiting biofilm formation is summarized below. To facilitate a direct comparison of their potency, all reported concentrations have been standardized to micromolar (µM) units. This allows for a more accurate assessment of the molar concentration required to achieve a significant reduction in biofilm formation.
| Compound | Target Microorganism(s) | Biofilm-Inhibiting Concentration (µM) | Assay Type | Reference(s) |
| This compound | Staphylococcus aureus (MRSA) | 47.56 - 190.26 | Crystal Violet Assay | [1] |
| Bacillus sp., B. altitudinis, B. pumilus, Brevibacterium casei, S. warneri, B. niacini | 0.00000951 | Not specified | [1] | |
| Eugenol | Staphylococcus epidermidis | 190 | MBIC | [2] |
| Staphylococcus aureus (MRSA) | 60.9 - 1948.8 | MIC | [3] | |
| Quercetin | Pseudomonas aeruginosa | 39.5 µg/mL (~130.7) | Crystal Violet Assay | [4] |
| Staphylococcus epidermidis | 250 µg/mL (~827) | Crystal Violet Assay | [5] | |
| Vibrio parahaemolyticus | 220 µg/mL (~728) | MIC | [6] | |
| Curcumin | Streptococcus mutans | 500 | SMIC50% | [7] |
| Acinetobacter baumannii (MDR) | 0.312 - 1.25 mg/mL (~847 - 3393) | Crystal Violet Assay | [8] | |
| Candida albicans | 64 - 1024 µg/mL (~174 - 2780) | MBIC | ||
| Reserpine | Staphylococcus aureus | 0.0156 mg/mL (~25.6) | MBIC | [2] |
Note: MIC (Minimum Inhibitory Concentration), MBIC (Minimum Biofilm Inhibitory Concentration), and SMIC (Sessile Minimum Inhibitory Concentration) are reported as found in the cited literature. Conversions to µM are based on the following molecular weights: this compound (210.23 g/mol ), Eugenol (164.20 g/mol ), Quercetin (302.24 g/mol ), Curcumin (368.38 g/mol ), and Reserpine (608.68 g/mol ).
Experimental Protocols: Determining Biofilm Inhibition
The most common method for quantifying biofilm formation and the inhibitory effects of various compounds is the Crystal Violet (CV) Assay . This colorimetric assay provides a robust and high-throughput method for assessing the total biofilm biomass. A generalized protocol for determining the Minimum Biofilm Inhibitory Concentration (MBIC) is outlined below.
General Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC) using the Crystal Violet Assay
-
Bacterial Culture Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture in a suitable growth medium.
-
Microtiter Plate Inoculation: The bacterial suspension is diluted in fresh medium and dispensed into the wells of a 96-well microtiter plate.
-
Addition of Inhibitory Compounds: Serial dilutions of the test compounds (e.g., this compound, eugenol) are added to the wells containing the bacterial suspension. Control wells with no compound are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline - PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a specified time (e.g., 15-20 minutes).
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized using a solvent such as 95% ethanol or 33% acetic acid.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a specific wavelength (typically 570-595 nm). The absorbance is proportional to the amount of biofilm.
-
MBIC Determination: The MBIC is defined as the lowest concentration of the compound that causes a significant reduction in biofilm formation compared to the untreated control.
Signaling Pathways and Mechanisms of Inhibition
Many natural compounds inhibit biofilm formation by interfering with bacterial cell-to-cell communication, a process known as Quorum Sensing (QS) . By disrupting QS signaling, these compounds can prevent the coordinated gene expression required for biofilm development.
General Quorum Sensing Pathway in Bacteria
Caption: A generalized diagram of a bacterial quorum sensing pathway.
Inhibition of Quorum Sensing by Natural Compounds
The following diagrams illustrate the points of intervention for this compound and other natural compounds within the quorum sensing pathway.
Caption: General mechanism of quorum sensing inhibition by natural compounds.
Experimental Workflow for MBIC Determination
Caption: A streamlined workflow for determining the Minimum Biofilm Inhibitory Concentration.
This guide serves as a starting point for researchers interested in the anti-biofilm potential of natural compounds. The provided data and protocols can aid in the design of further experiments and the development of novel strategies to combat biofilm-associated infections. It is important to note that the efficacy of these compounds can vary significantly depending on the bacterial species, strain, and experimental conditions. Therefore, further targeted research is essential to fully elucidate their therapeutic potential.
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H10N2O | CID 6817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reserpine [webbook.nist.gov]
- 5. Quercetin [webbook.nist.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Eugenol | 97-53-0 [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for Pyocyanin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of pyocyanin waste in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Handling Precautions
This compound is a toxic and redox-active molecule. Adherence to standard laboratory safety protocols is critical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound, whether in pure form or as waste.
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust from solid material. Spills should be covered with an absorbent material, collected with non-sparking tools, and the area decontaminated. A 10% caustic solution can be used for spill site decontamination.
This compound Waste Disposal Options
All this compound waste must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations. Never dispose of untreated this compound waste down the drain or in regular trash. The two primary disposal pathways are chemical inactivation followed by disposal, or direct disposal as hazardous waste via incineration.
| Disposal Method | Key Operational Parameters | Suitability |
| Chemical Inactivation | Reagent: 10% Sodium Hydroxide (NaOH) solution. Principle: Degradation of the this compound molecule. PPE: Full PPE required. Process: See Section 3 for detailed protocol. | Suitable for liquid waste (e.g., culture supernatants, chromatography fractions) and decontamination of solid waste. |
| Incineration | Procedure: Collect waste in designated, properly labeled hazardous waste containers. Segregation: Do not mix with other waste streams unless compatible. Pickup: Arrange for pickup by the institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. | The recommended method for solid this compound waste, heavily contaminated labware, and uncleaned containers. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the methodology for inactivating this compound in liquid and solid waste streams using a 10% sodium hydroxide (NaOH) solution. The degradation of this compound is dependent on the concentration of NaOH.
Materials:
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Appropriate hazardous waste containers (chemically resistant)
-
pH indicator strips or pH meter
-
Personal Protective Equipment (goggles, gloves, lab coat)
Methodology:
Part A: Treatment of Liquid this compound Waste
-
Segregation: Collect all aqueous waste containing this compound (e.g., culture filtrates, buffer solutions) in a dedicated, clearly labeled, and chemically compatible waste container.
-
Inactivation:
-
Perform this step in a chemical fume hood.
-
Slowly add 10% NaOH solution to the liquid waste with stirring. A color change from blue/green to a different hue may be observed as the pH increases and degradation begins.
-
Continue adding NaOH until the pH of the solution is ≥ 12.
-
Allow the mixture to stand for a minimum of 12 hours to ensure complete degradation of this compound.
-
-
Neutralization & Disposal:
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding an acid (e.g., hydrochloric acid).
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided no other hazardous chemicals are present. Verify this disposal method is compliant with your institution's EHS policies and local regulations.
-
Part B: Decontamination of Solid this compound Waste
-
Collection: Collect solid waste (e.g., contaminated filter paper, chromatography media) in a designated hazardous waste container.
-
Decontamination:
-
For items that can be safely submerged (e.g., stir bars, small glassware), soak them in a 10% NaOH solution for at least 12 hours.
-
Rinse the decontaminated items thoroughly with water before washing or disposal as regular lab waste.
-
-
Final Disposal: Solid waste that cannot be effectively decontaminated, including the pure compound and heavily contaminated materials, should be placed in a sealed, labeled hazardous waste container for incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
